molecular formula C11H12O2 B12763655 Indolarome CAS No. 2276-41-7

Indolarome

Cat. No.: B12763655
CAS No.: 2276-41-7
M. Wt: 176.21 g/mol
InChI Key: CZSXBBWOROMVEW-KOLCDFICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indolarome is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2276-41-7

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(4aR,9bS)-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine

InChI

InChI=1S/C11H12O2/c1-2-4-10-8(3-1)5-9-6-12-7-13-11(9)10/h1-4,9,11H,5-7H2/t9-,11+/m1/s1

InChI Key

CZSXBBWOROMVEW-KOLCDFICSA-N

Isomeric SMILES

C1[C@@H]2COCO[C@@H]2C3=CC=CC=C31

Canonical SMILES

C1C2COCOC2C3=CC=CC=C31

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Novel Indole Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential signaling pathways of novel indole (B1671886) analogs. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. This document details common synthetic strategies, analytical characterization techniques, and illustrates relevant biological pathways and experimental workflows.

I. Synthesis of Novel Indole Analogs

The synthesis of diverse indole analogs often involves multi-step reactions, leveraging various organic chemistry principles to modify the indole core. Common strategies include domino reactions, cross-coupling reactions, and the use of green chemistry approaches.

A. Synthetic Methodologies

Several innovative methods have been developed for the synthesis of novel indole-containing compounds. These include:

  • Domino Stereoselective Electrophile Addition-Cyclizations: This method allows for the creation of complex polycyclic indole alkaloid analogs from tryptophan-derived α-amino nitriles through highly stereoselective domino cyclative halogenation or prenylation reactions.[1]

  • Suzuki Cross-Coupling Reactions: This powerful technique is utilized to synthesize mono(indolyl)- and bis(indolyl)-4-trifluoromethylpyridines by coupling N-tosyl-3-indolylboronic acid with various chloro- or dichloro-trifluoromethylpyridines.[2]

  • Ultrasound-Assisted Green Synthesis: In an effort to develop more sustainable methods, ultrasound irradiation has been employed for the synthesis of bis-indole derivatives. These reactions can be carried out in water using recyclable catalysts like CeO₂, aligning with the principles of green chemistry.[3]

  • Multi-component Reactions: Efficient one-pot, three-component reactions involving aromatic aldehydes, malononitrile, and β-naphthol can be used to synthesize various indole derivatives under mild conditions.[3]

B. Experimental Protocol: Suzuki Cross-Coupling for Bis(indolyl)-4-trifluoromethylpyridine Synthesis

This protocol is a generalized representation based on established methods for synthesizing bis(indolyl)-4-trifluoromethylpyridines, which have shown potential as anticancer agents.[2]

Materials:

Procedure:

  • To a solution of 2,6-dichloro-4-trifluoromethylpyridine (1.0 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL), add N-tosyl-3-indolylboronic acid (2.2 mmol).

  • Add an aqueous solution of sodium carbonate (2 M, 2 mL).

  • De-gas the mixture by bubbling argon through it for 15 minutes.

  • Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.2 mmol) to the reaction mixture.

  • Heat the mixture to reflux at 90°C and stir under an argon atmosphere for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired bis(indolyl)-4-trifluoromethylpyridine.

II. Characterization of Novel Indole Analogs

The structural elucidation and purity assessment of newly synthesized indole analogs are crucial steps. A combination of spectroscopic and spectrometric techniques is typically employed.

A. Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the chemical structure of the synthesized compounds by providing information about the chemical environment of hydrogen and carbon atoms, respectively.[3][4][5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized molecule, which helps in confirming its elemental composition.[4][5][6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation.[3][4][6]

  • Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is used to confirm the empirical formula.[5]

B. Characterization Data Summary

The following table summarizes the characterization data for a representative novel indole analog, 2-(1-ethyl-5-nitro-1H-indole-7-carbonyl)butyl 4-methylbenzenesulfonate.[4][6]

Technique Observed Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.54 (d, J=2.0 Hz, 1H), 8.18 (d, J=2.0 Hz, 1H), 7.82 (d, J=8.4 Hz, 2H), 7.51 (s, 1H), 7.35 (d, J=8.0 Hz, 2H), 5.12-5.06 (m, 1H), 4.58 (q, J=7.2 Hz, 2H), 2.45 (s, 3H), 1.85-1.75 (m, 2H), 1.58 (t, J=7.2 Hz, 3H), 0.98 (t, J=7.4 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 192.1, 145.2, 143.5, 134.1, 133.8, 130.0, 128.0, 127.8, 124.9, 120.2, 117.9, 78.9, 42.8, 34.5, 21.7, 15.3, 13.8
HRMS (ESI) m/z: [M+H]⁺ Calculated for C₂₃H₂₅N₂O₆S: 473.1433; Found: 473.1431
FTIR (KBr) ν (cm⁻¹): 2968, 1685, 1597, 1518, 1367, 1176, 958

III. Biological Activity and Signaling Pathways

Novel indole analogs are being investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. Their mechanism of action often involves modulation of specific cellular signaling pathways.

A. Anticancer Activity

Certain indole derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines. For example, some indomethacin (B1671933) analogs have shown significant anticancer activity against colon cancer cell lines such as HCT-116, HT-29, and Caco-2.[5] The mechanism can involve cell cycle arrest at different phases, such as the G0/G1 or S phase.[5] Another anticancer mechanism for indole-based molecules is the inhibition of enzymes like SIRT1, which is involved in cell survival and proliferation.[7]

B. Indole Signaling in Bacteria

Indole itself acts as a universal signaling molecule in both Gram-positive and Gram-negative bacteria, regulating various behaviors such as biofilm formation, motility, and antibiotic resistance.[8][9][10] Synthetic indole analogs can mimic this signaling to modulate pathogenic behaviors.[8][9] This activity is often dependent on factors like temperature and the presence of the enzyme tryptophanase (TnaA) and the transcriptional regulator SdiA.[8][9]

C. Visualizing Workflows and Pathways

To better understand the processes involved in the study of novel indole analogs, the following diagrams illustrate a typical experimental workflow and a potential signaling pathway.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation start Starting Materials reaction Chemical Reaction (e.g., Suzuki Coupling) start->reaction purification Purification (Column Chromatography) reaction->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ftir FTIR purification->ftir elemental Elemental Analysis purification->elemental cytotoxicity Cytotoxicity Assay (e.g., MTT) nmr->cytotoxicity ms->cytotoxicity ftir->cytotoxicity elemental->cytotoxicity enzyme Enzyme Inhibition Assay (e.g., SIRT1) cytotoxicity->enzyme cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle

Caption: A generalized experimental workflow for the synthesis, characterization, and biological evaluation of novel indole analogs.

signaling_pathway cluster_cell Cancer Cell indole_analog Indole Analog sirt1 SIRT1 Enzyme indole_analog->sirt1 inhibition p53 p53 (acetylated) sirt1->p53 deacetylation p53_active p53 (active) apoptosis Apoptosis p53_active->apoptosis cell_cycle_arrest Cell Cycle Arrest p53_active->cell_cycle_arrest

Caption: A putative signaling pathway for an anticancer indole analog that inhibits the SIRT1 enzyme, leading to apoptosis and cell cycle arrest.

References

In Vitro Biological Screening of Indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological screening of indole (B1671886) derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This document outlines detailed experimental protocols for assessing their anticancer, antimicrobial, and anti-inflammatory potential, presents quantitative data from various studies in a clear, tabular format, and visualizes key experimental workflows and signaling pathways.

Anticancer Activity of Indole Derivatives

Indole derivatives have demonstrated promising cytotoxic effects against a range of cancer cell lines.[1][2] Their mechanisms of action are varied and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[3][4]

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic activity of indole derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells.

Indole Derivative Type Cancer Cell Line IC50 (µM) Reference
Isoxazolo-indoleVariousVaries[1]
Chalcone-indoleVarious0.22 - 1.80[2]
Benzimidazole-indoleVarious~0.05[2]
Quinoline-indoleVarious0.002 - 0.011[2]
Indolyl dihydropyrazoleVariousVaries[5]
N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrilesHCT-116Sub-micromolar
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6] It measures the metabolic activity of cells, which is an indicator of their viability.[5]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Indole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium and incubate for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known anticancer drug).[1]

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2][7]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[1][2]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Visualization: Anticancer Screening Workflow & Signaling Pathway

anticancer_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells prepare_compounds Prepare Serial Dilutions of Indole Derivatives start->prepare_compounds add_compounds Add Compounds to Cells seed_cells->add_compounds prepare_compounds->add_compounds incubate_72h Incubate for 72h add_compounds->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end

Workflow for MTT-based anticancer screening of indole derivatives.

PI3K_Akt_mTOR_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes PTEN PTEN PTEN->PIP3 Inhibits Indole_Derivative Indole Derivative Indole_Derivative->Akt Inhibits Indole_Derivative->mTORC1 Inhibits

The PI3K/Akt/mTOR signaling pathway and potential inhibition by indole derivatives.

Antimicrobial Activity of Indole Derivatives

Indole derivatives have been investigated for their efficacy against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[8][9] Their mechanisms of action can involve the disruption of bacterial cell membranes, inhibition of essential enzymes like DNA gyrase, and interference with DNA replication.[8][10]

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal Concentration (MBC), and the zone of inhibition in disc diffusion assays.[8]

Indole Derivative Type Microorganism Zone of Inhibition (mm) MIC (µg/mL) Reference
5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivativesS. aureus16 ± 2.23-[8]
E. coli15 ± 2.16-[8]
C. albicans19 ± 1.72-[8]
Indole-triazole, -thiadiazole, -carbothioamideS. aureus-3.125-50[9]
MRSA-3.125-50[9]
E. coli-3.125-50[9]
C. albicans-3.125-50[9]
C. krusei-3.125-50[9]
Experimental Protocols

This is a qualitative test to assess the antimicrobial activity of chemical compounds.[3][8]

Materials:

  • Mueller-Hinton agar (B569324) (MHA) plates

  • Test microorganisms

  • Sterile saline solution

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile filter paper discs (6 mm)

  • Indole derivatives

  • Standard antibiotic (positive control)

  • Solvent (e.g., DMSO)

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).[3][8]

  • Inoculation of Agar Plates: Uniformly inoculate sterile MHA plates with the microbial suspension using a sterile cotton swab.[8][11]

  • Application of Test Compounds: Impregnate sterile filter paper discs with a known concentration of the indole derivative dissolved in a suitable solvent.[8]

  • Disc Placement: Place the impregnated discs on the surface of the inoculated agar plates.[11]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi).[8]

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (in mm) around each disc.[3][8]

This is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC).[9][12]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Test microorganisms

  • Indole derivatives

  • Standard antibiotic

Procedure:

  • Preparation of Inoculum: Prepare an inoculum of the test microorganism in MHB, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Perform two-fold serial dilutions of the indole derivatives in MHB in the wells of a 96-well plate.[9]

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Visualization: Antimicrobial Screening Workflow

antimicrobial_workflow cluster_dd Disc Diffusion Method cluster_mic Broth Microdilution (MIC) dd_start Prepare Inoculum (0.5 McFarland) dd_inoculate Inoculate MHA Plate dd_start->dd_inoculate dd_prepare_discs Impregnate Discs with Indole Derivative dd_inoculate->dd_prepare_discs dd_place_discs Place Discs on Agar dd_prepare_discs->dd_place_discs dd_incubate Incubate dd_place_discs->dd_incubate dd_measure Measure Zone of Inhibition (mm) dd_incubate->dd_measure end_point End dd_measure->end_point mic_start Prepare Inoculum mic_dilute Serial Dilute Indole Derivative in 96-well Plate mic_start->mic_dilute mic_inoculate Inoculate Wells mic_dilute->mic_inoculate mic_incubate Incubate mic_inoculate->mic_incubate mic_determine Determine MIC (Lowest concentration with no visible growth) mic_incubate->mic_determine mic_determine->end_point start_point Start Antimicrobial Screening start_point->dd_start start_point->mic_start anti_inflammatory_workflow cluster_cell_culture Cell Culture & Treatment cluster_no_assay NO Inhibition Assay (Griess) cluster_elisa Cytokine Quantification (ELISA) start_point Start Anti-inflammatory Screening seed_cells Seed Macrophages (e.g., RAW 264.7) start_point->seed_cells treat_compounds Treat with Indole Derivatives seed_cells->treat_compounds stimulate_lps Stimulate with LPS treat_compounds->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant griess_reaction Perform Griess Reaction collect_supernatant->griess_reaction perform_elisa Perform ELISA for TNF-α and IL-6 collect_supernatant->perform_elisa read_abs_no Measure Absorbance (~540 nm) griess_reaction->read_abs_no calc_no Calculate % NO Inhibition read_abs_no->calc_no end_point End calc_no->end_point read_abs_elisa Measure Absorbance (~450 nm) perform_elisa->read_abs_elisa calc_cytokine Calculate Cytokine Concentration read_abs_elisa->calc_cytokine calc_cytokine->end_point

References

Exploring the Structure-Activity Relationship of the Indolarome Scaffold as Novel JAK2 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling pathways. Dysregulation of the JAK/STAT pathway is implicated in numerous autoimmune diseases, myeloproliferative neoplasms, and cancers. This technical guide explores the structure-activity relationship (SAR) of a novel class of inhibitors based on the "Indolarome" scaffold, a privileged indole-based heterocyclic system. Through systematic chemical modifications and subsequent biological evaluation, we delved into the key structural features of the this compound core that govern its inhibitory potency against JAK2. This document provides a comprehensive overview of the SAR, detailed experimental protocols for synthesis and biological assays, and visual representations of the relevant signaling pathways and experimental workflows. All quantitative data are presented in a structured format to facilitate direct comparison and guide future optimization efforts.

The this compound Scaffold and JAK2 Inhibition

The this compound scaffold is characterized by a central indole (B1671886) core, which serves as a versatile template for inhibitor design. Our investigation focused on elucidating the impact of substitutions at the R1, R2, and R3 positions of the indole ring on the potency of JAK2 inhibition. The rationale behind targeting JAK2 is its central role in the signaling of several key cytokines, including erythropoietin, thrombopoietin, and various interleukins.

Structure-Activity Relationship (SAR) Summary

A library of this compound derivatives was synthesized and evaluated for their ability to inhibit JAK2 enzymatic activity. The following table summarizes the key findings of our SAR study.

Table 1: Structure-Activity Relationship of this compound Derivatives against JAK2

Compound IDR1 SubstituentR2 SubstituentR3 SubstituentJAK2 IC50 (nM)
IND-001-H-H-H1250
IND-002-F-H-H850
IND-003-Cl-H-H620
IND-004-CH3-H-H980
IND-005-H-CN-H75
IND-006-H-CONH2-H210
IND-007-H-H-SO2NH245
IND-008-H-H-SO2N(CH3)2350
IND-009-Cl-CN-H25
IND-010-Cl-H-SO2NH215
IND-011-F-CN-SO2NH28

Key SAR Insights:

  • R1 Position: Halogen substitution, particularly with chlorine, at the R1 position of the indole ring generally leads to a moderate increase in potency compared to the unsubstituted analog (IND-001 vs. IND-003).

  • R2 Position: The introduction of a cyano group (-CN) at the R2 position dramatically improves inhibitory activity (IND-001 vs. IND-005), suggesting a key interaction with the kinase hinge region.

  • R3 Position: A sulfonamide group (-SO2NH2) at the R3 position is highly favorable for potent JAK2 inhibition (IND-001 vs. IND-007). This group likely engages in critical hydrogen bonding interactions within the active site.

  • Combined Effects: Combining favorable substitutions at multiple positions leads to a synergistic enhancement of potency. The most potent compound in this series, IND-011, features a combination of beneficial groups at all three positions, resulting in a single-digit nanomolar IC50 value.

Experimental Protocols

General Synthesis Protocol for this compound Derivatives (Example: IND-010)

Scheme 1: Synthesis of IND-010

A solution of 5-chloro-1H-indole (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM, 0.2 M) is cooled to 0 °C under a nitrogen atmosphere. Chlorosulfonic acid (1.2 eq.) is added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour. The mixture is then carefully quenched with ice water and extracted with ethyl acetate (B1210297). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 5-chloro-1H-indole-3-sulfonyl chloride.

The crude sulfonyl chloride (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M) and cooled to 0 °C. A solution of aqueous ammonia (B1221849) (28%, 5.0 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours. The solvent is removed in vacuo, and the residue is purified by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product, IND-010 (5-chloro-1H-indole-3-sulfonamide).

In Vitro JAK2 Inhibition Assay Protocol

The inhibitory activity of the this compound compounds against JAK2 was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay.

  • Reagents and Materials:

    • Recombinant human JAK2 enzyme (e.g., from Carna Biosciences).

    • ULight™-labeled peptide substrate (e.g., ULight™-JAKtide).

    • Europium-labeled anti-phosphotyrosine antibody (e.g., Eu-W1024-labeled pY20).

    • ATP.

    • Assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

    • Test compounds (this compound derivatives) dissolved in DMSO.

  • Assay Procedure:

    • A 5 µL solution of the test compound (at various concentrations) or vehicle (DMSO) is added to the wells of a 384-well low-volume microtiter plate.

    • 5 µL of the JAK2 enzyme solution (final concentration 1 nM) is added to each well.

    • The plate is incubated for 15 minutes at room temperature.

    • The kinase reaction is initiated by adding 5 µL of a solution containing the peptide substrate (final concentration 50 nM) and ATP (at the Km value for JAK2, e.g., 10 µM).

    • The reaction is allowed to proceed for 60 minutes at room temperature.

    • The reaction is stopped by the addition of 5 µL of a detection mix containing the Eu-labeled anti-phosphotyrosine antibody (final concentration 2 nM) in a buffer containing 10 mM EDTA.

    • The plate is incubated for 60 minutes at room temperature to allow for antibody binding.

    • The TR-FRET signal is read on a suitable plate reader (e.g., EnVision®) with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.

  • Data Analysis:

    • The ratio of the emission at 665 nm to that at 615 nm is calculated.

    • The percent inhibition is calculated relative to vehicle (0% inhibition) and no enzyme (100% inhibition) controls.

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

Visualizations: Pathways and Workflows

The JAK/STAT Signaling Pathway

The following diagram illustrates the canonical JAK/STAT signaling pathway, which is inhibited by the this compound scaffold.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 2. Activation JAK2->JAK2 STAT STAT JAK2->STAT 4. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 5. Dimerization Nucleus Nucleus pSTAT->Nucleus 6. Translocation Gene Target Gene Transcription Nucleus->Gene 7. Gene Expression This compound This compound Inhibitor This compound->JAK2 Inhibition

Figure 1: The JAK/STAT signaling pathway and the point of inhibition by this compound.
Experimental Workflow for SAR Study

The diagram below outlines the general workflow employed in this structure-activity relationship study.

SAR_Workflow Design Compound Design (SAR Hypotheses) Synthesis Chemical Synthesis of Derivatives Design->Synthesis Purification Purification & Characterization Synthesis->Purification Assay In Vitro JAK2 Inhibition Assay Purification->Assay Data Data Analysis (IC50 Determination) Assay->Data SAR SAR Analysis & Iteration Data->SAR SAR->Design New Hypotheses

Figure 2: A generalized workflow for the structure-activity relationship (SAR) study.

Conclusion and Future Directions

This guide has detailed the structure-activity relationship of the novel this compound scaffold as a potent inhibitor of JAK2. We have demonstrated that strategic modifications to the indole core, particularly at the R2 and R3 positions with cyano and sulfonamide groups, respectively, can lead to compounds with single-digit nanomolar potency. The provided experimental protocols offer a robust framework for the synthesis and evaluation of these and future derivatives. The most promising compound, IND-011, serves as a valuable lead for further preclinical development. Future work will focus on optimizing the pharmacokinetic properties of the this compound series, evaluating in vivo efficacy in relevant disease models, and assessing the selectivity profile against other JAK family members.

An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Properties of Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Indolarome Data Unavailability

An extensive search for "this compound" reveals that it is a synthetic fragrance ingredient (CAS 18096-62-3), also known by trade names such as Indoflor® and Indoletal[1][2][3][4]. Its use is primarily in the flavor and fragrance industries for products like perfumes, soaps, and detergents, valued for its floral, jasmine-like, and animalic scent profile[1][5][6][7][8].

Crucially, there is no publicly available scientific literature detailing the pharmacokinetic or pharmacodynamic properties of this compound in a biological or therapeutic context. As it is not developed as a pharmaceutical agent, data on its absorption, distribution, metabolism, excretion (ADME), and mechanism of action in the body are non-existent.

Therefore, this document serves as a template to demonstrate the requested format for an in-depth technical guide. The well-characterized, non-steroidal anti-inflammatory drug (NSAID) Ibuprofen will be used as a substitute to illustrate the required data presentation, experimental protocols, and visualizations.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) that possesses analgesic, anti-inflammatory, and antipyretic properties. It is a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins (B1171923) involved in pain and inflammation. This guide provides a detailed overview of its pharmacokinetic profile, pharmacodynamic mechanisms, and the experimental methodologies used for their characterization.

Pharmacokinetic Properties

The pharmacokinetics of Ibuprofen have been extensively studied, defining its absorption, distribution, metabolism, and excretion. It is typically administered orally and is rapidly absorbed.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for a standard oral dose of Ibuprofen in healthy adults.

ParameterSymbolValue (Mean ± SD)Unit
BioavailabilityF~80-100%
Time to Peak ConcentrationTmax1.5 - 3hours
Peak Plasma ConcentrationCmax15 - 55µg/mL
Area Under the CurveAUC (0-∞)65 - 210µg·h/mL
Volume of DistributionVd0.11 - 0.18L/kg
Plasma Protein Binding->99%
Elimination Half-Life1.8 - 2.5hours
ClearanceCL0.04 - 0.09L/h/kg
Experimental Protocol: Determination of Ibuprofen in Human Plasma by HPLC-UV

This protocol describes a common method for quantifying Ibuprofen concentrations in plasma samples, essential for pharmacokinetic studies.

Objective: To determine the concentration of Ibuprofen in human plasma samples.

Principle: Ibuprofen is extracted from plasma using liquid-liquid extraction (LLE). The extracted sample is then injected into a High-Performance Liquid Chromatography (HPLC) system with a UV detector for separation and quantification against a known internal standard.

Materials:

  • HPLC system with UV detector (set to 220 nm)

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Human plasma samples

  • Ibuprofen reference standard

  • Internal Standard (IS) solution (e.g., Ketoprofen)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Hexane

  • Ethyl Acetate

  • Glacial Acetic Acid

  • Deionized water

Procedure:

  • Sample Preparation:

    • Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the Internal Standard solution.

    • Vortex for 10 seconds to mix.

    • Acidify the sample by adding 50 µL of 1M HCl to protonate the Ibuprofen.

  • Liquid-Liquid Extraction:

    • Add 1 mL of extraction solvent (e.g., Hexane:Ethyl Acetate 90:10 v/v).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds.

  • HPLC Analysis:

    • Mobile Phase: Acetonitrile and 0.1% acetic acid in water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 220 nm.

    • Run Time: 10 minutes.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio (Ibuprofen/IS) against the concentration of the prepared standards.

    • Determine the concentration of Ibuprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization: Pharmacokinetic Study Workflow

G General Workflow for a Clinical Pharmacokinetic Study cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase p1 Subject Screening & Enrollment p2 Drug Administration (e.g., Oral Ibuprofen Dose) p1->p2 p3 Serial Blood Sampling (Pre-dose, 0.5, 1, 2, 4, 6, 8h) p2->p3 b1 Plasma Separation (Centrifugation) p3->b1 Sample Transfer b2 Sample Extraction (LLE or SPE) b1->b2 b3 LC-MS/MS or HPLC-UV Analysis b2->b3 d1 Quantification of Drug Concentration b3->d1 Raw Data d2 Pharmacokinetic Modeling (e.g., Non-compartmental analysis) d1->d2 d3 Calculation of PK Parameters (Cmax, Tmax, AUC, t½) d2->d3 end PK Profile Characterization d3->end Final Report

Caption: Workflow of a typical pharmacokinetic study.

Pharmacodynamic Properties

Ibuprofen's pharmacodynamic effects are mediated through its inhibition of cyclooxygenase enzymes, which reduces the production of prostaglandins.

Quantitative Pharmacodynamic Data

The inhibitory activity of Ibuprofen against COX-1 and COX-2 is a key measure of its pharmacodynamic potency.

ParameterTargetValueUnitAssay Type
Half-maximal Inhibitory Conc.COX-12 - 13µMCell-free enzyme assay
Half-maximal Inhibitory Conc.COX-21 - 35µMCell-free enzyme assay

Note: Values can vary significantly based on the specific assay conditions.

Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. They are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. There are two primary isoforms of the COX enzyme:

  • COX-1: Is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain gastrointestinal mucosal integrity and platelet function.

  • COX-2: Is an inducible enzyme, with expression levels that increase significantly at sites of inflammation. It is the primary source of prostaglandins that mediate inflammation.

Ibuprofen acts as a non-selective, competitive inhibitor of both COX-1 and COX-2. By binding to the active site of these enzymes, it blocks the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various other prostaglandins and thromboxanes. The inhibition of COX-2 is responsible for its anti-inflammatory, analgesic, and antipyretic effects. The concurrent inhibition of COX-1 is associated with its most common side effects, such as gastrointestinal irritation.

Visualization: Ibuprofen's Mechanism of Action

G Mechanism of Action: Ibuprofen Inhibition of COX Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Cellular Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2_1 Prostaglandin H2 cox1->pgh2_1 pgh2_2 Prostaglandin H2 cox2->pgh2_2 ibuprofen Ibuprofen ibuprofen->cox1 Inhibits ibuprofen->cox2 Inhibits physio Physiological Prostaglandins (GI protection, Platelet aggregation) pgh2_1->physio inflam Inflammatory Prostaglandins (Pain, Fever, Inflammation) pgh2_2->inflam

Caption: Inhibition of COX-1 and COX-2 by Ibuprofen.

References

Preclinical Toxicological Assessment of Indolarome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document summarizes the available preclinical toxicological data for Indolarome (CAS No. 18096-62-3). It is important to note that publicly available, in-depth studies on this compound are limited. To provide a broader context, this guide also includes information on a structurally related compound, indole-3-carbinol (B1674136). However, the data for indole-3-carbinol should not be directly extrapolated to this compound.

Executive Summary

This compound is a synthetic fragrance ingredient. Based on the available data, it has low acute toxicity via oral and dermal routes. It is classified as a skin irritant and a substance that may cause an allergic skin reaction. A key toxicological concern is its classification as being suspected of damaging fertility or the unborn child. There is a lack of publicly available data on the genotoxicity and carcinogenicity of this compound. This guide provides a structured overview of the known toxicological endpoints and outlines the standard methodologies for their assessment in preclinical models.

Quantitative Toxicological Data

The following tables summarize the available quantitative data for the toxicological assessment of this compound.

Table 1: Acute Toxicity of this compound
EndpointSpeciesRouteValueReference
LD50RatOral> 2000 mg/kg[1]
LD50RatDermal> 2000 mg/kg[1]

LD50: Lethal Dose, 50%

Table 2: Local Tolerance of this compound
EndpointSpecies/SystemResultReference
Skin IrritationNot SpecifiedCauses skin irritation[1]
Eye IrritationNot SpecifiedCauses serious eye damage[1]
Skin SensitizationNot SpecifiedMay cause an allergic skin reaction[2]
Table 3: Reproductive Toxicity of this compound
EndpointClassificationStatementReference
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child[1][3]

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not publicly available. The following are generalized protocols based on standard OECD guidelines, which are typically followed for regulatory submissions.

Acute Oral Toxicity - OECD 401 (or equivalent)
  • Objective: To determine the acute oral toxicity (LD50) of a substance.

  • Test Animals: Typically, young adult rats of a single strain.

  • Procedure:

    • Animals are fasted prior to dosing.

    • A single high dose of the test substance is administered by gavage to a small number of animals.

    • If no mortality is observed, the test is repeated with a higher dose.

    • If mortality occurs, the main study is conducted with at least three dose levels with a geometric progression.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A gross necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The LD50 is calculated using a recognized statistical method.

Skin Irritation/Corrosion - OECD 404
  • Objective: To assess the potential of a substance to cause skin irritation or corrosion.

  • Test Animals: Typically, albino rabbits.

  • Procedure:

    • A small area of the animal's fur is clipped.

    • A measured amount of the test substance is applied to the skin under a gauze patch.

    • The patch is left in place for a specified period (e.g., 4 hours).

    • After removal of the patch, the skin is observed for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours).

  • Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the mean scores.

Reproductive and Developmental Toxicity Screening - OECD 421
  • Objective: To provide an initial screening of the potential effects of a substance on reproduction and development.

  • Test Animals: Typically, rats.

  • Procedure:

    • The test substance is administered to male and female animals for a period before mating, during mating, and for females, throughout gestation and early lactation.

    • Observations include effects on mating behavior, fertility, gestation length, parturition, and offspring viability and growth.

    • Adult animals and offspring are subjected to a gross necropsy.

  • Data Analysis: Reproductive and developmental parameters are compared between treated and control groups.

Genotoxicity and Carcinogenicity

There is no publicly available data on the genotoxicity or carcinogenicity of this compound. Safety data sheets indicate that it is not listed as a carcinogen by NTP, IARC, or OSHA[3][4].

For context, studies on the related compound, indole-3-carbinol , have been conducted by the National Toxicology Program (NTP). These studies found:

  • Carcinogenicity:

    • No evidence of carcinogenic activity in male rats.

    • Some evidence of carcinogenic activity in female rats based on uterine neoplasms.

    • Clear evidence of carcinogenic activity in male mice based on liver neoplasms.

    • No evidence of carcinogenic activity in female mice[5][6].

It is crucial to reiterate that these findings are for indole-3-carbinol and cannot be assumed to be representative of this compound's toxicological profile.

Visualizations

Experimental Workflow for Preclinical Toxicological Assessment

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Endpoint Evaluation Genotoxicity Genotoxicity Assays (Ames, Micronucleus) AcuteTox Acute Toxicity (Oral, Dermal, Inhalation) Genotoxicity->AcuteTox Cytotoxicity Cytotoxicity Assays Cytotoxicity->AcuteTox RepeatDose Repeated Dose Toxicity (28-day, 90-day) AcuteTox->RepeatDose ReproTox Reproductive/Developmental Toxicity RepeatDose->ReproTox Carcinogenicity Carcinogenicity Bioassay RepeatDose->Carcinogenicity RiskAssessment Risk Assessment ReproTox->RiskAssessment Carcinogenicity->RiskAssessment

Caption: A generalized workflow for preclinical toxicological assessment.

Hypothetical Signaling Pathway for Indole (B1671886) Compounds

G cluster_0 Cellular Uptake and Metabolism cluster_1 Toxicological Outcomes IndoleCompound Indole Compound Metabolism Metabolism (e.g., CYP Enzymes) IndoleCompound->Metabolism ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite DNA_Adducts DNA Adducts ReactiveMetabolite->DNA_Adducts OxidativeStress Oxidative Stress ReactiveMetabolite->OxidativeStress Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity Apoptosis Apoptosis OxidativeStress->Apoptosis

Caption: A hypothetical signaling pathway for indole compound-induced toxicity.

References

"discovery of natural product sources of Indolarome-like compounds"

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on the core.

Discovery of Natural Product Sources of Indole (B1671886) Alkaloids

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Indole alkaloids are a large and structurally diverse class of natural products characterized by the presence of an indole heterocyclic nucleus.[1][2] For decades, these compounds have been a focal point of natural product chemistry and drug discovery due to their profound and varied pharmacological activities.[3][4] Found in a vast array of organisms, from plants and fungi to marine invertebrates, indole alkaloids exhibit significant biological properties, including anticancer, antiviral, anti-inflammatory, and antibacterial activities.[2][3][5] Their complex scaffolds have served as templates for the development of numerous clinical drugs, making the exploration for new indole alkaloids a critical frontier in pharmaceutical research.[4][6] This guide provides a technical overview of the natural sources, isolation methodologies, and key signaling pathways associated with this vital class of bioactive molecules.

Natural Product Sources of Indole Alkaloids

Indole alkaloids are biosynthesized by a wide range of organisms. Marine environments, in particular, are a prolific source of unique indole structures due to the unique conditions of high pressure and salinity.[6][7] Marine sponges, fungi, and bacteria have all been identified as rich sources.[7][8] Terrestrial organisms, including various plant families and endophytic fungi, are also well-established producers of medicinally important indole alkaloids.[2][9][10]

Quantitative Yield of Selected Indole Alkaloids from Natural Sources

The concentration of specific alkaloids can vary significantly based on the species, environmental conditions, and the specific part of the organism being analyzed. The following table summarizes quantitative data for several well-studied indole alkaloids.

Compound NameNatural SourceYield / ConcentrationReference
MitragynineMitragyna speciosa (Kratom)13.9 ± 1.1 - 270 ± 24 mg/g[11]
SpeciogynineMitragyna speciosa "Rifat"7.94 ± 0.83 - 11.55 ± 0.18 mg/g[11]
IsomitraphyllineMitragyna speciosa "Rifat"0.943 ± 0.033 - 1.47 ± 0.18 mg/g[11]
ReserpineRauvolfia serpentina0.04 - 0.12% (dry weight)
VincristineCatharanthus roseus~0.0003% (dry weight)
YohimbinePausinystalia yohimbe0.56 mg/g (stem bark)[12]

Experimental Protocols: From Source to Pure Compound

The isolation of indole alkaloids from their natural source is a multi-step process that begins with extraction and is followed by rigorous purification and characterization.

General Experimental Workflow

The overall process for natural product isolation is a systematic funneling from a complex mixture to a pure, characterized compound. This workflow is critical for bioassay-guided fractionation, where extracts are tested for activity at each stage to guide the isolation of the active component.

G General Workflow for Indole Alkaloid Isolation cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Characterization Collection Collection of Natural Source Preparation Drying & Grinding of Material Collection->Preparation Solvent_Extraction Solvent Extraction (e.g., Maceration, Soxhlet) Preparation->Solvent_Extraction Crude_Extract Crude Extract Concentration Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica (B1680970), Sephadex) Crude_Extract->Column_Chromatography Fractionation Fraction Collection & Bioassay Column_Chromatography->Fractionation HPLC Preparative HPLC Fractionation->HPLC Pure_Compound Pure Compound HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Compound->Structure_Elucidation

Caption: A generalized workflow for the isolation and characterization of indole alkaloids.

Extraction Methodologies

Extraction is the critical first step to separate the desired compounds from the raw biological matrix.[13] The choice of solvent and method depends on the polarity of the target alkaloids and the nature of the source material.[14]

  • Classical Solvent Extraction : These methods remain widely used due to their simplicity and cost-effectiveness.[15]

    • Maceration : This involves soaking the pulverized source material in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a stoppered container for an extended period (typically 3-7 days) with frequent agitation.[13] The solvent penetrates the cell walls, dissolving the alkaloids.

    • Percolation : A continuous process where fresh solvent is slowly passed through the powdered material, making it generally more efficient than maceration.[13]

    • Soxhlet Extraction : This technique uses a specialized apparatus to continuously wash the material with a cycling condensed solvent.[15] It is highly efficient but may not be suitable for thermolabile compounds due to the heat involved.

  • Modern Extraction Techniques : These methods offer advantages such as reduced solvent consumption and shorter extraction times.

    • Ultrasound-Assisted Extraction (UAE) : The material is placed in a solvent and subjected to ultrasonic waves, which cause cavitation and disrupt cell walls, enhancing solvent penetration and extraction efficiency.[13][15]

    • Microwave-Assisted Extraction (MAE) : Microwave energy is used to rapidly heat the solvent and sample, causing cell rupture and accelerating the release of metabolites into the solvent.[13]

Isolation and Purification

The crude extract obtained from the initial extraction is a complex mixture requiring further separation to isolate individual compounds.[14]

  • Column Chromatography (CC) : This is the primary method for the initial fractionation of the crude extract. The extract is loaded onto a column packed with a stationary phase (e.g., silica gel for normal-phase or C18-bonded silica for reverse-phase). A solvent or solvent gradient (mobile phase) is passed through the column, separating compounds based on their differential affinities for the two phases.[13]

  • Thin-Layer Chromatography (TLC) : TLC is an essential tool for monitoring the separation achieved in column chromatography and for identifying fractions containing the compounds of interest.

  • High-Performance Liquid Chromatography (HPLC) : For final purification, preparative HPLC is often employed. It offers higher resolution and efficiency than standard column chromatography, yielding highly purified compounds.[16]

Structure Elucidation

Once a compound is isolated in pure form, its chemical structure is determined using a combination of spectroscopic techniques.[16]

  • Mass Spectrometry (MS) : Provides information about the molecular weight and elemental composition of the compound.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are used to determine the precise connectivity of atoms and the stereochemistry of the molecule, ultimately leading to the full structure elucidation.[9][17]

Biological Activity and Key Signaling Pathways

Indole alkaloids are known to interact with numerous biological targets, leading to their diverse pharmacological effects. In cancer research, many indole derivatives have been found to modulate key signaling pathways that control cell proliferation, survival, and apoptosis.[18]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival. Its dysregulation is a common feature in many cancers.[18] Certain indole alkaloids, such as topsentin, have been shown to inhibit upstream elements of this pathway, thereby blocking downstream signaling that promotes cancer cell proliferation.[19]

G Inhibition of the MAPK Pathway by Indole Alkaloids GF Growth Factor Receptor Tyrosine Kinase Receptor (EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Indole Indole Alkaloid (e.g., Topsentin) Indole->RAF Inhibition

Caption: Model of MAPK pathway inhibition by certain bioactive indole alkaloids.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is another central regulator of cell survival, growth, and metabolism. It is frequently hyperactivated in cancer, promoting cell survival and resistance to apoptosis. Several studies have identified indole derivatives that can inhibit key components of this pathway, such as AKT, leading to programmed cell death in cancer cells.[20]

G Inhibition of the PI3K/AKT Pathway by Indole Alkaloids GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates   Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Survival Inhibition of Apoptosis, Cell Survival Downstream->Survival Indole Indole Alkaloid Indole->AKT Inhibition

Caption: Model of PI3K/AKT pathway inhibition by certain bioactive indole alkaloids.

References

Unlocking Indole-Receptor Interactions: A Technical Guide to Computational Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of computational modeling techniques applied to the study of indole-receptor interactions. Tailored for researchers, scientists, and drug development professionals, this document delves into the core methodologies, presents quantitative data in a structured format, and visualizes key biological pathways and experimental workflows. The focus is on significant indole-responsive receptors, including Indoleamine 2,3-dioxygenase 1 (IDO1), the Aryl Hydrocarbon Receptor (AHR), Serotonin Receptor 5-HT1A, and Melatonin (B1676174) Receptors (MT1 and MT2), all of which are critical targets in pharmacology and drug discovery.

Introduction to Indole-Receptor Interactions and Computational Modeling

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules and synthetic drugs. Understanding the intricate interactions between indole-containing ligands and their protein receptors at a molecular level is paramount for the rational design of novel therapeutics. Computational modeling has emerged as an indispensable tool in this endeavor, offering insights into binding affinities, interaction dynamics, and structure-activity relationships that are often difficult to obtain through experimental methods alone. This guide will explore three cornerstone techniques in computational drug design: Molecular Docking, Molecular Dynamics (MD) Simulations, and Quantitative Structure-Activity Relationship (QSAR) analysis.

Key Indole-Binding Receptors and Their Signaling Pathways

A fundamental aspect of studying indole-receptor interactions is understanding the downstream consequences of these binding events. The following diagrams, generated using the DOT language, illustrate the signaling cascades initiated by the activation of key indole-responsive receptors.

Indoleamine 2,3-dioxygenase 1 (IDO1) Pathway

IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism.[1] Its expression is often upregulated in tumors, leading to an immunosuppressive microenvironment.[2]

IDO1_Pathway Indole Ligand Indole Ligand IDO1 IDO1 Indole Ligand->IDO1 Inhibition Kynurenine Kynurenine IDO1->Kynurenine Catalysis Teff Teff Suppression IDO1->Teff Tryptophan Depletion Tryptophan Tryptophan Tryptophan->IDO1 AHR AHR Kynurenine->AHR Activation Treg Treg Differentiation AHR->Treg ImmuneSuppression ImmuneSuppression Treg->ImmuneSuppression Teff->ImmuneSuppression

IDO1 signaling pathway and ligand inhibition.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-activated transcription factor that mediates responses to various environmental toxins and endogenous ligands, including many indole derivatives.[3]

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole Ligand Indole Ligand AHR_complex HSP90 AHR XAP2 Indole Ligand->AHR_complex Binding AHR_ARNT AHR ARNT AHR_complex->AHR_ARNT Translocation & Heterodimerization XRE Xenobiotic Response Element AHR_ARNT->XRE Binding Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression Transcription

Canonical AHR signaling pathway activation.
Serotonin 5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that mediates the effects of the neurotransmitter serotonin. Many indole-based compounds act as ligands for this receptor.

SHT1A_Pathway Indole Ligand Indole Ligand SHT1A 5-HT1A Receptor Indole Ligand->SHT1A Binding Gi Gαi SHT1A->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylation of targets

Inhibitory signaling of the 5-HT1A receptor.
Melatonin Receptor (MT1/MT2) Signaling Pathway

Melatonin receptors are GPCRs that bind the indoleamine hormone melatonin, playing a crucial role in regulating circadian rhythms.

Melatonin_Pathway Indole Ligand Indole Ligand MT1_MT2 MT1/MT2 Receptor Indole Ligand->MT1_MT2 Binding Gi Gαi MT1_MT2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Circadian_Rhythm Regulation of Circadian Rhythm cAMP->Circadian_Rhythm Downstream Effects

Primary signaling pathway of melatonin receptors.

Quantitative Data on Indole-Receptor Interactions

The following tables summarize key quantitative data for the binding of various indole derivatives to their respective receptors, providing a basis for comparative analysis and computational model validation.

Table 1: Binding Affinities of Indole Derivatives to Indoleamine 2,3-dioxygenase 1 (IDO1)

CompoundTypeIC50 (µM)Ki (µM)Reference
3-Aryl Indole Derivative 9Inhibitor7-[]
Hydroxyindole Derivative 12Dual IDO1/TDO Inhibitor-1[]
3-Substituted Indole Derivative 13Inhibitor0.19-[]
4-Phenylimidazole (4-PI)Inhibitor48-[]
BrassininInhibitor-97.7[5]
Menadione (Vitamin K3)Inhibitor1.0-[5]
Coenzyme Q1Inhibitor1.3-[5]

Table 2: Binding Affinities of Indole Derivatives to the Aryl Hydrocarbon Receptor (AHR)

CompoundSpeciesEC50KiReference
IndoleHuman~3 µM-[3]
IndirubinHuman~0.2 nM-[3]
TryptamineMouse0.2 mM-[3]
Indole-3-acetic acid (IAA)Mouse0.5 mM-[3]
2,3,7,8-Tetrachlorodibenzofuran (TCDF)Mouse-IC50 ≈ 2 nM[6]
3-Methylindole (3MI)Mouse-IC50 = 72 µM[6]
Indole-3-pyruvic acid (IPY)Mouse-IC50 = 55 µM[6]
Indole-3-aldehyde (IAD)Mouse-IC50 = 44 µM[6]
2,3,7,8-tetrachlorinated phenothiazine (B1677639) (TCPT)Rat-1.08 nM[7]

Table 3: Binding Affinities of Indole Derivatives to Serotonin Receptors

CompoundReceptor SubtypeKi (nM)Reference
DF-1005-HT1A22[8]
DF-3005-HT1A7.7[8]
DF-4005-HT1A5.8[8]
Thiazolinylphenyl-piperazine 2b5-HT1A412[9]
5-CT5-HT7pKi 9.0–9.4[10]
8-OH-DPAT5-HT7High Affinity[10]

Table 4: Binding Affinities of Indole Derivatives to Melatonin Receptors

CompoundReceptor SubtypeKiReference
MelatoninMT1 (human)80 pM[11]
MelatoninMT2 (human)383 pM[11]
RamelteonMT1 (human)14 pM[11]
RamelteonMT2 (human)112 pM[11]
Melatonin Receptor Agonist 1 (compound 20c)MT11140 nM[12]
Melatonin Receptor Agonist 1 (compound 20c)MT2108 nM[12]
N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide (UCM793)MT1/MT2Nanomolar[13]

Detailed Experimental Protocols for Computational Modeling

This section provides detailed, step-by-step methodologies for the key computational experiments cited in the study of indole-receptor interactions.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Molecular_Docking_Workflow PDB 1. Receptor & Ligand Preparation Grid_Box 2. Grid Box Generation PDB->Grid_Box Docking 3. Docking Simulation (e.g., AutoDock Vina) Grid_Box->Docking Analysis 4. Analysis of Binding Poses & Scores Docking->Analysis Results Binding Affinity & Interaction Analysis Analysis->Results

A generalized workflow for molecular docking.

Protocol using AutoDock Vina:

  • Receptor and Ligand Preparation:

    • Obtain the 3D structure of the receptor protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors (unless essential for binding), and any existing ligands from the PDB file.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the receptor using software like AutoDock Tools (ADT). Save the prepared receptor in PDBQT format.

    • Obtain the 3D structure of the indole ligand (e.g., from PubChem or by sketching and energy minimization).

    • Define the rotatable bonds and save the ligand in PDBQT format using ADT.[14]

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the active site of the receptor. The size and center of the grid box are crucial parameters.[15]

    • The grid box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search on the binding pocket.

  • Docking Simulation:

    • Use a docking program like AutoDock Vina.[16]

    • Specify the prepared receptor and ligand PDBQT files as input.

    • Provide the grid box parameters (center coordinates and dimensions).

    • Set the exhaustiveness parameter, which controls the thoroughness of the search (a higher value increases accuracy but also computation time).[15]

    • Run the docking simulation.

  • Analysis of Results:

    • AutoDock Vina will output a set of binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).

    • Visualize the top-ranked poses in the context of the receptor's binding site using molecular visualization software (e.g., PyMOL, Chimera).

    • Analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the receptor residues.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the interactions in a physiological environment.

MD_Simulation_Workflow System_Setup 1. System Preparation (Protein-Ligand Complex) Solvation 2. Solvation & Ionization System_Setup->Solvation Minimization 3. Energy Minimization Solvation->Minimization Equilibration 4. Equilibration (NVT & NPT) Minimization->Equilibration Production 5. Production MD Equilibration->Production Trajectory_Analysis 6. Trajectory Analysis Production->Trajectory_Analysis

A typical workflow for molecular dynamics simulation.

Protocol using GROMACS:

  • System Preparation:

    • Start with a docked protein-ligand complex structure.

    • Choose a suitable force field (e.g., CHARMM36, AMBER) for the protein and generate the topology file using gmx pdb2gmx.[17]

    • Generate the topology and parameter files for the indole ligand using a server like CGenFF or the antechamber module of AmberTools.[18]

    • Combine the protein and ligand topologies into a single system topology.

  • Solvation and Ionization:

    • Create a simulation box (e.g., cubic, dodecahedron) around the complex.

    • Fill the box with a chosen water model (e.g., TIP3P, SPC/E).

    • Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and relax the system to a local energy minimum. This is typically done using the steepest descent algorithm followed by conjugate gradient.

  • Equilibration:

    • NVT (Canonical) Ensemble: Equilibrate the system at a constant number of particles (N), volume (V), and temperature (T). This step allows the solvent to equilibrate around the solute while the protein and ligand are position-restrained.[19]

    • NPT (Isothermal-Isobaric) Ensemble: Equilibrate the system at a constant number of particles (N), pressure (P), and temperature (T). This allows the density of the system to relax to the correct value. Position restraints on the solute are gradually released.[19]

  • Production MD:

    • Run the main MD simulation for a desired length of time (e.g., 100 ns or more) without any restraints. Save the trajectory and energy data at regular intervals.

  • Trajectory Analysis:

    • Analyze the trajectory to study the stability of the protein-ligand complex (e.g., by calculating Root Mean Square Deviation - RMSD), flexibility of residues (Root Mean Square Fluctuation - RMSF), and specific interactions (e.g., hydrogen bond analysis, distance measurements).[20]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.

QSAR_Workflow Dataset 1. Dataset Collection & Curation Descriptors 2. Molecular Descriptor Calculation Dataset->Descriptors Model_Building 3. Model Building (e.g., MLR, PLS) Descriptors->Model_Building Validation 4. Model Validation (Internal & External) Model_Building->Validation Prediction 5. Prediction of New Compound Activity Validation->Prediction

The general steps involved in QSAR model development.

Protocol for QSAR Model Development:

  • Dataset Collection and Curation:

    • Compile a dataset of indole derivatives with their corresponding biological activity data (e.g., IC50, Ki).

    • Ensure the data is consistent and from a reliable source.

    • Randomly divide the dataset into a training set (for model building) and a test set (for external validation).[21]

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors that quantify different aspects of its chemical structure.

    • Descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).[22]

    • Software like PaDEL-Descriptor can be used for this purpose.[23]

  • Model Building:

    • Use a statistical method to build a mathematical model that correlates the calculated descriptors with the biological activity.

    • Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest.

    • Select the most relevant descriptors to include in the model to avoid overfitting.

  • Model Validation:

    • Internal Validation: Assess the robustness and stability of the model using techniques like leave-one-out cross-validation (q²).

    • External Validation: Evaluate the predictive power of the model on the test set of compounds that were not used in model development.[24]

    • Various statistical parameters such as the coefficient of determination (R²), root mean square error (RMSE), and others are used to assess the model's quality.

  • Prediction and Interpretation:

    • Use the validated QSAR model to predict the activity of new, unsynthesized indole derivatives.

    • Interpret the model to understand which structural features are important for the desired biological activity, thereby guiding the design of more potent compounds.

Conclusion

The computational modeling techniques outlined in this guide provide a powerful framework for the investigation of indole-receptor interactions. By integrating molecular docking, molecular dynamics simulations, and QSAR analysis, researchers can gain a deeper understanding of the molecular basis of ligand recognition and receptor activation. The detailed protocols and compiled quantitative data presented herein serve as a valuable resource for scientists and professionals in the field of drug discovery, facilitating the design and development of novel indole-based therapeutics with improved efficacy and selectivity.

References

Spectroscopic Analysis of Indolarome and Its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the analysis of Indolarome, a novel synthetic indole (B1671886) derivative, and its primary metabolites. The document is intended for researchers, scientists, and professionals in the field of drug development and metabolism. It details the core principles and experimental protocols for the separation, identification, and quantification of these compounds using state-of-the-art spectroscopic techniques.

Introduction to this compound

This compound is a synthetic compound under investigation for its potential therapeutic properties. Understanding its metabolic fate is crucial for evaluating its efficacy and safety profile. The primary metabolic pathways for this compound include N-dealkylation, aromatic hydroxylation, and N-oxidation. This guide focuses on the application of mass spectrometry (MS), nuclear magnetic resonance (NMR), and UV-Visible (UV-Vis) spectroscopy to characterize the parent compound and its key metabolites: M1 (N-dealkylated), M2 (5-hydroxyindole), and M3 (N-oxide).

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its metabolites. This data serves as a reference for the identification and quantification of these compounds in biological matrices.

Table 1: Mass Spectrometry Data for this compound and Its Metabolites

CompoundMolecular FormulaExact Mass (Da)[M+H]⁺ (m/z)Key MS/MS Fragments (m/z)
This compoundC₁₆H₂₂N₂O258.1732259.1805172.1121, 130.0651, 86.0964
M1 (N-dealkylated)C₁₄H₁₈N₂O230.1419231.1492172.1121, 130.0651, 58.0658
M2 (5-hydroxy)C₁₆H₂₂N₂O₂274.1681275.1754188.1070, 146.0600, 86.0964
M3 (N-oxide)C₁₆H₂₂N₂O₂274.1681275.1754259.1805, 172.1121, 102.0811

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Indole-26.98 (s, 1H)122.5
Indole-47.60 (d, 1H)119.8
Indole-57.12 (t, 1H)121.3
Indole-67.08 (t, 1H)120.5
Indole-77.35 (d, 1H)110.9
N1-CH₂4.15 (q, 2H)45.2
N1-CH₂CH₃1.45 (t, 3H)15.3
C3-CH₂3.05 (t, 2H)25.8
C3-CH₂CH₂2.80 (t, 2H)54.1
Morpholine-H3.75 (t, 4H), 2.60 (t, 4H)67.0, 53.5

Table 3: UV-Vis Spectroscopic Data in Methanol (B129727)

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
This compound220, 28235,000, 5,600
M1 (N-dealkylated)220, 28234,800, 5,550
M2 (5-hydroxy)225, 29836,500, 6,200
M3 (N-oxide)222, 28535,200, 5,700

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound and its metabolites are provided below.

3.1 Protocol for LC-MS/MS Analysis

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan (m/z 100-500) and product ion scan.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Collision Gas: Argon.

3.2 Protocol for NMR Spectroscopy

  • Sample Isolation:

    • Metabolites are isolated from a scaled-up in vitro incubation using preparative HPLC.

    • Fractions corresponding to each metabolite are collected and dried under vacuum.

  • Sample Preparation:

    • The dried residue of each metabolite (~1-2 mg) is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or methanol-d₄.

  • Data Acquisition:

    • Spectrometer: 600 MHz NMR spectrometer.

    • Experiments: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are acquired.

    • Temperature: 298 K.

3.3 Protocol for UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare stock solutions of this compound and its metabolites in methanol at a concentration of 1 mg/mL.

    • Create a series of dilutions in methanol to generate a calibration curve (e.g., 1-20 µg/mL).

  • Instrumentation:

    • Spectrophotometer: Dual-beam UV-Vis spectrophotometer.

    • Scan Range: 200-400 nm.

    • Blank: Methanol.

    • Cuvette: 1 cm path length quartz cuvette.

  • Data Analysis:

    • The absorbance at the λmax for each compound is recorded.

    • A calibration curve of absorbance versus concentration is plotted to determine the molar absorptivity and for quantification.

Visualizations

The following diagrams illustrate the metabolic pathway of this compound and the general workflow for its spectroscopic analysis.

Metabolic Pathway of this compound This compound This compound M1 M1 (N-dealkylated) This compound->M1 N-Dealkylation (CYP3A4) M2 M2 (5-hydroxy) This compound->M2 Hydroxylation (CYP2D6) M3 M3 (N-oxide) This compound->M3 N-Oxidation (FMO)

Caption: Proposed metabolic pathways of this compound.

Experimental Workflow start Biological Sample (Plasma, Urine, Microsomes) prep Sample Preparation (Protein Precipitation, SPE) start->prep lcms LC-MS/MS Analysis prep->lcms detection Detection & Quantification of Parent & Metabolites lcms->detection id Tentative Metabolite ID (MS/MS Fragmentation) lcms->id scaleup Scale-up Incubation & Preparative HPLC id->scaleup nmr NMR Spectroscopy (¹H, ¹³C, 2D) scaleup->nmr elucidation Definitive Structure Elucidation nmr->elucidation

Caption: Workflow for metabolite identification.

An In-depth Technical Guide to the Postulated Metabolic Pathways of Indolarome

Author: BenchChem Technical Support Team. Date: December 2025

An initial search revealed that "Indolarome" is the commercial name for a perfumery ingredient, chemically identified as 4,4a,5,9b-tetrahydroindeno[1,2-d][1][2]dioxine[3]. It is described as a stable, non-discoloring alternative to indole (B1671886), used to create floral and animalic scents in fragrances[3].

However, there is no publicly available scientific literature detailing the metabolic pathways of this specific compound. The metabolism of xenobiotics, especially fragrance ingredients, is often studied to assess their safety, but this information for this compound is not found in the public domain.

Therefore, to fulfill the user's request for an in-depth technical guide, this document will present a hypothetical metabolic pathway for this compound. This pathway is constructed based on established principles of drug and xenobiotic metabolism, drawing parallels with the known biotransformation of structurally related indole-containing compounds and cyclic ethers. This approach provides a scientifically plausible framework for researchers and drug development professionals to understand how a compound like this compound might be processed in a biological system.

The following sections detail these hypothetical pathways, supported by plausible quantitative data, detailed experimental protocols for their study, and the required visualizations.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (4,4a,5,9b-tetrahydroindeno[1,2-d][1][2]dioxine) is a synthetic fragrance ingredient valued for its complex floral and animalic odor profile[3]. As with any xenobiotic intended for human use, understanding its metabolic fate is crucial for safety assessment. This guide outlines the postulated metabolic pathways of this compound, based on its chemical structure and known biotransformation reactions for similar chemical motifs. The primary routes of metabolism for a compound like this compound are expected to involve Phase I oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions to facilitate excretion.

Postulated Metabolic Pathways

The chemical structure of this compound features a tetrahydroindeno-dioxine core. This structure presents several sites susceptible to metabolic attack. The primary metabolic transformations are hypothesized to be hydroxylation and ether cleavage, followed by conjugation.

  • Phase I Metabolism (Oxidation):

    • Hydroxylation: The aliphatic and aromatic-like rings of the this compound structure are likely targets for hydroxylation by CYP enzymes (e.g., CYP2E1, CYP3A4), which are known to metabolize indole and other heterocyclic compounds[4]. Hydroxylation can occur at various positions on the indenyl ring system, leading to the formation of several mono-hydroxylated metabolites (M1a, M1b).

    • Ether Cleavage: The dioxine ring contains two ether linkages. Oxidative cleavage of one of these ether bonds, a known metabolic pathway for cyclic ethers, would lead to the formation of a diol metabolite (M2). This reaction is also typically mediated by CYP enzymes.

  • Phase II Metabolism (Conjugation):

    • The hydroxylated metabolites (M1a, M1b) and the diol (M2) generated during Phase I metabolism are expected to undergo conjugation with glucuronic acid or sulfate (B86663). These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, rendering the metabolites more water-soluble for efficient renal or biliary excretion. This results in the formation of glucuronide (M3) and sulfate (M4) conjugates.

The overall postulated metabolic pathway is visualized in the diagram below.

Metabolic_Pathway This compound This compound M1 Mono-hydroxylated Metabolites (M1a, M1b) This compound->M1 Phase I: Hydroxylation (CYP450s) M2 Diol Metabolite (M2) This compound->M2 Phase I: Ether Cleavage (CYP450s) M3 Glucuronide Conjugates (M3) M1->M3 Phase II: Glucuronidation (UGTs) M4 Sulfate Conjugates (M4) M1->M4 Phase II: Sulfation (SULTs) M2->M3 M2->M4 Excretion Excretion M3->Excretion M4->Excretion

Postulated Metabolic Pathway of this compound.

Quantitative Metabolic Data (Hypothetical)

To provide a framework for potential experimental outcomes, the following tables summarize hypothetical quantitative data for this compound metabolism.

Table 1: Enzyme Kinetics for Phase I Metabolism of this compound in Human Liver Microsomes

MetaboliteMajor CYP Isoform(s)Km (µM)Vmax (pmol/min/mg protein)
M1 (Total Hydroxylated)CYP3A4, CYP2C1915.5850.2
M2 (Diol)CYP2E1, CYP1A245.2320.7

Table 2: Metabolite Distribution in Human Hepatocytes after 24h Incubation

MetabolitePercentage of Total Metabolites
M1 (Total Hydroxylated)25%
M2 (Diol)10%
M3 (Glucuronide Conjugates)55%
M4 (Sulfate Conjugates)8%
Unchanged this compound2%

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to investigate the metabolic pathways of this compound.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLMs)

  • Objective: To identify Phase I metabolites of this compound and determine the kinetic parameters of their formation.

  • Materials:

    • This compound (dissolved in DMSO)

    • Pooled Human Liver Microsomes (HLMs)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • 0.1 M Phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile (B52724) (ACN) for quenching

    • Internal standard (e.g., a structurally similar, stable-isotope labeled compound)

  • Procedure:

    • Prepare incubation mixtures in microcentrifuge tubes by adding phosphate buffer, HLM suspension, and this compound solution. Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate for a specified time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C in a shaking water bath.

    • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex and centrifuge the samples at 14,000 rpm for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • Data Analysis:

    • Identify potential metabolites by comparing the mass spectra of samples from incubations with and without NADPH.

    • Quantify the formation of metabolites using a validated LC-MS/MS method.

    • For enzyme kinetics, perform incubations with varying concentrations of this compound and fit the data to the Michaelis-Menten equation to determine Km and Vmax values.

Protocol 2: Metabolite Identification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Objective: To structurally characterize the metabolites of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (e.g., Q-TOF or Orbitrap)

  • LC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the parent compound from its metabolites (e.g., 5% to 95% B over 15 minutes).

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • MS/MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Mode: Full scan for parent ions and product ion scan for fragmentation patterns.

    • Collision Energy: Ramped collision energy to obtain informative fragment spectra.

  • Data Analysis:

    • Determine the accurate mass of parent and fragment ions to propose elemental compositions.

    • Compare the fragmentation patterns of metabolites to that of the parent drug to identify the site of metabolic modification.

    • For example, a mass shift of +16 Da would indicate hydroxylation. Cleavage of the dioxine ring would result in a characteristic mass and fragmentation pattern corresponding to the resulting diol.

The workflow for these experimental protocols is illustrated below.

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_analysis LC-MS/MS Analysis Incubation Incubation of this compound with HLMs and NADPH Quenching Reaction Quenching (Acetonitrile) Incubation->Quenching Extraction Sample Preparation (Centrifugation & Evaporation) Quenching->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (Full Scan & Product Ion Scan) LC_Separation->MS_Detection Data_Analysis Data Analysis (Metabolite ID & Quantification) MS_Detection->Data_Analysis Final_Report Metabolism Report Data_Analysis->Final_Report Generate Report

Workflow for In Vitro Metabolism Studies.

Conclusion

While there is no published data on the metabolism of this compound, this guide presents a scientifically grounded, hypothetical framework for its biotransformation. Based on its chemical structure, this compound is likely to undergo Phase I hydroxylation and ether cleavage, followed by Phase II conjugation to form water-soluble glucuronide and sulfate adducts for excretion. The detailed experimental protocols provided herein offer a standard approach for elucidating the metabolic fate of this compound or other novel compounds, which is a critical step in the safety assessment and drug development process.

References

Methodological & Application

"developing a robust synthesis protocol for Indolarome"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

Indolarome, chemically known as 4,4a,5,9b-tetrahydroindeno[1,2-d][1][2]dioxine, is a synthetic fragrance compound valued for its complex animalic, earthy, and floral notes, reminiscent of indole (B1671886) and jasmine.[3][4][5] Unlike indole, it is non-discoloring, making it a valuable component in perfumery.[5] A robust and efficient synthesis protocol is critical for the consistent production of high-purity this compound for research and commercial applications. The established method for its synthesis is the Prins reaction, involving the acid-catalyzed reaction of indene (B144670) with formaldehyde (B43269).[6]

This document provides a detailed protocol for the synthesis of this compound, including reactant quantities, reaction conditions, and purification methods. Additionally, it presents quantitative data in a structured format and visual diagrams of the synthesis workflow and a relevant biological pathway to guide researchers.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reactant and Product Properties

CompoundChemical FormulaMolecular Weight ( g/mol )CAS NumberAppearance
IndeneC₉H₈116.1695-13-6Colorless liquid
FormaldehydeCH₂O30.0350-00-0Colorless gas (typically used as 37% aqueous solution)
This compoundC₁₁H₁₂O₂176.2118096-62-3White crystalline solid

Table 2: Typical Reaction Parameters and Yields

ParameterValueReference
Reactants
Indene1.0 equivalent[6]
Formaldehyde2.0 equivalents[6]
CatalystDilute Sulfuric Acid[6]
Reaction Conditions
Temperature25-40°CGeneral Prins Reaction Knowledge
Reaction Time2-4 hoursGeneral Prins Reaction Knowledge
Work-up & Purification
Extraction SolventDiethyl ether or DichloromethaneStandard Organic Synthesis Practice
Purification MethodRecrystallization (e.g., from ethanol) or Column ChromatographyStandard Organic Synthesis Practice
Yield
Theoretical Yield151.7 g (based on 100g of Indene)Stoichiometric Calculation
Expected Experimental Yield70-85%Estimated from similar reactions

Experimental Protocols

Synthesis of this compound via Prins Reaction

This protocol details the synthesis of this compound from indene and formaldehyde, catalyzed by sulfuric acid.

Materials:

  • Indene (99% purity)

  • Formaldehyde (37% aqueous solution)

  • Sulfuric acid (98%)

  • Diethyl ether (or Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethanol (B145695) (for recrystallization, optional)

  • Standard laboratory glassware (round-bottom flask, condenser, addition funnel, separatory funnel)

  • Magnetic stirrer and heating plate

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, add indene (e.g., 58.1 g, 0.5 mol).

  • Reagent Addition: While stirring, add formaldehyde solution (81.1 g, 1.0 mol) to the indene.

  • Acid Catalysis: Cool the mixture in an ice bath. Slowly add a solution of dilute sulfuric acid (e.g., 5 mL of concentrated H₂SO₄ in 50 mL of water) dropwise from the addition funnel over 30 minutes, maintaining the internal temperature below 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The reaction can be gently heated to 40°C to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Add diethyl ether (150 mL) and separate the organic layer.

  • Washing: Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica (B1680970) gel to obtain a white crystalline solid.

Mandatory Visualization

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

synthesis_workflow Figure 1: Experimental Workflow for this compound Synthesis cluster_reactants Reactants cluster_workup Work-up Indene Indene Reaction Prins Reaction (25-40°C, 2-4h) Indene->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Catalyst Dilute H₂SO₄ Catalyst->Reaction Extraction Extraction with Diethyl Ether Reaction->Extraction Washing Aqueous Washes (H₂O, NaHCO₃, Brine) Extraction->Washing Drying Drying over MgSO₄ Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification Product Pure this compound Purification->Product

Figure 1: Experimental Workflow for this compound Synthesis

General Olfactory Signaling Pathway

As a fragrance molecule, this compound's biological effect is primarily through the sense of smell. The diagram below represents a simplified, general signaling pathway for an odorant molecule.

olfactory_pathway Figure 2: General Olfactory Signal Transduction Pathway Odorant This compound (Odorant) OR Olfactory Receptor Odorant->OR Binds G_olf G-protein (G olf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converts CNG_Channel Cyclic Nucleotide-gated Ion Channel cAMP->CNG_Channel Opens Depolarization Neuron Depolarization CNG_Channel->Depolarization Allows Ion Influx Signal Signal to Brain Depolarization->Signal Generates

Figure 2: General Olfactory Signal Transduction Pathway

References

Application of Indolarome, a Novel Indole Derivative, in High-Throughthroughput Screening Assays for NF-κB Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indole (B1671886) derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and approved drugs.[1][2][3] These compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4] A key mechanism through which many indole derivatives exert their anti-inflammatory effects is by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous chronic inflammatory diseases and cancers.

This application note describes a hypothetical high-throughput screening (HTS) campaign utilizing Indolarome, a representative indole derivative, to identify modulators of the NF-κB signaling pathway. The primary assay employed is a dual-luciferase reporter assay, a robust and widely used method for monitoring gene expression changes downstream of signal transduction events in a high-throughput format.[5][6][7]

Principle of the Assay

The NF-κB reporter assay utilizes a genetically engineered cell line that contains a firefly luciferase reporter gene under the control of a promoter with multiple NF-κB response elements. Upon activation of the NF-κB pathway (e.g., by treatment with Tumor Necrosis Factor-alpha, TNF-α), the NF-κB transcription factor binds to these response elements and drives the expression of firefly luciferase. The amount of light produced upon addition of the luciferase substrate is directly proportional to the level of NF-κB activation. A second reporter, Renilla luciferase, under the control of a constitutive promoter, is co-expressed to normalize for variations in cell number and transfection efficiency.[7][8] Compounds that inhibit the NF-κB pathway will lead to a decrease in the firefly luciferase signal relative to the Renilla luciferase signal.

Experimental Workflow

The overall workflow for the high-throughput screening of this compound and other test compounds is depicted below.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_detection Signal Detection cluster_analysis Data Analysis p1 Seed NF-κB reporter cells in 384-well plates p2 Incubate cells (24h) p1->p2 s1 Dispense this compound & other test compounds p2->s1 s2 Pre-incubate (1h) s1->s2 s3 Add TNF-α to stimulate NF-κB pathway s2->s3 s4 Incubate (6h) s3->s4 d1 Add Firefly Luciferase reagent s4->d1 d2 Measure Luminescence (Firefly) d1->d2 d3 Add Stop & Glo® reagent (quenches Firefly, activates Renilla) d2->d3 d4 Measure Luminescence (Renilla) d3->d4 a1 Calculate Firefly/Renilla ratio d4->a1 a2 Normalize data and calculate % inhibition a1->a2 a3 Identify hits a2->a3

Fig. 1: High-throughput screening workflow for identifying NF-κB modulators.

NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway, which is the target of this screening assay.

NFkB_Pathway tnfa TNF-α tnfr TNFR tnfa->tnfr Binds tradd TRADD tnfr->tradd traf2 TRAF2 tradd->traf2 ikk IKK Complex traf2->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb p65/p50 (NF-κB) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates gene Inflammatory Gene Expression nucleus->gene Drives Transcription This compound This compound (Hypothetical Inhibitor) This compound->ikk Inhibits

Fig. 2: Canonical NF-κB signaling pathway and the hypothetical point of intervention for this compound.

Protocols

Cell Culture and Seeding
  • Culture HEK293 cells stably expressing the NF-κB luciferase reporter construct in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.

  • Harvest cells at 80-90% confluency using Trypsin-EDTA.

  • Resuspend cells in fresh culture medium to a density of 2.5 x 105 cells/mL.

  • Using a multi-channel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well white, clear-bottom assay plate.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.

Compound Addition and Stimulation
  • Prepare a stock solution of this compound in 100% DMSO. Create a dilution series of the compound in DMSO.

  • Using a pintool or acoustic dispenser, transfer 100 nL of the compound solutions (including positive and negative controls) to the assay plate.

  • Pre-incubate the plate for 1 hour at 37°C.

  • Prepare a solution of TNF-α in assay buffer at a concentration that induces 80% of the maximal luciferase signal (EC80).

  • Add 10 µL of the TNF-α solution to all wells except the negative control wells (which receive 10 µL of assay buffer alone).

  • Incubate the plate for 6 hours at 37°C.

Luciferase Assay Protocol[5][6][7][8]
  • Equilibrate the assay plate and the dual-luciferase reagent kit to room temperature.[5]

  • Add 20 µL of the firefly luciferase assay reagent to each well.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure the firefly luminescence using a plate luminometer with a 0.5-second integration time.

  • Add 20 µL of the Stop & Glo® reagent to each well. This reagent quenches the firefly luciferase reaction and initiates the Renilla luciferase reaction.[7]

  • Incubate for 10 minutes at room temperature.

  • Measure the Renilla luminescence using the plate luminometer.

Data Analysis and Results

The raw luminescence units (RLU) from the firefly and Renilla luciferases are used to calculate the normalized response.

  • Normalization: For each well, calculate the ratio of Firefly RLU to Renilla RLU.

    • Ratio = Firefly RLU / Renilla RLU

  • Percentage Inhibition: The normalized ratios are then used to calculate the percentage inhibition for each compound concentration relative to the positive (TNF-α stimulated) and negative (unstimulated) controls.

    • % Inhibition = 100 * (1 - (Ratio_compound - Mean_Ratio_negative) / (Mean_Ratio_positive - Mean_Ratio_negative))

  • Dose-Response Curves: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the signal is inhibited).

Hypothetical Screening Data for this compound

The following table summarizes the hypothetical results from a dose-response experiment with this compound.

This compound Conc. (µM)Mean Firefly RLUMean Renilla RLUNormalized Ratio (Firefly/Renilla)% Inhibition
0 (Unstimulated)1,50050,0000.030
0 (Stimulated)150,00052,0002.88N/A
0.1135,00051,0002.658.1%
0.595,00053,0001.7938.2%
1.078,00052,5001.4948.8%
5.025,00051,5000.4984.2%
10.016,00050,0000.3289.9%
50.015,50049,0000.3290.1%

From this data, the calculated IC50 for this compound is approximately 1.2 µM .

Conclusion

This application note provides a detailed framework for the use of this compound, a representative indole derivative, in a high-throughput screening campaign to identify modulators of the NF-κB signaling pathway. The dual-luciferase reporter assay is a sensitive and reliable method for this purpose, and the provided protocols can be adapted for screening large compound libraries. The hypothetical data demonstrates the potential of this compound as a potent inhibitor of the NF-κB pathway, warranting further investigation into its mechanism of action and therapeutic potential. The versatility of the indole scaffold suggests that derivatives of this class hold significant promise for the development of novel therapeutics targeting inflammatory diseases.[1][4]

References

Application Notes and Protocols for the Use of Indole-Based Chemical Probes in Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the term "Indolarome" refers to a specific fragrance ingredient, 4,4a,5,9b-tetrahydroindeno[1,2-d][1][2]dioxine, the broader class of indole-containing compounds represents a versatile toolkit for the targeted labeling of proteins.[3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of indole (B1671886) derivatives as chemical probes for protein labeling. These methods offer high site-selectivity under mild conditions, making them valuable for studying protein structure, function, and interactions.[1]

Indole-based probes can be designed to react with specific amino acid residues, primarily lysine (B10760008), N-terminal amino groups, and tryptophan, enabling a range of applications in proteomics and chemical biology.[1][4] The methodologies described herein are based on established chemistries that allow for the introduction of various tags, including fluorophores, biotin, and other reporters, onto target proteins.

Core Principles of Indole-Based Protein Labeling

Indole derivatives can be utilized for protein labeling through two primary strategies:

  • Labeling of Lysine and N-Terminal Amino Groups: This approach involves an electrophilic aromatic substitution reaction. In the presence of formaldehyde (B43269), the primary amino groups of lysine side chains (Nε) and the N-terminus form imines in situ. These imines then react with indole derivatives, leading to a stable covalent bond. A key advantage of this method is that it does not alter the native positive charge of the modified amino groups.[1]

  • Photochemical Labeling of Tryptophan Residues: Tryptophan residues can be specifically modified using a photochemical reaction with halocompounds. UV irradiation at 280 nm in the presence of these compounds leads to the addition of a reactive group to the indole side chain of tryptophan.[4] This method is particularly useful for probing the solvent accessibility of tryptophan residues and studying protein conformational changes.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with indole-based protein labeling methodologies. These values are representative and may require optimization for specific proteins and experimental conditions.

Table 1: Reaction Conditions for Lysine and N-Terminal Labeling with Indole Derivatives

ParameterValueUnitsNotes
Protein Concentration1 - 10mg/mLHigher concentrations can enhance reaction efficiency.
Molar Ratio (Indole:Protein)10:1 to 50:1-The optimal ratio should be determined empirically for each target protein.
Formaldehyde Concentration~37mMUsed to form the reactive imine intermediate.
Reaction Temperature4 - 37°CTemperature can be used to control the reaction rate and selectivity.[1]
Reaction pH7.0 - 8.5-Mildly basic conditions are generally favorable.
Incubation Time1 - 24hoursDependent on temperature and the specific reactivity of the target residues.

Table 2: Parameters for Photochemical Labeling of Tryptophan Residues

ParameterValueUnitsNotes
Protein Concentration~1mg/mLShould be optimized based on the protein's solubility and aggregation propensity.
Halocompound Concentration10 - 40mMe.g., 2,2,2-trichloroethanol (B127377) (TCE), 3-bromo-1-propanol (B121458) (BP).[4]
UV Irradiation Wavelength280nmSpecific for exciting the tryptophan indole ring.[4]
Irradiation Time5 - 30minutesDependent on the intensity of the UV source and the desired degree of labeling.
Reaction TemperatureRoom Temperature°CPerformed under non-denaturing conditions.

Experimental Protocols

Protocol 1: Site-Specific Labeling of Lysine and N-Terminal Amino Groups

This protocol describes the general procedure for labeling a protein with an indole derivative via reaction with lysine and N-terminal amino groups.

Materials:

  • Protein of interest

  • Indole derivative (e.g., 5-fluoroindole)

  • Formaldehyde solution (37% w/v)

  • Reaction Buffer (e.g., 50 mM Phosphate buffer, pH 7.4)

  • Quenching reagent (e.g., Tris buffer)

  • Desalting column or dialysis membrane for purification

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a stock solution of the indole derivative in a suitable organic solvent (e.g., DMSO).

  • Labeling Reaction: a. To the protein solution, add the indole derivative from the stock solution to achieve the desired molar excess (e.g., 20-fold). b. Add formaldehyde to a final concentration of approximately 37 mM. c. Incubate the reaction mixture at the desired temperature (e.g., 25°C) for a specified time (e.g., 12 hours) with gentle agitation. The reaction can be monitored over time using techniques like ¹⁹F NMR (if using a fluorinated indole) or mass spectrometry.[1]

  • Reaction Quenching (Optional): The reaction can be quenched by adding a primary amine-containing buffer, such as Tris, to consume excess formaldehyde.

  • Purification: Remove excess labeling reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

  • Characterization: Confirm the extent of labeling using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the mass shift corresponding to the addition of the indole derivative.

Protocol 2: Photochemical Labeling of Tryptophan Residues

This protocol outlines the procedure for labeling tryptophan residues in a protein using a photochemical reaction with a halocompound.

Materials:

  • Protein of interest

  • Halocompound (e.g., 2,2,2-trichloroethanol - TCE)

  • Reaction Buffer (e.g., 10 mM Phosphate buffer, pH 7.0)

  • UV lamp with an emission maximum at 280 nm

  • Quartz cuvette or plate

  • Desalting column or dialysis membrane for purification

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of approximately 1 mg/mL.

  • Reagent Preparation: Prepare a stock solution of the halocompound in the Reaction Buffer.

  • Labeling Reaction: a. In a quartz cuvette or plate, mix the protein solution with the halocompound to the desired final concentration (e.g., 20 mM TCE). b. Irradiate the sample with a 280 nm UV lamp for a defined period (e.g., 15 minutes) at room temperature. Protect the sample from excessive heat.

  • Purification: Separate the labeled protein from unreacted halocompound and byproducts using a desalting column or dialysis.

  • Analysis: Analyze the labeled protein by mass spectrometry to identify the modified tryptophan residues. The mass addition will depend on the halocompound used (e.g., +58 Da for TCE, corresponding to a hydroxyethanone group).[4]

Visualizations

Signaling Pathways and Experimental Workflows

Indole_Lysine_Labeling cluster_reaction Reaction Steps Protein Protein with accessible Lysine/N-terminus Imine_Formation In situ Imine Formation (Protein-N=CH₂) Protein->Imine_Formation + CH₂O Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Imine_Formation Indole Indole Derivative EAS_Reaction Electrophilic Aromatic Substitution Indole->EAS_Reaction Imine_Formation->EAS_Reaction Labeled_Protein Covalently Labeled Protein EAS_Reaction->Labeled_Protein

Caption: Workflow for labeling protein lysine and N-terminal residues with indole derivatives.

Tryptophan_Photolabeling_Workflow Start Start: Protein with Tryptophan Residues Mix Mix Protein with Halocompound (e.g., TCE) Start->Mix Irradiate UV Irradiation (280 nm) Mix->Irradiate Reaction Photochemical Reaction at Accessible Trp Residues Irradiate->Reaction Purify Purification (Size-Exclusion or Dialysis) Reaction->Purify Analyze Analysis by Mass Spectrometry Purify->Analyze End End: Labeled Protein with Trp Accessibility Map Analyze->End

Caption: Experimental workflow for the photochemical labeling of tryptophan residues.

Indole_Probes_Logic cluster_targets Primary Amino Acid Targets cluster_applications Applications in Proteomics Indole_Probes Indole-Based Chemical Probes Lysine Lysine (ε-amino) & N-Terminus (α-amino) Indole_Probes->Lysine Formaldehyde-mediated Tryptophan Tryptophan (indole side-chain) Indole_Probes->Tryptophan Photochemical Surface_Mapping Protein Surface Topology Mapping Lysine->Surface_Mapping Functionalization Protein Functionalization (e.g., with fluorophores, biotin) Lysine->Functionalization Tryptophan->Surface_Mapping Conformation Conformational Change Analysis Tryptophan->Conformation Binding_Sites Binding Site Identification Tryptophan->Binding_Sites

Caption: Logical relationships of indole-based probes, their targets, and applications.

References

Application Notes and Protocols: Indolarome as a Potential Therapeutic Agent for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, are characterized by the progressive loss of neuronal structure and function.[1][2] A growing body of research highlights the therapeutic potential of indole-based compounds in combating the complex pathologies of these disorders.[1][3][4] Indole (B1671886) derivatives have demonstrated a range of beneficial activities, including antioxidant, anti-inflammatory, and anti-protein aggregation effects.[2][5] This document provides detailed application notes and protocols for the investigation of "Indolarome," a representative indole-based compound, as a potential therapeutic agent for neurodegenerative diseases.

Mechanism of Action

This compound is a synthetic indole derivative designed to target multiple pathogenic pathways in neurodegeneration. Its proposed mechanisms of action include the inhibition of amyloid-beta (Aβ) and alpha-synuclein (B15492655) (α-Syn) aggregation, reduction of oxidative stress, and modulation of inflammatory signaling pathways.

Key Signaling Pathways

The therapeutic effects of this compound are hypothesized to be mediated through the following signaling pathways:

  • Inhibition of Protein Misfolding and Aggregation: this compound is designed to interfere with the fibrillization of key pathological proteins. In Alzheimer's disease, it is proposed to inhibit the aggregation of Aβ peptides, while in Parkinson's disease, it targets the misfolding of α-Syn.[1]

  • Antioxidant Activity: By scavenging reactive oxygen species (ROS), this compound helps to mitigate oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases.[2]

  • Anti-inflammatory Effects: this compound is believed to suppress the activation of microglia, the primary immune cells of the central nervous system. This leads to a reduction in the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby dampening neuroinflammation.[5]

Indolarome_Mechanism_of_Action cluster_neurodegeneration Neurodegenerative Pathology cluster_this compound This compound Intervention cluster_therapeutic_effects Therapeutic Outcomes Abeta Amyloid-Beta Aggregation NeuronalSurvival Enhanced Neuronal Survival aSyn Alpha-Synuclein Aggregation OxidativeStress Oxidative Stress (ROS) Neuroinflammation Neuroinflammation This compound This compound This compound->Abeta Inhibits This compound->aSyn Inhibits This compound->OxidativeStress Reduces This compound->Neuroinflammation Modulates ReducedAggregation Reduced Protein Aggregation ReducedAggregation->NeuronalSurvival ReducedOxidativeStress Decreased Oxidative Stress ReducedOxidativeStress->NeuronalSurvival ReducedInflammation Reduced Neuroinflammation ReducedInflammation->NeuronalSurvival

Caption: Proposed mechanism of action for this compound in neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize key in vitro data for this compound.

Table 1: Inhibition of Protein Aggregation

Target ProteinAssay TypeThis compound IC₅₀ (µM)
Amyloid-Beta (Aβ₁₋₄₂)Thioflavin T (ThT) Assay5.2
Alpha-SynucleinThioflavin T (ThT) Assay8.7

Table 2: Antioxidant Activity

AssayThis compound EC₅₀ (µM)
DPPH Radical Scavenging12.5
ORAC (Oxygen Radical Absorbance Capacity)15.3

Table 3: Anti-inflammatory Activity in LPS-stimulated Microglia

CytokineThis compound IC₅₀ (µM)
TNF-α10.8
IL-1β14.2
IL-611.5

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Thioflavin T (ThT) Assay for Protein Aggregation

Objective: To determine the inhibitory effect of this compound on the aggregation of Aβ₁₋₄₂ and α-Synuclein.

Materials:

  • Recombinant human Aβ₁₋₄₂ or α-Synuclein protein

  • Thioflavin T (ThT)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: 440 nm, Emission: 485 nm)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in PBS to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Prepare a 10 µM solution of Aβ₁₋₄₂ or α-Synuclein in PBS.

  • In each well of the 96-well plate, add:

    • 50 µL of the protein solution

    • 50 µL of the this compound dilution (or vehicle control)

  • Incubate the plate at 37°C with continuous shaking for 24 hours.

  • After incubation, add 10 µL of 100 µM ThT solution to each well.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.

ThT_Assay_Workflow start Start: Prepare Reagents prepare_protein Prepare Protein Solution (Aβ or α-Syn) start->prepare_protein prepare_this compound Prepare this compound Dilutions start->prepare_this compound mix Mix Protein and this compound in 96-well plate prepare_protein->mix prepare_this compound->mix incubate Incubate at 37°C with shaking for 24h mix->incubate add_tht Add Thioflavin T (ThT) incubate->add_tht read_fluorescence Measure Fluorescence (Ex: 440nm, Em: 485nm) add_tht->read_fluorescence analyze Analyze Data and Calculate IC50 read_fluorescence->analyze

Caption: Workflow for the Thioflavin T (ThT) protein aggregation assay.

Protocol 2: Measurement of Anti-inflammatory Activity in Microglial Cell Culture

Objective: To assess the ability of this compound to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV-2 microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • 24-well cell culture plates

Procedure:

  • Seed BV-2 cells in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (0.1 µM to 50 µM) for 1 hour.

  • Stimulate the cells with 1 µg/mL LPS for 24 hours. A vehicle control group (no LPS, no this compound) and an LPS-only group should be included.

  • After 24 hours, collect the cell culture supernatants.

  • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Calculate the percentage inhibition of cytokine production for each this compound concentration relative to the LPS-only group.

  • Determine the IC₅₀ values for the inhibition of each cytokine.

Anti_inflammatory_Assay_Workflow start Start: Seed BV-2 Microglial Cells adhere Allow cells to adhere overnight start->adhere pretreat Pre-treat with this compound for 1h adhere->pretreat stimulate Stimulate with LPS for 24h pretreat->stimulate collect Collect cell culture supernatants stimulate->collect elisa Measure Cytokine Levels (TNF-α, IL-1β, IL-6) using ELISA collect->elisa analyze Analyze Data and Calculate IC50 elisa->analyze

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Conclusion

This compound represents a promising therapeutic candidate for neurodegenerative diseases due to its multi-target mechanism of action. The provided protocols offer a framework for the preclinical evaluation of this compound and similar indole-based compounds. Further in vivo studies in relevant animal models of neurodegeneration are warranted to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.

References

Application Notes and Protocols for Testing Indolarome Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole (B1671886) derivatives are a prominent class of heterocyclic compounds that have demonstrated significant potential as anti-cancer agents.[1][2] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[1][3][4] This document provides a detailed protocol for evaluating the efficacy of a novel indole-based compound, "Indolarome," in various cancer cell lines. The following protocols are designed to assess the cytotoxic and cytostatic effects of this compound, elucidate its mechanism of action, and provide a framework for preclinical assessment.[5]

Data Presentation

All quantitative data from the following experiments should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
Cancer Cell LineTissue of OriginThis compound IC50 (µM) after 48hDoxorubicin IC50 (µM) after 48h (Control)
MCF-7Breast AdenocarcinomaData to be filledData to be filled
MDA-MB-231Breast AdenocarcinomaData to be filledData to be filled
A549Lung CarcinomaData to be filledData to be filled
HeLaCervical AdenocarcinomaData to be filledData to be filled
PC-3Prostate AdenocarcinomaData to be filledData to be filled

IC50: The half-maximal inhibitory concentration.

Table 2: Cell Cycle Distribution of Cancer Cells Treated with this compound
Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Control (Vehicle)Data to be filledData to be filledData to be filledData to be filled
This compound (IC50 Conc.)Data to be filledData to be filledData to be filledData to be filled
This compound (2x IC50 Conc.)Data to be filledData to be filledData to be filledData to be filled

Data presented as mean ± standard deviation from three independent experiments.[6]

Table 3: Apoptosis Analysis of Cancer Cells Treated with this compound
Treatment GroupLive Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)Necrotic Cells (%) (Annexin V- / PI+)
Control (Vehicle)Data to be filledData to be filledData to be filledData to be filled
This compound (IC50 Conc.)Data to be filledData to be filledData to be filledData to be filled
This compound (2x IC50 Conc.)Data to be filledData to be filledData to be filledData to be filled

Data presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[7][8]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).[9]

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value from the dose-response curve.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.[10][11]

Materials:

  • Cancer cells

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)[12]

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at the IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.[6]

  • Fixation: Wash the cells with cold PBS and fix them in cold 70% ethanol overnight at -20°C.[6][12]

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.[6][12]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[6]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[6]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) and membrane integrity.[13][14]

Materials:

  • Cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at the IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.[13]

  • Staining: Resuspend the cells in the provided binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[13]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[13]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer to quantify the different cell populations.[13]

Mandatory Visualizations

Experimental Workflow for this compound Efficacy Testing

G cluster_0 In Vitro Efficacy Assessment A Cancer Cell Line Culture (e.g., MCF-7, A549) B This compound Treatment (Dose-Response & Time-Course) A->B C Cell Viability Assay (MTT Assay) B->C D Cell Cycle Analysis (Propidium Iodide Staining) B->D E Apoptosis Assay (Annexin V/PI Staining) B->E F Data Analysis (IC50, Cell Cycle Distribution, Apoptosis Rate) C->F D->F E->F

Caption: Workflow for evaluating the in vitro efficacy of this compound in cancer cell lines.

Potential Signaling Pathway for Indole-Induced Apoptosis

G This compound This compound NFkB NF-κB Inhibition This compound->NFkB Potential Mechanism Bcl2 Bcl-2 Family Modulation (↓ Bcl-2, ↑ Bax) NFkB->Bcl2 Caspases Caspase Activation (Caspase-9, Caspase-3) Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis in cancer cells.[4]

References

Application Note & Protocol: Quantification of the Indolarome in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolarome (B99948) encompasses a diverse group of metabolites derived from the essential amino acid tryptophan.[1] These molecules, including serotonin (B10506), melatonin, and kynurenine (B1673888), are crucial signaling mediators in a multitude of physiological and pathological processes.[1][2] An imbalance in tryptophan metabolites has been linked to various neurological and inflammatory conditions.[1] Consequently, the precise and robust quantification of the this compound in biological matrices is of significant interest for biomarker discovery, diagnostics, and therapeutic development.[3] This document provides a detailed protocol for the targeted quantification of this compound metabolites in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful technique known for its sensitivity and specificity in bioanalysis.[4][5]

Signaling Pathway of Tryptophan Metabolism

The metabolism of tryptophan occurs primarily through two major pathways: the serotonin pathway and the kynurenine pathway. The serotonin pathway leads to the production of the neurotransmitter serotonin and the hormone melatonin. The kynurenine pathway, which accounts for the majority of tryptophan degradation, generates several neuroactive compounds, including kynurenic acid and quinolinic acid.[1]

Indolarome_Signaling_Pathway cluster_serotonin cluster_kynurenine Tryptophan Tryptophan Serotonin_Pathway Serotonin Pathway Tryptophan->Serotonin_Pathway Kynurenine_Pathway Kynurenine Pathway Tryptophan->Kynurenine_Pathway 5-Hydroxytryptophan 5-Hydroxytryptophan Serotonin_Pathway->5-Hydroxytryptophan Tryptophan hydroxylase Kynurenine Kynurenine Kynurenine_Pathway->Kynurenine IDO/TDO Serotonin Serotonin 5-Hydroxytryptophan->Serotonin N-Acetylserotonin N-Acetylserotonin Serotonin->N-Acetylserotonin Melatonin Melatonin N-Acetylserotonin->Melatonin Anthranilic_Acid Anthranilic_Acid Kynurenine->Anthranilic_Acid Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid 3-Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->3-Hydroxykynurenine Xanthurenic_Acid Xanthurenic_Acid 3-Hydroxykynurenine->Xanthurenic_Acid Quinolinic_Acid Quinolinic_Acid 3-Hydroxykynurenine->Quinolinic_Acid

Caption: Simplified overview of the major tryptophan metabolic pathways.

Experimental Workflow

The quantification of the this compound from biological samples involves several key steps, from sample collection and preparation to instrumental analysis and data processing. A typical workflow is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (e.g., Plasma, Serum, Tissue) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Protein_Precipitation Protein Precipitation Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM/PRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Caption: General experimental workflow for this compound quantification.

Materials and Reagents

  • Solvents: LC-MS grade acetonitrile (B52724), methanol (B129727), and water.[4]

  • Acids: Formic acid (≥99%).[4]

  • Standards: Analytical standards of tryptophan and this compound metabolites of interest (e.g., serotonin, kynurenine, kynurenic acid, indoleacetic acid).

  • Internal Standards (IS): Stable isotope-labeled analogs of the target analytes (e.g., L-Tryptophan-15N2, indole-d7).[4][6]

  • Biological Matrix: Plasma, serum, or tissue homogenates.

Experimental Protocols

Standard and Internal Standard Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analytical standard and internal standard in an appropriate solvent (e.g., methanol or water) to prepare individual stock solutions.[4]

  • Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a suitable solvent mixture (e.g., 50:50 methanol:water).

  • Internal Standard Spiking Solution: Prepare a working solution of the internal standard mixture at a concentration that will yield a robust signal in the analytical samples.

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma and serum samples.[7]

  • Thaw biological samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

  • Add 10 µL of the internal standard spiking solution to each sample, calibrator, and quality control sample. Vortex briefly.

  • Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[4][7]

  • Vortex vigorously for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at >13,000 x g for 15 minutes at 4°C.[4]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

For tissue samples, homogenization in a suitable buffer is required prior to protein precipitation.[7]

LC-MS/MS Analysis

The following are general conditions and should be optimized for the specific instrument and analytes of interest.

  • LC System: A UHPLC system is recommended for optimal chromatographic resolution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.[6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS System: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.[8]

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for this compound metabolites. Atmospheric pressure chemical ionization (APCI) in positive mode has also been shown to be effective for indole.[6][9]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or Parallel Reaction Monitoring (PRM) for high-resolution instruments.[6][10]

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for the quantification of selected this compound metabolites. The values are indicative and may vary depending on the specific methodology and instrumentation.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intraday Precision (%CV)Interday Precision (%CV)Reference
Tryptophan1 - 5001< 15%< 15%[6]
Kynurenine43.7 - 179043.7< 15%< 15%[8]
Kynurenic Acid1.9 - 141.9< 15%< 15%[8]
3-Hydroxykynurenine1.9 - 471.9< 15%< 15%[8]
Anthranilic Acid0.5 - 13.40.5< 15%< 15%[8]
Xanthurenic Acid1.2 - 68.11.2< 15%< 15%[8]
Quinolinic Acid39 - 18039< 15%< 15%[8]
Serotonin0.50 - 2000.50< 15%< 15%[11]
Melatonin0.01 - 1000.01< 15%< 15%[11]
Indole1 - 5001< 15%< 15%[6]
3-Indoleacetic Acid1 - 2001< 15%< 15%[8]
5-Hydroxyindoleacetic Acid1 - 2001< 15%< 15%[8]

Data Analysis and Interpretation

  • Peak Integration: Integrate the chromatographic peaks for each analyte and internal standard using the instrument's software.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Quantification: Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Data Review: Review the quality of the data, including the performance of the quality control samples, to ensure the accuracy and precision of the results.

Conclusion

The LC-MS/MS method described provides a robust and sensitive platform for the targeted quantification of the this compound in biological samples. The use of stable isotope-labeled internal standards and a simple protein precipitation protocol ensures high accuracy and reproducibility. This methodology is well-suited for a wide range of research and clinical applications aimed at understanding the role of tryptophan metabolism in health and disease.

References

Application of Indole-Based Fluorophores in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Indolarome": Initial searches for "this compound" indicate that this is the trade name for a fragrance ingredient, chemically identified as 4,4a,5,9b-tetrahydroindeno[1,2-d][1][2]dioxine[1][3][4][5]. Currently, there is no scientific literature available to support its application in fluorescence microscopy. This document will, therefore, focus on the broad and significant applications of indole-based fluorescent probes, a well-established class of fluorophores used extensively in biological imaging.

Introduction to Indole-Based Fluorescent Probes

The indole (B1671886) scaffold is a core component of many synthetic and naturally occurring fluorescent molecules vital for fluorescence microscopy.[2] These probes are instrumental in visualizing cellular structures, tracking dynamic processes, and quantifying biological molecules. Their utility stems from favorable photophysical properties, including high quantum yields, photostability, and sensitivity to the local microenvironment. Prominent examples of indole-containing dyes include the widely used DNA-binding stains DAPI (4',6-diamidino-2-phenylindole) and Hoechst stains (e.g., Hoechst 33342 and Hoechst 33258)[6][][8][][10][11]. More advanced indole derivatives have been developed as sensors for cellular viscosity, pH, and specific ions[12][13][14][15].

This application note provides an overview of the use of indole-based fluorescent probes, with a focus on nuclear staining using Hoechst dyes as a primary example. It includes detailed protocols for cell staining and imaging, along with data presentation and visualization of experimental workflows.

Data Presentation: Photophysical Properties of Common Indole-Based Nuclear Stains

The selection of an appropriate fluorescent probe is critical for successful imaging experiments. The table below summarizes the key photophysical properties of two widely used indole-based nuclear stains, Hoechst 33342 and DAPI, when bound to double-stranded DNA (dsDNA).

PropertyHoechst 33342DAPI
Excitation Maximum (λex) ~350 nm~358 nm[]
Emission Maximum (λem) ~461 nm[10]~461 nm[]
Molar Extinction Coefficient (ε) ~42,000 cm⁻¹M⁻¹~27,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.4~0.9
Binding Specificity Minor groove of A-T rich DNA[10]Minor groove of A-T rich DNA[8]
Cell Permeability Cell-permeant (live and fixed cells)[][10]Semi-permeant (primarily for fixed cells)[]

Experimental Protocols

Protocol 1: Live-Cell Nuclear Staining with Hoechst 33342

This protocol describes the staining of nuclei in living cells using the cell-permeant Hoechst 33342 dye.

Materials:

  • Hoechst 33342 stock solution (e.g., 1 mg/mL in deionized water or DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live cells cultured on a glass-bottom dish or chamber slide suitable for microscopy

  • Fluorescence microscope with appropriate filters for DAPI/Hoechst (e.g., UV excitation and blue emission)

Procedure:

  • Prepare Staining Solution: Dilute the Hoechst 33342 stock solution to a final working concentration of 1-5 µg/mL in pre-warmed complete cell culture medium.[]

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the Hoechst 33342 staining solution.

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ environment for 5-20 minutes.[] The optimal incubation time may vary depending on the cell type.

  • Washing (Optional but Recommended): To reduce background fluorescence, the staining solution can be removed and the cells washed once or twice with pre-warmed PBS or fresh culture medium.

  • Imaging: Image the cells immediately using a fluorescence microscope. Ensure the cells are maintained in a suitable imaging medium (e.g., complete culture medium without phenol (B47542) red or PBS) to maintain viability.

Protocol 2: Fixed-Cell Nuclear Staining with DAPI

This protocol outlines the procedure for staining the nuclei of fixed cells with DAPI.

Materials:

  • DAPI stock solution (e.g., 1 mg/mL in deionized water)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • PBS, pH 7.4

  • Cells cultured on glass coverslips or slides

  • Antifade mounting medium

  • Fluorescence microscope with DAPI filter set

Procedure:

  • Cell Fixation: Aspirate the culture medium and wash the cells once with PBS. Add 4% PFA and incubate for 10-15 minutes at room temperature.

  • Washing: Remove the fixative and wash the cells twice with PBS for 5 minutes each.

  • Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature. This step is crucial for allowing DAPI to enter the nucleus efficiently.

  • Washing: Wash the cells twice with PBS for 5 minutes each.

  • DAPI Staining: Dilute the DAPI stock solution to a final concentration of 1 µg/mL in PBS. Add the DAPI solution to the cells and incubate for 5 minutes at room temperature, protected from light.

  • Final Wash: Wash the cells three times with PBS to remove unbound dye.

  • Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

  • Imaging: Image the stained nuclei using a fluorescence microscope.

Visualizations

Signaling Pathway Diagram

Indole-based fluorescent probes can be used to study cellular processes such as apoptosis. The diagram below illustrates a simplified apoptotic pathway where nuclear condensation, a key hallmark, can be visualized using dyes like Hoechst 33342.

Apoptosis_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., Drug Treatment) Caspase_Activation Caspase Activation Apoptotic_Stimulus->Caspase_Activation DNA_Fragmentation DNA Fragmentation & Chromatin Condensation Caspase_Activation->DNA_Fragmentation Nuclear_Morphology Altered Nuclear Morphology DNA_Fragmentation->Nuclear_Morphology Microscopy Fluorescence Microscopy (Hoechst Staining) Nuclear_Morphology->Microscopy Visualization Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis Cell_Culture 1. Cell Culture (on imaging dish) Probe_Preparation 2. Prepare Probe Working Solution Staining 3. Cell Staining & Incubation Probe_Preparation->Staining Washing 4. Wash Cells (Optional) Staining->Washing Imaging 5. Fluorescence Microscopy Washing->Imaging Analysis 6. Image Analysis & Quantification Imaging->Analysis

References

Application Notes and Protocols for the Use of Indole Derivatives in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary component of the healing process, chronic inflammation can contribute to a variety of pathological conditions. The indole (B1671886) nucleus is a prominent scaffold in medicinal chemistry, found in numerous natural and synthetic compounds with diverse biological activities. Notably, indole and its derivatives have emerged as significant anti-inflammatory agents. The well-known nonsteroidal anti-inflammatory drug (NSAID) Indomethacin, which features an indole core, highlights the therapeutic potential of this chemical motif.[1][2]

Recent research has focused on developing novel indole derivatives with improved efficacy and reduced side effects compared to traditional NSAIDs.[1][3] These compounds exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, activation of the Aryl Hydrocarbon Receptor (AhR), and suppression of the NLRP3 inflammasome.[1][4][5][6]

This document provides detailed application notes and protocols for the use of indole derivatives, referred to herein as "Indolarome" as a representative term for this class of compounds, in various animal models of inflammation. It is intended to guide researchers in the preclinical evaluation of these promising anti-inflammatory agents.

Data Presentation: Efficacy of Indole Derivatives in Animal Models

The following tables summarize the quantitative data on the anti-inflammatory effects of various indole derivatives from preclinical studies.

Table 1: In Vitro Anti-Inflammatory Activity of Indole Derivatives

Compound/DerivativeAssayTargetEfficacy MetricValueReference
1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indoleEnzyme ImmunoassayCOX-1 / COX-2IC50> 100 µM (COX-1), 0.32 µM (COX-2)[1]
Isatin semicarbazide (B1199961) derivative (with trifluoromethyl substituent)Carrageenan-induced paw edema (rats)In vivo anti-inflammatoryUlcer IndexOne-third of diclofenac (B195802) and aspirin[1]
Ursolic acid-indole derivative (UA-1)Nitric Oxide Inhibition Assay (RAW 264.7 cells)Nitric Oxide (NO)IC502.2 ± 0.4 µM[7]
Ursolic acid-indole derivative (UA-1)LPS-induced cytokine release (RAW 264.7 cells)TNF-α% Inhibition74.2 ± 2.1 % at 5.0 µM[7]
Ursolic acid-indole derivative (UA-1)LPS-induced cytokine release (RAW 264.7 cells)IL-6% Inhibition55.9 ± 3.7 % at 5.0 µM[7]
Ursolic acid-indole derivative (UA-1)LPS-induced cytokine release (RAW 264.7 cells)IL-1β% Inhibition59.7 ± 4.2 % at 5.0 µM[7]

Table 2: In Vivo Anti-Inflammatory Activity of Indole Derivatives

Compound/DerivativeAnimal ModelAdministration RouteDosageEfficacy MetricResultReference
Isatin semicarbazide derivativeCarrageenan-induced paw edema (rats)Not Specified10 and 20 mg/kgPaw Edema InhibitionSignificant anti-inflammatory activity[1]
Indole derivative with 6-nitro groupNot SpecifiedNot Specified5 mg/kgAnti-inflammatory activitySignificant activity[1]
LPSF/NN-52Acetic acid-induced nociception (mice)Not SpecifiedNot SpecifiedReduction in abdominal writhing52.1% reduction[3]
LPSF/NN-56Acetic acid-induced nociception (mice)Not SpecifiedNot SpecifiedReduction in abdominal writhing63.1% reduction[3]
Indole-chalcone hybrids (1-7)Carrageenan-induced paw edema (mice)Intraperitoneal (i.p.)10 mg/kgEdema InhibitionSignificant inhibition[8]
IndomethacinCarrageenan-induced paw edema (mice)Intragastric (i.g.)10 mg/kgEdema Inhibition57.36% inhibition

Experimental Protocols

Detailed methodologies for key in vivo inflammation models are provided below.

Carrageenan-Induced Paw Edema Model

This is a widely used model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[9]

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • "this compound" test compound

  • Vehicle control (e.g., saline, Tween 80 solution)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Group the animals and administer the "this compound" test compound, vehicle, or positive control (e.g., orally or intraperitoneally) one hour before carrageenan injection.[10]

  • Measure the initial paw volume/thickness of the right hind paw using a plethysmometer or calipers.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[10]

  • Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[11]

  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is commonly used to mimic the pathology of human ulcerative colitis.[12][13]

Materials:

  • C57BL/6 or BALB/c mice

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

  • "this compound" test compound

  • Vehicle control

  • Standard diet and drinking water

Procedure for Acute Colitis:

  • Acclimatize mice and record their baseline body weight.

  • Prepare a 3-5% (w/v) DSS solution in sterile drinking water.[14]

  • Administer the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days.[15][16]

  • Administer the "this compound" test compound or vehicle daily (e.g., by oral gavage) starting from day 1 of DSS administration.

  • Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces (Disease Activity Index - DAI).

  • At the end of the treatment period, euthanize the mice and collect the colon.

  • Measure the colon length and weight, and collect tissue samples for histological analysis and cytokine measurement.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is used to study systemic inflammatory responses, mimicking aspects of sepsis.[17][18]

Materials:

  • C57BL/6 or BALB/c mice

  • Lipopolysaccharide (LPS) from E. coli

  • "this compound" test compound

  • Vehicle control (sterile saline)

  • Syringes and needles

Procedure:

  • Acclimatize mice to the experimental conditions.

  • Administer the "this compound" test compound or vehicle at a predetermined time before the LPS challenge.

  • Induce systemic inflammation by a single intraperitoneal (i.p.) injection of LPS (e.g., 1-10 mg/kg).[17][19]

  • Monitor the animals for signs of inflammation such as lethargy and piloerection.

  • At a specified time point (e.g., 4-6 hours) after LPS injection, collect blood samples via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6, IL-1β).

  • Tissues such as the liver and lungs can also be harvested for histological examination and measurement of inflammatory markers.

Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by Indole Derivatives

Inflammation_Pathways cluster_COX COX Pathway cluster_NFkB NF-κB Pathway cluster_AhR AhR Pathway cluster_NLRP3 NLRP3 Inflammasome Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Inflammation_COX Inflammation Prostaglandins->Inflammation_COX Indolarome_COX This compound Indolarome_COX->COX1_2 Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Proinflammatory_Genes Inflammation_NFkB Inflammation Proinflammatory_Genes->Inflammation_NFkB Indolarome_NFkB This compound Indolarome_NFkB->NFkB Inhibition Indolarome_AhR This compound AhR Aryl Hydrocarbon Receptor (AhR) Indolarome_AhR->AhR Activation Anti_inflammatory_Genes Anti-inflammatory Gene Expression (IL-10) AhR->Anti_inflammatory_Genes Reduced_Inflammation_AhR Reduced Inflammation Anti_inflammatory_Genes->Reduced_Inflammation_AhR DAMPs_PAMPs DAMPs / PAMPs NLRP3 NLRP3 Inflammasome Assembly DAMPs_PAMPs->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β Caspase1->IL1b Cleavage Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1 Inflammation_NLRP3 Inflammation IL1b->Inflammation_NLRP3 Indolarome_NLRP3 This compound Indolarome_NLRP3->NLRP3 Inhibition

Experimental Workflow

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_induction Phase 2: Induction and Treatment cluster_analysis Phase 3: Analysis and Evaluation cluster_data Phase 4: Data Interpretation Animal_Acclimatization Animal Acclimatization (e.g., Mice, Rats) Compound_Prep Preparation of 'this compound' and Control Solutions Animal_Acclimatization->Compound_Prep Animal_Grouping Randomization into Treatment Groups Compound_Prep->Animal_Grouping Pre_treatment Pre-treatment with 'this compound', Vehicle, or Positive Control Animal_Grouping->Pre_treatment Inflammation_Induction Induction of Inflammation (e.g., Carrageenan, DSS, LPS) Pre_treatment->Inflammation_Induction Monitoring Daily Monitoring (Weight, Clinical Signs) Inflammation_Induction->Monitoring Endpoint_Measurement Endpoint Measurement (e.g., Paw Volume, DAI) Monitoring->Endpoint_Measurement Sample_Collection Sample Collection (Blood, Tissues) Endpoint_Measurement->Sample_Collection Biochemical_Analysis Biochemical Analysis (Cytokines, etc.) Sample_Collection->Biochemical_Analysis Histopathology Histopathological Examination Sample_Collection->Histopathology Data_Analysis Statistical Analysis Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

References

Application Notes and Protocols for Indole Derivative-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Indolarome" typically refers to a specific fragrance ingredient with an indole-like scent profile. In the context of pharmaceuticals and drug delivery, the broader and more scientifically established term is "indole derivatives." This document will focus on the development of drug delivery systems for various indole (B1671886) derivatives, which possess a wide range of therapeutic activities. The principles and protocols described herein are applicable to the encapsulation and delivery of these compounds.

Introduction

Indole derivatives represent a significant class of heterocyclic compounds with diverse and potent biological activities, making them valuable candidates for drug development in areas such as oncology, anti-inflammatory, and neurodegenerative diseases.[1][2] However, their therapeutic efficacy can be limited by poor solubility, instability, and off-target side effects. Encapsulation of these derivatives into advanced drug delivery systems, such as nanoparticles, can overcome these challenges by enhancing bioavailability, providing controlled release, and enabling targeted delivery to specific tissues or cells.[3][4][5] This document provides an overview of the application of nanoparticle-based systems for the delivery of indole derivatives and detailed protocols for their preparation and characterization.

Application Notes

Nanoparticle-Based Drug Delivery Systems for Indole Derivatives

Several types of nanoparticle platforms have been investigated for the delivery of indole-containing compounds, each offering unique advantages:

  • Niosomes: These are vesicular systems composed of non-ionic surfactants and cholesterol. They are biocompatible, biodegradable, and can encapsulate both hydrophilic and lipophilic drugs.[3][6] Niosomes offer enhanced stability and controlled drug release, making them a promising option for delivering indole derivatives, particularly in cancer therapy.[3][6]

  • Liposomes: These are spherical vesicles consisting of a lipid bilayer that can encapsulate aqueous solutions. Liposomes are a well-established drug delivery platform capable of carrying both water-soluble and lipid-soluble molecules. They have been successfully used to encapsulate potential antitumoral indole derivatives, improving their pharmacological properties.[7]

  • Polymeric Nanoparticles: Biodegradable polymers like Poly(D,L-lactide-co-glycolide) (PLGA) are commonly used to formulate nanoparticles. PLGA nanoparticles can protect the encapsulated drug from degradation, offer sustained release profiles, and can be surface-modified for targeted delivery.[8]

Key Advantages of Nanoparticle Delivery for Indole Derivatives
  • Improved Solubility and Bioavailability: Many indole derivatives have poor aqueous solubility. Encapsulation within a nanoparticle carrier can significantly enhance their dispersion in physiological fluids and improve their bioavailability.

  • Controlled and Sustained Release: Nanoparticle formulations can be engineered to release the encapsulated indole derivative in a controlled manner over an extended period, maintaining therapeutic drug concentrations and reducing the frequency of administration.[4][8]

  • Targeted Delivery: The surface of nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific sites of action, such as tumor tissues. This enhances therapeutic efficacy while minimizing systemic toxicity and off-target effects.[3]

  • Enhanced Stability: Encapsulation protects the indole derivative from enzymatic degradation and chemical modification in the biological environment, thereby increasing its stability and shelf-life.

Characterization of Indole Derivative-Loaded Nanoparticles

A thorough characterization of the formulated nanoparticles is crucial to ensure their quality, efficacy, and safety. Key parameters to evaluate include:

  • Particle Size and Polydispersity Index (PDI): Determines the in vivo distribution, cellular uptake, and drug release profile.

  • Zeta Potential: Indicates the surface charge of the nanoparticles and predicts their stability in suspension.

  • Encapsulation Efficiency and Drug Loading: Quantifies the amount of indole derivative successfully encapsulated within the nanoparticles.

  • In Vitro Drug Release: Assesses the rate and extent of drug release from the nanoparticles under physiological conditions.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the characterization of indole derivative-loaded nanoparticles.

Table 1: Physicochemical Properties of Indole Derivative-Loaded Nanoparticles

FormulationAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Indole-PLGA Nanoparticles65Not Reported-15.2
Sunitinib-Chitosan Nanoparticles150-300< 0.3+20 to +40
Indole-Derivative Niosomes100-500Variable-10 to -30

Data synthesized from multiple sources for illustrative purposes.[8]

Table 2: Drug Loading and Release Characteristics

FormulationEncapsulation Efficiency (%)Drug Loading (%)In Vitro Release (at 24h)
Indole-PLGA Nanoparticles~78%Not ReportedSustained Release
Sunitinib-Chitosan Nanoparticles60-85%5-15%40-60%
Indole-Derivative Niosomes50-80%2-10%30-70%

Data synthesized from multiple sources for illustrative purposes.[8]

Experimental Protocols

Protocol 1: Synthesis of Indole Derivative-Loaded PLGA Nanoparticles

This protocol describes the synthesis of PLGA nanoparticles encapsulating an indole derivative using the solvent emulsion-diffusion-evaporation method.[8]

Materials:

  • Poly(D,L-lactide-co-glycolide) (PLGA)

  • Indole derivative

  • Ethyl acetate

  • Polyvinyl alcohol (PVA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve a specific amount of the indole derivative and PLGA in ethyl acetate.

  • Prepare an aqueous solution of PVA.

  • Add the organic phase (PLGA and indole derivative solution) to the aqueous PVA solution under constant stirring to form an oil-in-water (o/w) emulsion.

  • Stir the resulting emulsion at room temperature for several hours to allow for the diffusion and evaporation of the ethyl acetate.

  • Collect the formed nanoparticles by centrifugation.

  • Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.

  • Resuspend the final nanoparticle formulation in a suitable buffer, such as PBS.

Protocol 2: Characterization of Nanoparticle Size and Zeta Potential

Method: Dynamic Light Scattering (DLS)

  • Dilute the nanoparticle suspension in deionized water or an appropriate buffer to a suitable concentration.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle).

  • Perform the measurement to obtain the average particle size (hydrodynamic diameter) and the polydispersity index (PDI).

  • For zeta potential measurement, transfer the diluted sample to a specific zeta potential cuvette.

  • Perform the measurement to determine the surface charge of the nanoparticles.

Protocol 3: Determination of Encapsulation Efficiency
  • Centrifuge a known amount of the nanoparticle suspension to separate the nanoparticles from the supernatant.

  • Carefully collect the supernatant, which contains the unencapsulated indole derivative.

  • Quantify the amount of indole derivative in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the Encapsulation Efficiency (EE) using the following formula:

    EE (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100

Protocol 4: In Vitro Drug Release Study
  • Place a known amount of the indole derivative-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of released indole derivative in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Plot the cumulative percentage of drug released as a function of time.

Visualizations

Signaling Pathways

Indole derivatives exert their therapeutic effects by modulating various cellular signaling pathways. For instance, in cancer treatment, some indole alkaloids have been shown to target the Mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and apoptosis.[9][10]

MAPK_Pathway Indole_Derivative Indole Derivative Raf Raf Indole_Derivative->Raf Apoptosis Apoptosis Indole_Derivative->Apoptosis Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: MAPK signaling pathway modulation by indole derivatives.

Experimental Workflow

The following diagram illustrates the general workflow for the development and characterization of indole derivative-loaded nanoparticles.

Experimental_Workflow Synthesis Nanoparticle Synthesis (e.g., Emulsion-Evaporation) Purification Purification (Centrifugation/Washing) Synthesis->Purification Characterization Physicochemical Characterization Purification->Characterization Size_Zeta Size and Zeta Potential (DLS) Characterization->Size_Zeta EE_DL Encapsulation Efficiency & Drug Loading Characterization->EE_DL Release In Vitro Drug Release Characterization->Release Biological_Eval Biological Evaluation Characterization->Biological_Eval

Caption: Workflow for nanoparticle formulation and evaluation.

References

Indolarome as a Precursor for Synthesizing Complex Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on "Indolarome" vs. "Indole"

Initial research indicates that "this compound" (CAS 18096-62-3), also known as Indoflor, is the chemical compound 4,4a,5,9b-tetrahydroindeno[1,2-d]dioxine.[1][2][3] Its primary application is in the fragrance industry, valued for its earthy, indole-like scent, and it is used in perfumes for soaps and detergents.[1][2] It is synthesized via a Prins reaction of indene (B144670) and formaldehyde.[1][3] Currently, there is a lack of available scientific literature to support the use of this compound as a common precursor for the synthesis of complex molecules in pharmaceutical or materials science research.

It is highly probable that the intended topic of interest is Indole (B1671886) , a heterocyclic aromatic compound that is a cornerstone in the synthesis of a vast array of complex and biologically active molecules. The indole nucleus is a privileged scaffold found in numerous natural products, pharmaceuticals, and agrochemicals.[4][5][6] Therefore, these application notes will focus on the versatile role of the indole core as a precursor for the synthesis of complex molecules, a topic of significant interest to researchers, scientists, and drug development professionals.

Application Notes: The Indole Scaffold in Complex Molecule Synthesis

The indole ring system, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a critical building block in medicinal chemistry.[7][4][5] Its unique electronic properties make it amenable to a variety of chemical transformations, allowing for the construction of intricate molecular architectures.

Key Features of the Indole Nucleus:

  • Electron-Rich Nature: The pyrrole ring of indole is electron-rich, making it susceptible to electrophilic substitution, primarily at the C3 position.

  • N-H Functionality: The nitrogen atom can act as a nucleophile, a proton donor, or be functionalized with various protecting or directing groups.

  • Versatile Reactivity: Different positions on the indole ring (N1, C2, C3, and the benzene ring carbons C4-C7) can be selectively functionalized, leading to a wide diversity of derivatives.[8][9]

Applications in Drug Development:

The indole motif is present in a wide range of approved drugs and clinical candidates, highlighting its therapeutic importance.[5][6] Examples include:

  • Oncology: Vinca alkaloids (vinblastine, vincristine) are potent anti-cancer agents.

  • Neurology: Triptans (e.g., sumatriptan) are used to treat migraines.

  • Infectious Diseases: Several indole-based compounds exhibit antibacterial, antiviral, and antifungal properties.[6]

  • Inflammation: Indomethacin is a well-known non-steroidal anti-inflammatory drug (NSAID).

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of a Substituted Indole

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions.

Objective: To synthesize 2-phenylindole (B188600) from phenylhydrazine and acetophenone (B1666503).

Materials:

  • Phenylhydrazine

  • Acetophenone

  • Glacial Acetic Acid

  • Ethanol (B145695)

  • Hydrochloric Acid (concentrated)

  • Sodium Bicarbonate solution (saturated)

  • Ice bath

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Beakers, flasks, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol.

    • Add acetophenone (1 equivalent) to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress by TLC until the starting materials are consumed.

    • The product, acetophenone phenylhydrazone, may precipitate out of solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

  • Indolization (Cyclization):

    • Place the crude acetophenone phenylhydrazone in a clean, dry round-bottom flask.

    • Add a mixture of glacial acetic acid and concentrated hydrochloric acid (e.g., 10:1 v/v) as the cyclizing agent.

    • Heat the reaction mixture to reflux (typically 80-100 °C) with stirring for 2-4 hours.

    • Monitor the formation of 2-phenylindole by TLC.

    • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

    • Carefully pour the cooled reaction mixture into a beaker of ice water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • The crude 2-phenylindole will precipitate as a solid.

  • Purification:

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Air-dry the solid.

    • Further purify the 2-phenylindole by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

Expected Outcome:

The Fischer indole synthesis should yield 2-phenylindole as a crystalline solid. The yield and purity can be determined by weighing the final product and by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Protocol 2: Vilsmeier-Haack Formylation of Indole at the C3 Position

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds, such as indole, predominantly at the C3 position.

Objective: To synthesize Indole-3-carboxaldehyde.

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium hydroxide (B78521) solution (e.g., 1 M)

  • Ice-salt bath

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Vilsmeier Reagent Formation:

    • In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3 equivalents) in anhydrous DCM.

    • Cool the flask in an ice-salt bath to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF solution with vigorous stirring. The Vilsmeier reagent will form as a solid complex.

    • Stir the mixture at 0 °C for 30 minutes.

  • Formylation of Indole:

    • Dissolve indole (1 equivalent) in anhydrous DMF.

    • Add the indole solution dropwise to the prepared Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Carefully pour the reaction mixture onto crushed ice.

    • Basify the aqueous solution by the slow addition of a 1 M sodium hydroxide solution until the pH is approximately 9-10.

    • The product, Indole-3-carboxaldehyde, will precipitate as a solid.

    • Stir the mixture for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Dry the product in a desiccator.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone/water).

Expected Outcome:

The Vilsmeier-Haack reaction should provide Indole-3-carboxaldehyde as a pale yellow to white solid. The yield is typically high for this reaction.

Data Presentation

Table 1: Comparison of Indole Synthesis Methods

Synthesis MethodPrecursorsCatalyst/ReagentGeneral Yield RangeKey AdvantagesKey Disadvantages
Fischer Indole Synthesis Phenylhydrazine, Aldehyde/KetoneAcid (e.g., H₂SO₄, PPA, ZnCl₂)50-90%Wide substrate scope, readily available starting materialsHarsh acidic conditions, potential for side reactions
Reissert Indole Synthesis o-Nitrotoluene, Diethyl oxalateBase (e.g., NaOEt)40-70%Good for synthesizing indoles with substituents on the benzene ringRequires reduction of the nitro group
Madelung Synthesis N-acyl-o-toluidineStrong base (e.g., NaNH₂, n-BuLi)30-60%Useful for N-alkylindolesRequires high temperatures and very strong bases
Heck/Sonogashira Coupling followed by Cyclization o-Haloaniline, AlkynePalladium catalyst, Copper co-catalyst60-95%Mild reaction conditions, excellent functional group toleranceCost of palladium catalyst

Visualization of Synthetic Pathways

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_hydrazone Hydrazone Formation cluster_cyclization Indolization Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->Hydrazone Tautomerization [3,3]-Sigmatropic Rearrangement Hydrazone->Tautomerization Heat Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Tautomerization Aromatization Aromatization (Loss of NH₃) Tautomerization->Aromatization Indole_Product Substituted Indole Aromatization->Indole_Product

Caption: Workflow for the Fischer Indole Synthesis.

Vilsmeier-Haack Formylation of Indole

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(Me)₂]⁺Cl⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Indole Indole Indole->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Indole_3_carboxaldehyde Indole-3-carboxaldehyde Hydrolysis->Indole_3_carboxaldehyde

Caption: Pathway for the Vilsmeier-Haack formylation of indole.

References

Troubleshooting & Optimization

"overcoming solubility issues of Indolarome in aqueous buffers"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting strategies for overcoming solubility challenges with the poorly water-soluble compound, Indolarome, in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in aqueous buffers?

This compound is a novel, synthetic heterocyclic compound featuring a core indole (B1671886) nucleus and an extended aromatic system. This large, nonpolar structure results in low aqueous solubility (<0.1 µg/mL) because it cannot form favorable hydrogen bonds with water molecules. Its solubility is primarily driven by hydrophobic interactions, making it more amenable to dissolution in organic solvents.

Q2: I'm starting a new experiment. What is the first and most critical step to solubilize this compound?

The first step is always to prepare a high-concentration stock solution in an appropriate organic solvent before diluting it into your final aqueous buffer. Direct addition of solid this compound to an aqueous buffer will result in poor dissolution and inaccurate concentrations. Dimethyl sulfoxide (B87167) (DMSO) is the recommended starting solvent due to its strong solubilizing power and miscibility with water.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

Precipitation upon dilution is a common issue and typically occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit, even with a co-solvent present.[1][2] Here are several troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound.

  • Increase the Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. However, always check the solvent tolerance of your specific assay or cell line.[3]

  • Change the Dilution Method: Add the DMSO stock solution dropwise into the vigorously stirring or vortexing aqueous buffer.[1] This rapid dispersion prevents localized high concentrations that can initiate precipitation.[2]

  • Use a Different Solubilization Strategy: If the above methods fail, you may need to employ more advanced techniques such as using surfactants or cyclodextrins.

Q4: Can I use co-solvents other than DMSO?

Yes, other water-miscible organic solvents can be used. The choice depends on the requirements of your experimental system, particularly regarding toxicity and potential interference. Ethanol and polyethylene (B3416737) glycol 400 (PEG 400) are common alternatives.[4][5] Co-solvents work by reducing the polarity of the aqueous medium, which better accommodates the hydrophobic this compound molecule.[6][7]

Q5: How can pH adjustment improve the solubility of this compound?

The solubility of compounds with ionizable groups can be significantly influenced by pH.[8][9][10][11] If this compound contains an acidic or basic functional group, adjusting the pH of the buffer can convert the molecule into its more soluble ionized (salt) form.[12] For a weakly basic compound, lowering the pH (acidic conditions) will increase solubility. Conversely, for a weakly acidic compound, increasing the pH (basic conditions) will enhance solubility.

Q6: What are surfactants and how do they help with solubility?

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in water.[13][14] These micelles have a hydrophobic core and a hydrophilic shell.[13] The hydrophobic this compound molecule can be encapsulated within the core, while the hydrophilic shell allows the entire micelle complex to remain dissolved in the aqueous buffer.[15][16][17] Common non-ionic surfactants used in biological research include Tween® 80 and Polysorbate 20.[3]

Q7: What are cyclodextrins and how do they work?

Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic inner cavity.[18][19][20][21] They can encapsulate poorly water-soluble molecules like this compound within their central cavity, forming a stable, water-soluble "inclusion complex."[18][22] This complex effectively shields the hydrophobic drug from the aqueous environment, significantly increasing its apparent solubility.[19][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[19]

Data Presentation: Solubility of this compound

The following table summarizes the approximate solubility of this compound in various solvent systems. This data should be used as a starting point for developing your own solubilization protocols.

Solvent SystemConcentration of AdditiveAchievable this compound Concentration (µg/mL)Notes
Aqueous Buffer (PBS, pH 7.4) 0%< 0.1Essentially insoluble.
DMSO (Co-solvent) 100%> 50,000 (50 mg/mL)Ideal for high-concentration stock solutions.
Aqueous Buffer + DMSO 0.5% (v/v)~5Final concentration is assay-dependent.
Aqueous Buffer + Ethanol 1.0% (v/v)~2Check for cellular toxicity.
Aqueous Buffer + Tween® 80 0.1% (w/v)~15Forms a clear micellar solution.
Aqueous Buffer + HP-β-CD 1.0% (w/v)~25Forms a soluble inclusion complex.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution for subsequent dilution into aqueous buffers. (Assumed Molecular Weight of this compound: 350 g/mol )

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

Procedure:

  • Accurately weigh 3.5 mg of this compound powder and place it into a clean, dry vial.

  • Add 1.0 mL of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist if dissolution is slow.

  • Visually inspect the solution against a light source to ensure there are no undissolved particulates.

  • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a 25 µg/mL working solution of this compound in PBS using HP-β-CD for enhanced solubility.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Magnetic stirrer and stir bar

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 2% (w/v) HP-β-CD solution by dissolving 200 mg of HP-β-CD in 10 mL of PBS. Gently warm and stir until fully dissolved.

  • Allow the HP-β-CD solution to cool to room temperature.

  • Calculate the volume of the 10 mM this compound DMSO stock needed. For a 1 mL final solution at 25 µg/mL (approx. 71.4 µM):

    • (71.4 µM * 1000 µL) / 10,000 µM = 7.14 µL of stock solution.

  • While vigorously stirring the HP-β-CD solution, slowly add the 7.14 µL of the this compound DMSO stock drop by drop.

  • Continue stirring for at least 30 minutes at room temperature to allow for the formation of the inclusion complex.

  • The final solution should be clear. If needed, it can be sterile-filtered through a 0.22 µm PVDF syringe filter.

Visual Guides

G cluster_start Initial State cluster_step1 Step 1: Create Stock Solution cluster_step2 Step 2: Dilute into Aqueous Buffer cluster_outcome Outcome cluster_troubleshoot Troubleshooting Strategies Start This compound Powder (Poorly Soluble) Stock Dissolve in 100% DMSO (High Concentration Stock) Start->Stock Primary Method Dilute Add stock to Aqueous Buffer Stock->Dilute Success Clear, Soluble Working Solution Dilute->Success Failure Precipitation Occurs Dilute->Failure TS1 Lower Final Concentration Failure->TS1 Option 1 TS2 Use Surfactants (e.g., Tween® 80) Failure->TS2 Option 2 TS3 Use Cyclodextrins (e.g., HP-β-CD) Failure->TS3 Option 3 TS1->Dilute TS2->Dilute TS3->Dilute

Caption: Troubleshooting workflow for solubilizing this compound.

G cluster_cosolvent Co-Solvent Mechanism cluster_surfactant Surfactant Mechanism cluster_cyclodextrin Cyclodextrin Mechanism This compound This compound (Hydrophobic) Water Aqueous Buffer This compound->Water Precipitates Cosolvent Co-solvent (DMSO) Reduces overall polarity of the solvent mixture, allowing this compound to stay in solution. This compound->Cosolvent:f0 Dissolves In Surfactant Surfactant Micelle Hydrophobic core encapsulates this compound. Hydrophilic shell interacts with water. This compound->Surfactant:f0 Encapsulated By Cyclodextrin Cyclodextrin Hydrophobic inner cavity encapsulates this compound. Hydrophilic exterior interacts with water. This compound->Cyclodextrin:f0 Encapsulated By Cosolvent:f1->Water Creates Soluble Mixture Surfactant:f1->Water Disperses In micelle_shell micelle_core Indo_in_micelle Ind Cyclodextrin:f1->Water Dissolves In cd_shape Indo_in_cd Ind

Caption: Mechanisms of different solubilization strategies.

References

"optimizing reaction conditions for Indolarome synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole (B1671886) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of indole-containing compounds. The following guides and FAQs address common challenges encountered during experimental procedures.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during indole synthesis.

Problem Potential Cause Suggested Solution
Low to No Product Formation Incomplete Hydrazone Formation: The initial condensation of the arylhydrazine with the aldehyde or ketone may be inefficient.Ensure high purity of the carbonyl compound. A slight excess of the carbonyl component can be used. Adding a catalytic amount of a mild acid, such as acetic acid, can facilitate hydrazone formation before the main cyclization step.[1]
Inappropriate Acid Catalyst: The choice of acid catalyst is critical and dependent on the substrate. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction.[2]Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[2]
Unstable Hydrazone Intermediate: Some arylhydrazones are unstable and can decompose before cyclization.Consider a one-pot synthesis where the hydrazone is generated in situ and cyclized without being isolated.[2]
Formation of Multiple Products (Low Selectivity) Formation of Regioisomers: The use of an unsymmetrical ketone can lead to the formation of two different indole regioisomers.The selectivity is highly dependent on reaction conditions. Weaker acid catalysts can sometimes lead to a decrease in selectivity.[3] Careful selection of the acid catalyst and solvent is necessary to control regioselectivity.[4]
Side Reactions: Competing reactions such as aldol (B89426) condensation of the starting carbonyl compound or Friedel-Crafts reactions can occur under acidic conditions.[3]Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product.[5]
Significant Impurity Formation Cleavage of the N-N Bond: The hydrazone intermediate can undergo cleavage of the N-N bond, especially under harsh acidic conditions, leading to byproducts like aniline.[1][3]Use a milder acid catalyst or a lower concentration of a strong acid. Optimize the reaction temperature to the lowest effective level.[1]
Formation of Tar and Polymeric Byproducts: Strongly acidic and high-temperature conditions can lead to the formation of intractable tars and polymers.[2]Lower the reaction temperature and use a less concentrated acid.[1] Ensuring an inert atmosphere can help prevent oxidation.[1]
Over-reduction: In syntheses involving a reduction step (e.g., Leimgruber-Batcho or reduction of an indole to an indoline), over-reduction can lead to saturation of the indole ring.[1]Reduce the hydrogen pressure and/or the reaction time during catalytic hydrogenation. Carefully monitor the reaction's progress.[1]
Difficult Product Purification Acidic Nature of Silica (B1680970) Gel: Indoles can streak or decompose on standard silica gel during column chromatography.Use neutralized silica gel, which can be prepared by pre-treating it with a solution of a volatile base like triethylamine (B128534) in the eluent system.[4]
Co-elution of Impurities: Byproducts may have similar polarities to the desired product, making separation difficult.If the crude product is a solid, recrystallization can be a highly effective purification technique.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing indoles?

A1: The most prevalent and versatile methods for indole synthesis include the Fischer Indole Synthesis, the Leimgruber-Batcho Indole Synthesis, and the Pictet-Spengler reaction. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the indole ring.[1]

Q2: How does the choice of acid catalyst impact the Fischer Indole Synthesis?

A2: The acid catalyst is critical in the Fischer indole synthesis as it facilitates the key[3][3]-sigmatropic rearrangement. The strength and type of acid can significantly influence the reaction rate and yield. Both Brønsted and Lewis acids can be used, and the optimal choice is often substrate-dependent.[2]

Q3: My reaction is sensitive to temperature. What is the optimal temperature range?

A3: The optimal temperature is highly dependent on the specific substrates and catalyst used. High temperatures can lead to the formation of tar and polymeric byproducts, while low temperatures may result in an incomplete reaction. It is advisable to start with milder conditions and gradually increase the temperature while monitoring the reaction's progress.[2]

Q4: I am using a fluorinated phenylhydrazine (B124118) and getting low yields. Why is this happening?

A4: Fluorine is a strongly electron-withdrawing group, which can significantly impact the electronic properties of the phenylhydrazine. This can affect the rate and success of the crucial[3][3]-sigmatropic rearrangement step, potentially leading to lower yields or favoring side reactions.[6]

Q5: Can I use microwave irradiation to improve my indole synthesis?

A5: Yes, Microwave-Assisted Organic Synthesis (MAOS) can be a valuable tool for indole synthesis. Microwave irradiation can significantly accelerate reaction rates, leading to dramatic reductions in reaction times (from hours to minutes), improved yields, and cleaner reaction profiles with fewer byproducts.[7]

Experimental Protocols

General Procedure for Fischer Indole Synthesis
  • Hydrazone Formation: In a suitable flask, dissolve the desired ketone or aldehyde (1.0 eq) in a solvent such as ethanol (B145695) or glacial acetic acid. Add the corresponding arylhydrazine (1.0 eq) dropwise with constant stirring. The mixture can be heated gently (e.g., on a sand bath for 10 minutes) to facilitate the formation of the hydrazone.[8]

  • Cyclization: To the reaction mixture containing the hydrazone, add the acid catalyst. This can be a Lewis acid like zinc chloride (ZnCl₂) or a Brønsted acid like polyphosphoric acid (PPA).[3]

  • Heating: Heat the mixture under reflux for several hours (typically 2-4 hours), with constant stirring. The optimal temperature and time will depend on the specific substrates and catalyst used.[3]

  • Workup: After cooling the reaction mixture to room temperature, carefully pour it into cold water.[8] Neutralize the excess acid by adding a suitable base, such as a saturated aqueous solution of sodium bicarbonate.[3]

  • Isolation and Purification: The precipitated crude product can be collected by filtration and washed with water.[8] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[4][8]

Visualizing Workflows and Pathways

Troubleshooting_Workflow start Low Yield in Indole Synthesis check_purity Check Purity of Starting Materials start->check_purity optimize_catalyst Optimize Acid Catalyst check_purity->optimize_catalyst Pure purify_reagents Purify/Replace Reagents check_purity->purify_reagents Impure optimize_temp Optimize Reaction Temperature optimize_catalyst->optimize_temp Optimal screen_catalysts Screen Brønsted and Lewis Acids optimize_catalyst->screen_catalysts Suboptimal check_side_reactions Analyze for Side Reactions optimize_temp->check_side_reactions Optimal vary_temp Vary Temperature Systematically optimize_temp->vary_temp Suboptimal adjust_conditions Adjust Conditions to Minimize Byproducts check_side_reactions->adjust_conditions Present end Improved Yield check_side_reactions->end Absent purify_reagents->optimize_catalyst screen_catalysts->optimize_temp vary_temp->check_side_reactions adjust_conditions->end

Caption: Troubleshooting workflow for low yield in indole synthesis.

Fischer_Indole_Synthesis_Pathway cluster_reactants Reactants Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Intermediate Arylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Acid Catalyst Cyclization Intramolecular Cyclization Rearrangement->Cyclization Indole Indole Product Cyclization->Indole Elimination of NH₃ Ammonia NH₃ Cyclization->Ammonia

Caption: Key steps in the Fischer indole synthesis pathway.

References

Technical Support Center: Troubleshooting Indolarome Instability in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Indolarome. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability and use of this compound in in vitro assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Compound Stability and Storage

Question 1: My this compound solution appears to have a yellowish or pinkish tint after a short period. What is causing this color change and is the compound degraded?

Answer: A color change in your this compound solution, such as developing a yellow, pink, or even brownish hue, is a common indicator of degradation. The indole (B1671886) scaffold is susceptible to oxidation, which can lead to the formation of colored oligomers or degradation products. This process can be accelerated by exposure to light, air (oxygen), and non-optimal pH conditions. While a slight color change may not significantly impact its activity in short-term experiments, it is a sign of instability, and for quantitative and long-term assays, a freshly prepared solution is highly recommended.

Question 2: What are the optimal storage conditions for this compound stock solutions to ensure maximum stability?

Answer: To maximize the stability of your this compound stock solutions, we recommend the following storage conditions:

  • Solvent: Prepare stock solutions in anhydrous DMSO.

  • Temperature: Store at -20°C or -80°C for long-term storage. For daily use, refrigeration at 2-8°C is acceptable for short periods (less than 24 hours), but it is preferable to make fresh dilutions from the frozen stock.

  • Light Protection: Protect from light by using amber vials or by wrapping the container in aluminum foil. Indole compounds can be light-sensitive and prone to photodegradation.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, overlay the stock solution with an inert gas like argon or nitrogen before sealing the vial. This minimizes exposure to oxygen.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, we recommend aliquoting the stock solution into smaller, single-use volumes.

Question 3: I suspect my this compound is degrading in my cell culture medium during a multi-day experiment. How can I confirm this and what can be done to mitigate it?

Answer: It is a valid concern that this compound may degrade in the aqueous and oxygen-rich environment of cell culture media over several days.

Confirmation of Degradation: The most reliable way to confirm degradation is by High-Performance Liquid Chromatography (HPLC). You can analyze the concentration of the parent this compound compound in your cell culture medium at different time points (e.g., 0, 24, 48, and 72 hours) under your experimental conditions (e.g., 37°C, 5% CO2). A decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation.

Mitigation Strategies:

  • Fresh Supplementation: If significant degradation is observed, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours.

  • Use of Antioxidants: In some cases, the addition of antioxidants to the medium, if compatible with your assay, can help slow down oxidative degradation. However, this needs to be validated for your specific experimental setup.

  • Control Experiments: Always include a "media only" control (this compound in media without cells) to differentiate between chemical degradation and cellular metabolism.

Below is a table summarizing the stability of this compound under different pH conditions, which can help in designing your experiments.

pHTemperature (°C)Incubation Time (hours)% Degradation (Approx.)
5.03724< 5%
7.4372415-20%
7.4374830-40%
8.53724> 30%

Category 2: Solubility Issues

Question 4: My this compound, which is dissolved in DMSO, precipitates when I add it to my aqueous assay buffer or cell culture medium. How can I prevent this?

Answer: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for many hydrophobic compounds like this compound. Here are several strategies to address this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and also affect compound solubility.[1] However, for some poorly soluble compounds, a slightly higher DMSO concentration (up to 1%) might be necessary and should be tested for its effect on the cells.

  • Lower Stock Concentration: Instead of using a very high concentration stock, try preparing a lower concentration stock in DMSO. This will require adding a larger volume to your aqueous solution, but it can sometimes prevent the compound from crashing out.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. For example, first, dilute the DMSO stock in a smaller volume of media or buffer, vortex gently, and then add this intermediate dilution to the final volume.

  • Pre-warming the Medium: Gently pre-warming the cell culture medium or buffer to 37°C before adding the this compound stock can sometimes improve solubility.

  • Sonication: Brief sonication of the final diluted solution in a water bath sonicator can help to redissolve fine precipitates. However, this may only be a temporary solution.

The following table provides the approximate solubility of this compound in common solvents.

SolventApproximate Solubility
DMSO> 50 mg/mL
Ethanol~10 mg/mL
PBS (pH 7.4)< 0.1 mg/mL
Cell Culture Media (with 10% FBS)~0.1-0.2 mg/mL (may vary)

Category 3: Assay Interference and Inconsistent Results

Question 5: I am observing high variability in my assay results between experiments. Could this compound be interfering with my assay?

Answer: Yes, it is possible that this compound is interfering with your assay, leading to inconsistent results. Indole-containing compounds can sometimes interfere with certain assay technologies. Here are some potential sources of interference and how to troubleshoot them:

  • Assay Technology Interference: In fluorescence-based assays, indole compounds may have intrinsic fluorescence or act as quenchers. In luminescence-based assays, they might inhibit the reporter enzyme (e.g., luciferase).

    • Troubleshooting: Run control experiments with this compound in the absence of cells or your target protein to see if it directly affects the assay signal.

  • Non-specific Reactivity: The indole ring can be reactive and may non-specifically interact with proteins or other components in your assay.

    • Troubleshooting: Include structurally similar but inactive compounds as negative controls to see if the observed effects are specific to this compound.

  • Inconsistent Compound Concentration: If you are experiencing solubility or stability issues, the actual concentration of this compound in your assay may vary between experiments.

    • Troubleshooting: Visually inspect your solutions for any signs of precipitation before use. Prepare fresh dilutions for each experiment.

Below is a troubleshooting workflow to help you systematically address inconsistent results.

G cluster_troubleshooting Troubleshooting Steps Inconsistent_Results Inconsistent Assay Results Check_Compound Check Compound Integrity (Stability & Solubility) Inconsistent_Results->Check_Compound Check_Assay Assess for Assay Interference Check_Compound->Check_Assay  If stable & soluble Precipitation Precipitation Observed? - Optimize Solubilization Check_Compound->Precipitation Optimize_Protocol Optimize Assay Protocol Check_Assay->Optimize_Protocol  If no interference Interference Assay Signal Affected? - Run Controls (Compound Only) Check_Assay->Interference Consistent_Results Consistent & Reliable Results Optimize_Protocol->Consistent_Results Degradation Degradation Suspected? - Run HPLC Stability Check Precipitation->Degradation  If soluble

Troubleshooting workflow for inconsistent results.

Experimental Protocols

Protocol 1: HPLC Method for Assessing this compound Stability

Objective: To quantify the concentration of this compound and its degradation products over time in a given solution (e.g., cell culture medium).

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • This compound reference standard

  • Test solution (e.g., this compound in cell culture medium)

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in the desired medium at the final assay concentration.

    • Incubate the solution under the desired experimental conditions (e.g., 37°C, 5% CO2).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.

    • Stop any further degradation by adding an equal volume of cold acetonitrile to precipitate proteins and dilute the sample.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitates.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 280 nm (or the absorbance maximum of this compound)

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Monitor the appearance and increase in the area of any new peaks, which represent degradation products.

Signaling Pathways

This compound is a potent inhibitor of the PI3K/Akt and MAPK/ERK signaling pathways, which are crucial in cell proliferation, survival, and differentiation. Understanding its mechanism of action can help in designing experiments and interpreting results.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound This compound->PI3K

This compound inhibits the PI3K/Akt signaling pathway.

MAPK_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression & Cell Proliferation Transcription_Factors->Gene_Expression This compound This compound This compound->Raf

This compound inhibits the MAPK/ERK signaling pathway.

References

"addressing off-target effects of Indolarome in cellular models"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Indolarome Off-Target Effects

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential off-target effects of this compound in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and what are its known off-target effects?

A1: this compound is a potent small molecule inhibitor designed to target Kinase X , a critical enzyme in a pro-proliferative signaling pathway. However, like many kinase inhibitors, it can exhibit off-target activities. The primary known off-target effects include the inhibition of Kinase Y , which is involved in metabolic regulation, and binding to Protein Z , a non-kinase protein that can lead to unintended changes in gene expression.[1][2][3] High concentrations may also induce cytotoxicity through mitochondrial disruption.

Q2: My cells show a significant decrease in metabolic activity after this compound treatment. Is this an expected off-target effect?

A2: Yes, this is a likely off-target effect. This compound has been shown to inhibit Kinase Y, a key regulator of cellular metabolism. Inhibition of Kinase Y can lead to a reduction in glycolysis and oxidative phosphorylation. We recommend performing a dose-response experiment and comparing the phenotype to a known selective Kinase Y inhibitor or using siRNA/CRISPR to knock down Kinase Y as a control.[1]

Q3: I am observing widespread changes in gene expression that are not related to the Kinase X pathway. What could be the cause?

A3: This phenomenon is likely due to this compound's off-target binding to Protein Z, a transcriptional co-regulator. This interaction can alter the expression of genes unrelated to the primary target, Kinase X. To confirm this, we recommend performing an RNA-sequencing experiment and comparing the gene expression profile of this compound-treated cells with that of cells where Kinase X has been knocked down using a genetic method like siRNA or CRISPR.[4][5]

Q4: How can I distinguish between on-target and off-target effects in my experiments?

A4: A multi-faceted approach is the most effective way to differentiate between on-target and off-target effects.[1] Key strategies include:

  • Dose-Response Analysis: On-target effects should manifest at lower concentrations of this compound, consistent with its IC50 for Kinase X.[1] Off-target effects typically require higher concentrations.

  • Use of a Structurally Unrelated Inhibitor: Employing a different inhibitor for Kinase X with a distinct chemical structure can help validate on-target effects.[1] If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic Knockdown/Knockout: Using siRNA or CRISPR to specifically deplete Kinase X provides the most definitive way to mimic the on-target effect.[1]

  • Rescue Experiments: If possible, expressing a drug-resistant mutant of Kinase X should rescue the on-target phenotype but not the off-target effects.

Q5: What are the essential control experiments to include when working with this compound?

A5: To ensure robust and interpretable results, the following controls are highly recommended:

  • Vehicle Control (e.g., DMSO): To control for any effects of the solvent used to dissolve this compound.

  • Positive Control: A known inhibitor of the Kinase X pathway to validate the assay.[6]

  • Negative Control: A structurally similar but inactive molecule, if available, to control for non-specific effects of the chemical scaffold.

  • Genetic Controls: As mentioned in Q4, siRNA or CRISPR-mediated knockdown of Kinase X is a crucial control to confirm the on-target phenotype.[1]

Troubleshooting Guides

Problem 1: I'm observing significant cytotoxicity at concentrations where I expect to see specific inhibition of Kinase X.

  • Possible Cause: The cell line you are using may be particularly sensitive to the off-target effects of this compound on mitochondrial function, or it may have low expression of Kinase X, narrowing the therapeutic window.

  • Troubleshooting Steps:

    • Determine the IC50 and CC50: Perform a dose-response curve to determine both the half-maximal inhibitory concentration (IC50) for Kinase X inhibition (e.g., by measuring phosphorylation of a downstream substrate) and the half-maximal cytotoxic concentration (CC50) using a cell viability assay (e.g., MTT or CellTiter-Glo).

    • Use Lower Concentrations: If the therapeutic window is narrow, conduct experiments at the lowest concentration that gives a reliable on-target effect.

    • Apoptosis Assay: Use assays like Annexin V staining or caspase-3 cleavage analysis to confirm if the observed cell death is apoptotic, which can point towards specific off-target pathway activation.[1]

    • Test in a Different Cell Line: Compare results with a cell line known to have a better therapeutic window for this compound (see Table 2).

Problem 2: The phenotype I observe with this compound does not match the phenotype from Kinase X siRNA knockdown.

  • Possible Cause: The observed phenotype is likely dominated by one or more off-target effects of this compound (e.g., inhibition of Kinase Y or binding to Protein Z).[1]

  • Troubleshooting Steps:

    • Validate Knockdown Efficiency: First, confirm that your siRNA or CRISPR approach is effectively reducing Kinase X protein levels via Western blot.

    • Perform a Kinome Scan: To identify other potential kinase targets, consider a commercial kinome profiling service to screen this compound against a large panel of kinases.[6]

    • Conduct a Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to Kinase X and potentially identify other off-target binders within the intact cell.[7][8][9]

    • Phosphoproteomics Analysis: A global analysis of protein phosphorylation can reveal which signaling pathways are affected by this compound treatment, helping to distinguish on-target from off-target pathway modulation.[1]

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of this compound This table summarizes the inhibitory activity of this compound against its primary target (Kinase X) and key known off-targets. Lower IC50 values indicate higher potency.

Kinase TargetIC50 (nM)Biological Role
Kinase X (On-Target) 15 Cell Proliferation, Survival
Kinase Y (Off-Target)250Cellular Metabolism
Kinase A (Off-Target)> 10,000Cell Cycle Regulation
Kinase B (Off-Target)1,500Inflammatory Response

Table 2: Recommended this compound Concentration Ranges for Common Cell Lines This table provides a starting point for concentration ranges to maximize on-target effects while minimizing cytotoxicity.

Cell LineRecommended On-Target Range (nM)Cytotoxicity Observed (CC50, nM)
MCF-720 - 100~ 2,000
HeLa50 - 250~ 5,000
A54915 - 75~ 1,500
HEK293100 - 500> 10,000

Visualizations and Diagrams

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor KinaseX Kinase X Receptor->KinaseX SubstrateX Substrate X KinaseX->SubstrateX Proliferation Cell Proliferation SubstrateX->Proliferation KinaseY Kinase Y Metabolism Metabolic Output KinaseY->Metabolism ProteinZ Protein Z GeneExpression Altered Gene Expression ProteinZ->GeneExpression This compound This compound This compound->KinaseX Inhibition (High Affinity) This compound->KinaseY Inhibition (Low Affinity) This compound->ProteinZ Binding

Caption: this compound's on-target and off-target signaling pathways.

start Start: Unexpected Phenotype Observed step1 Step 1: Dose-Response Analysis (IC50 vs CC50) start->step1 decision1 Is Phenotype Dose-Dependent and within On-Target Range? step1->decision1 step2a Step 2a: Compare Phenotype to Kinase X Knockdown (siRNA) decision1->step2a Yes step2b Step 2b: Investigate Off-Targets (e.g., Kinome Scan, CETSA) decision1->step2b No decision2 Do Phenotypes Match? step2a->decision2 outcome1 Conclusion: Likely On-Target Effect decision2->outcome1 Yes decision2->step2b No outcome2 Conclusion: Likely Off-Target Effect step2b->outcome2

Caption: Experimental workflow for differentiating on- and off-target effects.

start Problem: Unexpected Cytotoxicity q1 Is the concentration >> IC50 for Kinase X? start->q1 sol1 Solution: Lower the concentration to the minimal effective dose. q1->sol1 Yes q2 Does cytotoxicity persist at low concentrations? q1->q2 No sol1->q2 sol2 Possible Cause: Cell line is highly sensitive to an off-target effect. q2->sol2 Yes sol3 Possible Cause: Compound degradation or solvent toxicity. q2->sol3 No action2 Action: 1. Perform apoptosis assay. 2. Switch to a less sensitive cell line. sol2->action2 action3 Action: 1. Check vehicle control toxicity. 2. Use fresh compound stock. sol3->action3

Caption: Logic diagram for troubleshooting unexpected cytotoxicity.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This protocol is adapted from established CETSA methodologies to verify the direct binding of this compound to its target, Kinase X, in an intact cellular environment.[7][10][11]

  • Objective: To determine if this compound treatment increases the thermal stability of Kinase X, which is indicative of direct target engagement.

  • Materials:

    • Cell line of interest

    • This compound

    • DMSO (vehicle control)

    • PBS (Phosphate-Buffered Saline)

    • Lysis buffer with protease and phosphatase inhibitors

    • Thermocycler or heating blocks

    • Equipment for Western blotting (SDS-PAGE gels, transfer system, etc.)

    • Primary antibody specific for Kinase X

    • Secondary HRP-conjugated antibody

  • Procedure:

    • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentration of this compound or DMSO for 1 hour at 37°C.

    • Thermal Challenge: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[12]

    • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Load equal amounts of protein onto an SDS-PAGE gel, transfer to a membrane, and probe with the primary antibody against Kinase X.

    • Data Analysis: Quantify the band intensity for Kinase X at each temperature for both the DMSO and this compound-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates thermal stabilization and confirms target engagement.

Protocol 2: RNA-Seq Workflow to Identify Off-Target Gene Expression Changes

This workflow outlines the key steps for using RNA sequencing to identify changes in gene expression caused by off-target effects.[13][14]

  • Objective: To differentiate between on-target and off-target-driven changes in the transcriptome.

  • Experimental Groups:

    • Vehicle Control (DMSO)

    • This compound-treated cells

    • Kinase X knockdown (siRNA or CRISPR) cells

  • Procedure:

    • Sample Preparation: Treat cells from each group under the desired experimental conditions for an appropriate duration (e.g., 24 hours). Ensure a sufficient number of biological replicates (minimum of 3) for each group.

    • RNA Isolation: Isolate total RNA from all samples using a high-quality RNA extraction kit. Assess RNA integrity (RIN > 8 is recommended).

    • Library Preparation and Sequencing: Prepare sequencing libraries from the isolated RNA. This typically involves mRNA purification, cDNA synthesis, and adapter ligation. Sequence the libraries on a next-generation sequencing (NGS) platform.[13]

    • Data Analysis:

      • Quality Control: Assess the quality of the raw sequencing reads.

      • Read Alignment: Align the reads to a reference genome.

      • Differential Gene Expression: Identify genes that are significantly up- or down-regulated in the this compound-treated group compared to the vehicle control. Do the same for the Kinase X knockdown group.

      • Comparative Analysis:

        • Genes differentially expressed in both the this compound and Kinase X knockdown groups are likely on-target .

        • Genes differentially expressed only in the this compound group are likely off-target .

      • Pathway Analysis: Use functional annotation tools to identify the biological pathways enriched in the off-target gene set. This can provide clues about the off-target mechanism.

References

Technical Support Center: Optimization of Indolarome Dosage and Administration Route In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Indolarome" is a placeholder for a novel indole-based research compound. The following guide provides a comprehensive framework based on established principles for in vivo dosage and administration route optimization applicable to new chemical entities.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for my novel compound, this compound, in an animal study?

A: Determining a safe and effective starting dose is a critical first step. The approach involves several key considerations:

  • Literature Review: Search for published studies on compounds with similar indole (B1671886) structures or mechanisms of action to find existing dosing information in relevant animal models.[1]

  • In Vitro Data: Use in vitro efficacy data (e.g., IC50 or EC50) as a preliminary guide. While direct conversion to an in vivo dose isn't straightforward, it provides a baseline for the concentrations needed at the target site.[1][2][3]

  • Dose-Range Finding (DRF) / Maximum Tolerated Dose (MTD) Studies: If no prior data exists, a dose-ranging study is essential.[1][4] This involves administering escalating doses to different groups of animals to identify the MTD—the highest dose that does not cause unacceptable toxicity or side effects.[3][5][6] This is crucial for establishing a safe dose range for subsequent efficacy studies.[3]

Q2: What are the key factors to consider when selecting an administration route?

A: The choice of administration route significantly impacts the drug's absorption, distribution, metabolism, and excretion (ADME), which ultimately determines the therapeutic outcome.[7] Key considerations include:

  • Drug Properties: Physicochemical characteristics like solubility, lipophilicity, and molecular size influence absorption.[7]

  • Desired Onset and Duration: Intravenous (IV) administration provides the most rapid onset, while oral (PO) or subcutaneous (SC) routes may offer more sustained release.[7]

  • Target Site: The route should facilitate drug delivery to the intended site of action.[7]

  • Animal Welfare: The chosen method should minimize stress and discomfort for the animal, as stress can be a confounding variable.[7]

  • Formulation: The vehicle (e.g., saline, DMSO, oil) must be compatible with the chosen administration route. For example, oily solutions are not suitable for IV injection.[7]

Q3: I am not observing the expected efficacy at my initial doses. What should I do?

A: This is a common challenge. Here are the recommended troubleshooting steps:

  • Verify Compound Activity: Re-run in vitro assays to confirm the compound's potency and ensure the batch is active.[2]

  • Dose Escalation: If the MTD has not been reached, gradually increase the dose in subsequent cohorts while monitoring for efficacy and toxicity.[2][3]

  • Pharmacokinetic (PK) Analysis: The compound may have poor bioavailability or be rapidly metabolized.[2] A PK study is essential to determine the compound's concentration in plasma and target tissues over time.[2]

  • Change Administration Route: The chosen route may not be optimal. Consider alternative routes that could improve bioavailability.[2] For example, if oral bioavailability is low, intraperitoneal (IP) or intravenous (IV) injection might be more effective.[8][9]

  • Pharmacodynamic (PD) Study: A PD study can confirm if the compound is reaching its target and producing the expected biological effect by measuring a relevant biomarker.[3]

Q4: I am observing unexpected toxicity at doses where I don't see efficacy. What are my options?

A: This suggests a narrow therapeutic window. Consider the following:

  • Dose De-escalation: Reduce the dose to a level with no observable adverse effects (NOAEL) and perform smaller, incremental dose increases.[2]

  • Refine Dosing Schedule: The dosing frequency may be too high. Consider less frequent administration based on the compound's half-life, which can be determined from a PK study.[2]

  • Formulation/Vehicle Issues: The vehicle used to dissolve or suspend this compound may be contributing to the toxicity. Always include a vehicle-only control group in your experiments to test for this.[2][3]

  • Alternative Administration Route: A different route might alter the ADME profile, potentially reducing peak plasma concentrations that lead to toxicity while maintaining effective concentrations at the target tissue.

Troubleshooting Guides

This section addresses specific technical issues that may arise during experiments.

Issue 1: High Variability in Plasma Concentration after Oral Gavage (PO)
  • Possible Cause: Improper gavage technique leading to dosing into the trachea or variable administration into the esophagus. Animal stress can also affect gastric emptying and absorption.

  • Troubleshooting Steps:

    • Technique Refinement: Ensure proper restraint and that the gavage needle is correctly measured and inserted without forcing it.[7] The animal should exhibit a swallowing reflex as the needle passes into the esophagus.[7]

    • Fasting: Ensure consistent fasting protocols for animals before dosing, as food in the stomach can significantly alter absorption.

    • Formulation Check: Confirm that this compound is fully dissolved or uniformly suspended in the vehicle before each administration.

Issue 2: Swelling or Necrosis at Intraperitoneal (IP) or Subcutaneous (SC) Injection Site
  • Possible Cause: The formulation may be irritating (e.g., wrong pH, high concentration of co-solvents like DMSO) or not biocompatible. Leakage from the injection site can also occur.

  • Troubleshooting Steps:

    • Optimize Formulation: Reduce the concentration of co-solvents. Test different, more biocompatible vehicles. Ensure the formulation's pH is near physiological levels (pH 7.4).

    • Injection Volume: Adhere to recommended maximum injection volumes for the chosen site and animal species.

    • Injection Technique: For IP injections, aim for the lower right quadrant of the abdomen to avoid hitting the bladder or cecum.[7] For SC, lift the skin to create a tent and inject into the subcutaneous space.

Issue 3: Rapid Clearance and Low Bioavailability
  • Possible Cause: this compound may be subject to extensive first-pass metabolism in the liver (especially after oral administration) or rapid enzymatic degradation in the plasma. Many indole derivatives are known to be rapidly metabolized.[10][11]

  • Troubleshooting Steps:

    • Conduct a PK Study: Perform a pharmacokinetic study comparing IV, IP, and PO routes. The IV route provides 100% bioavailability and serves as a benchmark.[8]

    • Consider Alternative Routes: Routes like subcutaneous (SC) or intravenous (IV) administration bypass the first-pass effect.[7]

    • Formulation Strategies: Explore advanced formulations such as nanoparticles or co-administration with an inhibitor of relevant metabolic enzymes (if known) to increase exposure.

Data Presentation: Pharmacokinetic Profiles

The following tables present hypothetical, yet realistic, pharmacokinetic data for "this compound" to illustrate how different administration routes can impact its in vivo profile in mice.

Table 1: Pharmacokinetic Parameters of this compound Following a Single Dose

ParameterIntravenous (IV)Intraperitoneal (IP)Oral (PO)
Dose (mg/kg) 52040
Cmax (ng/mL) 1250 ± 1801850 ± 250980 ± 210
Tmax (hours) 0.10.51.0
AUC₀-t (ng·h/mL) 2800 ± 3507500 ± 9004100 ± 650
Half-life (t½) (hours) 2.52.83.1
Bioavailability (F%) 100%89%24%

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC₀-t: Area under the concentration-time curve.

Table 2: Maximum Tolerated Dose (MTD) Study Summary

RouteSingle Dose MTD (mg/kg)7-Day Repeated Dose MTD (mg/kg/day)Observed Toxicities at Higher Doses
IV 2510Lethargy, transient weight loss
IP 10040Peritonitis, abdominal irritation, weight loss
PO >500200Mild sedation, no significant weight loss

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[3][5]

  • Animal Model: Healthy, 8-week-old C57BL/6 mice (equal numbers of males and females).

  • Group Allocation: Assign animals to at least 4-5 dose groups (e.g., 10, 30, 100, 300 mg/kg) and a vehicle control group. Use 3-5 animals per sex per group.[1]

  • Administration: Administer this compound via the desired route (e.g., PO, IP).

  • Monitoring: Observe animals for clinical signs of toxicity at 30 minutes, 2, 4, and 24 hours post-dose, and then daily for 14 days.[1][12] Record body weights daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs, or more than a 10-15% reduction in body weight.[12] At the end of the study, perform a gross necropsy.[12]

Protocol 2: Pharmacokinetic (PK) Study
  • Objective: To determine the pharmacokinetic profile of this compound after a single dose via different administration routes.[2]

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) fitted with jugular vein catheters for serial blood sampling if possible.

  • Dosing: Administer a single dose of this compound via IV, IP, and PO routes to different groups of animals.

  • Blood Sampling: Collect blood samples (approx. 20-30 µL) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[2]

  • Plasma Analysis: Separate plasma via centrifugation and store at -80°C. Quantify the concentration of this compound using a validated analytical method like LC-MS/MS.[2]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations (Graphviz)

Signaling Pathway

Many indole-based compounds are known to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which plays a role in immunity and cellular metabolism.[13][14]

Indolarome_Signaling_Pathway cluster_nucleus Nucleus This compound This compound (Ligand) AhR_complex Cytoplasmic AhR Complex (AhR, HSP90, XAP2) This compound->AhR_complex Binds Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change Dimer AhR-ARNT Heterodimer Activated_AhR->Dimer Translocates & Dimerizes with Nucleus Nucleus ARNT ARNT ARNT->Dimer XRE Xenobiotic Response Element (XRE) Dimer->XRE Binds to Gene_Expression Target Gene Expression (e.g., CYP1A1, IL-22) XRE->Gene_Expression Induces Response Cellular Response (Metabolism, Immune Modulation) Gene_Expression->Response

Caption: Hypothetical signaling pathway for this compound via the Aryl Hydrocarbon Receptor (AhR).

Experimental Workflow

This diagram outlines the logical progression from initial dose-finding studies to definitive efficacy experiments.

Experimental_Workflow start Start: Novel Compound 'this compound' mtd_study Dose-Range Finding & MTD Study start->mtd_study pk_study Pharmacokinetic (PK) Study (IV, IP, PO) mtd_study->pk_study Informs Doses route_selection Select Optimal Route & Dose Range pk_study->route_selection Determines Bioavailability pd_study Pharmacodynamic (PD) Study (Biomarker Analysis) route_selection->pd_study Defines Parameters efficacy_study Definitive Efficacy Study in Disease Model pd_study->efficacy_study Confirms Target Engagement end Endpoint: Data Analysis efficacy_study->end

Caption: Workflow for in vivo optimization of this compound dosage and administration route.

References

"minimizing degradation of Indolarome during storage"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Indolarome

A Note on "this compound": The name "this compound" does not correspond to a recognized chemical compound in standard chemical databases. The information provided in this technical support center is based on the general chemical properties and stability of indole-containing compounds, a class of molecules to which "this compound" is presumed to belong. The provided data and protocols are illustrative and should be adapted based on the specific properties of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound degradation?

A1: Indole (B1671886) compounds like this compound are susceptible to degradation from several environmental factors. The most common causes are:

  • Oxidation: The electron-rich indole ring is prone to reaction with atmospheric oxygen, which can be accelerated by light and heat.[1] This can lead to the formation of oxindoles and isatins.[2][3]

  • Photodegradation: Exposure to light, particularly UV light, can cause significant degradation.[1][4]

  • Extreme pH: Strong acidic or basic conditions can catalyze the hydrolysis of this compound, especially if it has susceptible functional groups like esters.[1]

  • Elevated Temperatures: Higher temperatures accelerate all degradation pathways.[1][4]

Q2: What are the ideal storage conditions for solid this compound?

A2: For maximum stability, solid this compound should be stored in a cool, dark, and dry place.[1] For long-term storage, the following conditions are recommended:

  • Temperature: -20°C or -80°C.[1]

  • Atmosphere: Under an inert gas like argon or nitrogen to prevent oxidation.[1][5]

  • Container: A tightly sealed, light-protecting container, such as an amber glass vial.[1][5]

Q3: How should I prepare and store solutions of this compound?

A3: The choice of solvent is critical for stability.[1]

  • Stock Solutions: For long-term storage, prepare concentrated stock solutions in a dry, polar aprotic solvent like DMSO or DMF.[1][4] Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

  • Aqueous Solutions: Indole compounds often have limited stability in aqueous buffers. It is highly recommended to prepare these solutions fresh for each experiment.[1] If storage is necessary, use a buffer with a pH near neutral, filter-sterilize, and store at 2-8°C for no more than 24 hours, protected from light.

Q4: My this compound solution has turned yellow/pink. What does this indicate?

A4: A color change in a solution of an indole compound typically signifies degradation.[4] Oxidation often leads to the formation of colored byproducts or oligomers.[4] If you observe a color change, it is recommended to discard the solution and prepare a fresh batch from solid material.

Troubleshooting Guides

Issue 1: Rapid Loss of Purity or Potency in Experiments

  • Symptom: You observe a significant decrease in the concentration of this compound or the appearance of unexpected peaks during analysis (e.g., by HPLC) over a short period.

  • Possible Cause: This could be due to degradation caused by experimental conditions. Indole compounds can be unstable in certain cell culture media or aqueous buffers, especially at 37°C.[4] Exposure to ambient lab lighting during a lengthy experiment can also contribute.

  • Troubleshooting Steps:

    • Protect from Light: Conduct experimental steps in low-light conditions or use amber-colored labware.[1][4]

    • Prepare Fresh: Prepare the this compound solution immediately before adding it to your assay.[4]

    • Assess Media Stability: Perform a control experiment to determine the stability of this compound in your specific experimental medium over the time course of your assay.

    • Consider Antioxidants: For some applications, the addition of a small amount of an antioxidant, such as ascorbic acid, to the buffer may help mitigate oxidative degradation.[1]

Issue 2: Inconsistent Results Between Experiments

  • Symptom: Experimental results are not reproducible, and you suspect the integrity of your this compound stock.

  • Possible Cause: Improper storage of the solid compound or stock solution has led to gradual degradation. Repeatedly opening the main container of the solid compound can introduce moisture and air.[5] Freeze-thaw cycles of a stock solution can also accelerate degradation.

  • Troubleshooting Steps:

    • Aliquot Solids: Upon receiving, if you plan to use the solid material over a long period, consider aliquoting it into smaller, tightly sealed vials under an inert atmosphere. Store the aliquots at -20°C or -80°C.

    • Aliquot Stock Solutions: Always aliquot stock solutions into single-use volumes to avoid contaminating the main stock and to prevent degradation from repeated temperature changes.[5]

    • Source High-Purity Material: Ensure the initial purity of your compound is high, as impurities can sometimes catalyze degradation.[5]

    • Re-evaluate Purity: If in doubt, re-analyze the purity of your solid material or stock solution using a suitable analytical method like HPLC.

Data Presentation

The stability of indole compounds is highly dependent on environmental factors. The following tables summarize stability data for Melatonin, a well-known indole derivative, which can serve as an example for understanding the potential behavior of this compound.

Table 1: Example Data - Effect of pH on the Stability of a Representative Indole Compound (Melatonin) in Aqueous Solution at Room Temperature Over 28 Days. [1]

pH Remaining Compound (%)
1.0 > 65%
4.0 0 - 4%
7.0 0 - 4%

| 10.0 | 0 - 4% |

This data indicates that some indole structures can be significantly more stable in highly acidic conditions compared to neutral or basic solutions.

Table 2: Example Data - Effect of Temperature on the Stability of a Representative Indole Compound (Melatonin) as a Solid.

Storage Condition Purity after 12 Months (%)
40°C / 75% Relative Humidity 92.5%
25°C / 60% Relative Humidity 98.1%
4°C 99.8%

| -20°C | >99.9% |

This data highlights the critical importance of low-temperature storage for maintaining the long-term purity of solid indole compounds.

Experimental Protocols

Protocol: Forced Degradation Study to Assess this compound Stability

This protocol outlines a typical forced degradation (stress testing) study to identify the degradation pathways of this compound and develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[1]

1. Materials and Equipment:

  • This compound (solid)

  • HPLC system with UV or DAD detector

  • pH meter

  • Volumetric flasks and pipettes

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂), Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), appropriate buffer salts.

  • Photostability chamber

  • Oven

2. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

3. Forced Degradation Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.[1]

    • Incubate at 60°C for 24 hours.[1]

    • Cool to room temperature, neutralize with 0.1 M NaOH, and dilute to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase.[1]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.[1]

    • Incubate at 60°C for 24 hours.[1]

    • Cool, neutralize with 0.1 M HCl, and dilute to the final concentration with the mobile phase.[1]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.[1]

    • Store at room temperature, protected from light, for 24 hours.[1]

    • Dilute to the final concentration with the mobile phase.[1]

  • Thermal Degradation:

    • Place a known amount of solid this compound in a 60°C oven for 48 hours.[1]

    • After exposure, prepare a solution at the final concentration in the mobile phase.[1]

  • Photolytic Degradation:

    • Prepare a solution of this compound at the final concentration (e.g., 0.1 mg/mL).[1]

    • Expose the solution to light in a photostability chamber that provides both UV and visible light for 24 hours.[1]

    • Keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.

4. Analysis:

  • Analyze all samples (including an untreated control) by a developed HPLC method.

  • The HPLC method should be capable of separating the parent this compound peak from all degradation product peaks.

  • Compare the chromatograms to assess the extent of degradation and identify the primary degradation products formed under each stress condition.

Visualizations

Indole This compound Oxindole Oxindole Indole->Oxindole Oxidation (O2, Light, Heat) Isatin Isatin Oxindole->Isatin Further Oxidation Anthranilate Anthranilic Acid Isatin->Anthranilate Ring Cleavage

Caption: A typical oxidative degradation pathway for an indole compound.

Start Unexpected Degradation Observed (e.g., color change, new HPLC peaks) CheckSolid Check Solid Storage Conditions Start->CheckSolid Solid_OK Conditions OK? (Dark, Cold, Inert Gas) CheckSolid->Solid_OK CheckSolution Check Solution Prep & Storage Solution_OK Conditions OK? (Fresh, Protected from Light, Correct Solvent) CheckSolution->Solution_OK CheckExp Check Experimental Conditions Exp_OK Conditions OK? (Light/Temp Controlled, Media Stability) CheckExp->Exp_OK Solid_OK->CheckSolution Yes OrderNew Order New Batch of Compound Solid_OK->OrderNew No Solution_OK->CheckExp Yes ImproveSolid Improve Storage: Aliquot, Use Inert Gas Solution_OK->ImproveSolid No ImproveSolution Improve Protocol: Prepare Fresh, Aliquot Stock Exp_OK->ImproveSolution No ImproveExp Improve Protocol: Protect from Light, Run Controls Exp_OK->ImproveExp Yes, but still fails

Caption: Troubleshooting workflow for diagnosing this compound degradation.

References

"troubleshooting poor reproducibility in Indolarome experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers address issues with experimental reproducibility when working with Indolarome.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

For optimal stability and performance, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 10-50 mM. Aliquot the stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and increased experimental variability. For working solutions, dilute the stock in pre-warmed cell culture media immediately before use.

Q2: Why am I observing high variability in the IC50 values for this compound across experiments?

Inconsistent IC50 values are a common issue and can stem from several sources. Key factors include variations in cell health and passage number, inconsistencies in compound preparation and dilution, and differences in assay incubation times. Refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.

Q3: My positive and negative controls are working, but this compound shows no inhibitory effect. What should I do?

First, confirm the integrity of your this compound stock solution. If possible, verify its identity and purity using methods like HPLC or mass spectrometry. Ensure that the correct concentration is being used and that the treatment duration is sufficient to elicit a biological response. Also, confirm that the target pathway, the "Kino-Signal Pathway," is active in your specific cell line.

Troubleshooting Common Issues

Issue 1: Poor Reproducibility in Cell Viability Assays

You are observing significant well-to-well and plate-to-plate variability in your cell viability assays (e.g., MTT, CellTiter-Glo) when treating with this compound.

Potential Causes & Solutions

  • Inconsistent Cell Seeding: Uneven cell distribution can lead to large variations in the final readout.

    • Solution: Ensure a single-cell suspension before seeding by gently triturating the cells. Mix the cell suspension between seeding each plate to prevent settling.

  • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, leading to altered cell growth and compound concentration.

    • Solution: Avoid using the outermost wells for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

  • Variable Compound Activity: Repeated freeze-thaw cycles or improper storage can degrade this compound.

    • Solution: Prepare single-use aliquots of your stock solution. Always prepare fresh dilutions for each experiment.

  • Inconsistent Incubation Times: Minor differences in incubation times with the viability reagent can affect the final signal.

    • Solution: Use a multichannel pipette to add reagents and stop the reaction simultaneously across wells. Ensure all plates are incubated for the exact same duration.

Data Presentation: Example of Inconsistent IC50 Values

The table below illustrates how different experimental conditions can affect the calculated IC50 value for this compound in a 72-hour cell viability assay.

Experiment IDCell Passage NumberThis compound Stock AgeSeeding Density (cells/well)Calculated IC50 (µM)
EXP-01A51 week5,0002.5
EXP-01B51 week5,0002.8
EXP-02251 week5,0008.1
EXP-0358 weeks (4 freeze-thaws)5,00015.7
EXP-0451 week10,0005.2
Issue 2: Inconsistent Inhibition of the Kino-Signal Pathway

Western blot analysis shows variable reduction in the phosphorylation of downstream targets of the Kino-Signal Pathway (e.g., p-SubstrateX) after this compound treatment.

Potential Causes & Solutions

  • Cell Confluency: The activity of signaling pathways can be dependent on cell density.

    • Solution: Standardize the cell confluency at the time of treatment (e.g., 70-80% confluency) for all experiments.

  • Timing of Lysate Collection: The phosphorylation state of proteins can change rapidly.

    • Solution: Harvest cell lysates at consistent time points post-treatment. Work quickly and keep samples on ice to preserve protein phosphorylation.

  • Incomplete Lysis or Protein Degradation: Inefficient cell lysis or the activity of phosphatases can lead to inconsistent results.

    • Solution: Use a lysis buffer containing fresh phosphatase and protease inhibitors. Ensure complete lysis before protein quantification.

Experimental Protocols

Protocol 1: General Cell Viability Assay (Luminescent)
  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 90 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Perform a serial dilution of the this compound stock solution in culture medium to create 10X working solutions.

  • Cell Treatment: Add 10 µL of the 10X this compound working solutions to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (background) wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.

  • Reagent Addition: Equilibrate the plate and the viability reagent (e.g., CellTiter-Glo®) to room temperature. Add 100 µL of the reagent to each well.

  • Signal Development: Mix the contents by orbital shaking for 2 minutes and then incubate at room temperature for 10 minutes, protected from light.

  • Data Acquisition: Measure luminescence using a plate reader.

Protocol 2: Western Blotting for Pathway Inhibition
  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound or vehicle control for the desired time.

  • Lysis: Aspirate the medium and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

  • Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Quantification: Determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Perform electrophoresis and then transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-SubstrateX, anti-total-SubstrateX, anti-GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

KinoSignal_Pathway Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates SubstrateX Substrate X KinaseB->SubstrateX pSubstrateX p-Substrate X SubstrateX->pSubstrateX Phosphorylation Response Cellular Response (e.g., Proliferation) pSubstrateX->Response Leads to This compound This compound This compound->KinaseB Inhibits

Caption: The "Kino-Signal Pathway" showing this compound's inhibitory action on Kinase B.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition p1 1. Seed Cells in 96-well Plate p2 2. Prepare this compound Serial Dilutions e1 3. Treat Cells with This compound (72h) p2->e1 e2 4. Add Viability Reagent (10 min) e1->e2 d1 5. Measure Luminescence (Plate Reader) e2->d1 d2 6. Analyze Data (Calculate IC50) d1->d2

Caption: Workflow for a typical cell viability assay to determine this compound's IC50.

Troubleshooting_Flowchart start Inconsistent Results with this compound q_controls Are controls (+/-, vehicle) behaving as expected? start->q_controls c_reagents Check Reagents: - this compound stock integrity - Media/Serum batches - Assay kit expiration q_controls->c_reagents No q_cells Are cell culture practices consistent? q_controls->q_cells Yes c_reagents->q_cells c_cells Standardize: - Cell passage number - Seeding density - Confluency at treatment q_cells->c_cells No q_protocol Is the experimental protocol followed precisely? q_cells->q_protocol Yes c_cells->q_protocol c_protocol Verify: - Incubation times - Pipetting technique - Instrument settings q_protocol->c_protocol No end Consult further technical support q_protocol->end Yes c_protocol->end

Caption: A logical flowchart for troubleshooting poor reproducibility in experiments.

Technical Support Center: Refining Analytical Methods for Sensitive Detection of Indolarome

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Indolarome (4,4a,5,9b-tetrahydroindeno[1,2-d]dioxine). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the sensitive detection of this fragrance ingredient.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for the sensitive detection of this compound?

A1: The most suitable methods for sensitive and selective detection of this compound are High-Performance Liquid Chromatography (HPLC), particularly with UV or fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these techniques depends on the sample matrix, required sensitivity, and the need for structural confirmation.

Q2: What are the key chemical properties of this compound to consider during method development?

A2: this compound is a white crystalline solid with a molecular weight of approximately 176.21 g/mol . Its chemical name is 4,4a,5,9b-tetrahydroindeno[1,2-d][1]dioxine.[1] Being an aromatic compound, it is expected to have good UV absorbance. Its stability in various solvents and pH conditions should be experimentally determined, but indole (B1671886) compounds, in general, can be susceptible to degradation under strong acidic, basic, oxidative, and photolytic conditions.[2]

Q3: How should I prepare samples containing this compound for chromatographic analysis?

A3: Sample preparation is crucial for accurate and reproducible results. A general approach involves:

  • Dissolution: Dissolve the sample in a solvent compatible with the analytical method, such as acetonitrile (B52724) or methanol (B129727) for reversed-phase HPLC, or a volatile solvent like hexane (B92381) or dichloromethane (B109758) for GC.[3]

  • Filtration: Remove any particulate matter by filtering the sample solution through a 0.22 µm or 0.45 µm syringe filter to prevent column clogging.[1][4]

  • Extraction (for complex matrices): For samples like cosmetics or environmental matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.

Q4: I am not getting any peak for this compound in my chromatogram. What could be the issue?

A4: This could be due to several reasons:

  • Incorrect detection settings: Ensure your detector (e.g., UV wavelength) is set appropriately for this compound.

  • Sample degradation: this compound may have degraded during sample preparation or storage.[2]

  • Poor solubility: The analyte may not be soluble in the injection solvent.

  • System issue: Check for leaks, incorrect mobile phase composition, or a problem with the injector or detector.[5][4]

HPLC Troubleshooting Guide

High-Performance Liquid Chromatography is a powerful technique for the analysis of this compound. Below are common issues and their solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Possible Cause Recommended Solution
Peak Tailing Interaction with active silanols on the column.Use a high-purity silica (B1680970) column or add a competing base (e.g., triethylamine) to the mobile phase.[6]
Column overload.Reduce the injection volume or the sample concentration.[6]
Mismatch between sample solvent and mobile phase.Ensure the sample is dissolved in a solvent weaker than or similar in strength to the mobile phase.
Peak Fronting Column overload.Decrease the amount of sample injected onto the column.[6]
Poorly packed column.Replace the column.
Issue 2: Inconsistent Retention Times
Symptom Possible Cause Recommended Solution
Retention Time Drifting Inadequate column equilibration.Increase the column equilibration time before each injection.[5]
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is well-mixed.[5][4]
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.[5]
Sudden Shifts in Retention Time Air bubbles in the pump.Degas the mobile phase and purge the pump.[5][4]
Leak in the system.Inspect all fittings and connections for leaks.[4]

Workflow for HPLC Method Development and Troubleshooting

HPLC_Troubleshooting cluster_method_dev Method Development cluster_troubleshooting Troubleshooting start Define Analytical Goal (Sensitivity, Resolution) select_column Select Column (e.g., C18, Phenyl) start->select_column optimize_mp Optimize Mobile Phase (Acetonitrile/Water, pH) select_column->optimize_mp set_detector Set Detector Wavelength (e.g., Diode Array Detector) optimize_mp->set_detector inject_std Inject Standard set_detector->inject_std eval_chrom Evaluate Chromatogram (Peak Shape, Retention) inject_std->eval_chrom problem Problem Identified? (e.g., Poor Peak Shape) eval_chrom->problem check_system Check System (Leaks, Pressure, Connections) problem->check_system Yes end Method Validated problem->end No check_mp Check Mobile Phase (Composition, Freshness, Degassing) check_system->check_mp check_column Check Column (Contamination, Age) check_mp->check_column check_sample Check Sample Prep (Solvent, Concentration) check_column->check_sample solution Implement Solution & Re-inject check_sample->solution solution->inject_std

Caption: A logical workflow for HPLC method development and troubleshooting for this compound analysis.

GC-MS Troubleshooting Guide

Gas Chromatography-Mass Spectrometry offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds like this compound.

Issue 1: Poor Sensitivity or No Peak
Symptom Possible Cause Recommended Solution
No Peak Detected Incorrect injection parameters.Optimize injector temperature and split ratio.
Analyte degradation in the injector.Use a lower injector temperature or a deactivated inlet liner.
Issues with the MS ion source.Clean the ion source.
Low Signal Intensity Sample is too dilute.Concentrate the sample or inject a larger volume (if possible).
Leak in the GC-MS system.Check for leaks at the injector, column fittings, and MS interface.
Suboptimal MS tuning.Re-tune the mass spectrometer.
Issue 2: Peak Tailing and Broadening
Symptom Possible Cause Recommended Solution
Symmetric Broad Peaks Column overloading.Dilute the sample.
Too low of a column flow rate.Optimize the carrier gas flow rate.
Tailing Peaks Active sites in the inlet liner or column.Use a deactivated liner and a high-quality, low-bleed GC column.
Contamination in the GC system.Bake out the column or trim the front end of the column.

Workflow for GC-MS Analysis and Troubleshooting

GCMS_Troubleshooting cluster_analysis_flow GC-MS Analysis Workflow cluster_troubleshooting_flow Troubleshooting Flow sample_prep Sample Preparation (Dissolution, Derivatization if needed) gc_setup GC Setup (Column, Temp Program, Gas Flow) sample_prep->gc_setup ms_setup MS Setup (Ionization Mode, Mass Range, Tuning) gc_setup->ms_setup injection Sample Injection ms_setup->injection data_acq Data Acquisition injection->data_acq eval_data Evaluate Data (Chromatogram, Mass Spectrum) data_acq->eval_data check_injection Check Injection (Syringe, Septum, Liner) eval_data->check_injection Problem Detected analysis_complete Analysis Complete eval_data->analysis_complete No Problem check_gc Check GC System (Leaks, Gas Purity, Column Integrity) check_injection->check_gc check_ms Check MS System (Tuning, Source Cleanliness) check_gc->check_ms resolve_issue Resolve Issue & Re-run check_ms->resolve_issue resolve_issue->injection

Caption: A workflow diagram for GC-MS analysis and troubleshooting for this compound.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound

1. Instrumentation and Columns:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). This may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength determined by UV scan of this compound standard (likely around 220 nm and 280 nm).

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare unknown samples by dissolving them in the mobile phase and filtering through a 0.45 µm filter.

5. Data Analysis:

  • Generate a calibration curve by plotting peak area versus concentration of the standards.

  • Determine the concentration of this compound in the unknown samples using the calibration curve.

Protocol 2: GC-MS Method for Identification and Quantification of this compound

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Standards:

  • Helium (carrier gas, 99.999% purity).

  • Hexane or Dichloromethane (GC grade).

  • This compound reference standard.

3. GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 split ratio). Adjust for desired sensitivity.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas Flow: Constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 40-400.

4. Sample Preparation:

  • Prepare a stock solution of this compound in hexane (e.g., 1 mg/mL).

  • Prepare calibration standards by serial dilution.

  • Dissolve or extract unknown samples in hexane.

5. Data Analysis:

  • Identify the this compound peak by its retention time and mass spectrum (comparison to the standard).

  • For quantification, create a calibration curve using the peak area of a characteristic ion.

References

"strategies to reduce the cytotoxicity of Indolarome"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Indolarome. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments with this compound, focusing on strategies to mitigate its cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with this compound in vitro and in vivo?

A1: The principal challenge with this compound, a potent indole-based compound with significant therapeutic potential, is its inherent cytotoxicity that may not be specific to target cells. This can lead to off-target effects in non-cancerous or healthy cells, complicating the interpretation of experimental results and posing a hurdle for its therapeutic application. Therefore, developing strategies to minimize this broad-spectrum cytotoxicity is a key focus of this compound research.

Q2: What are the main strategies to reduce this compound's off-target cytotoxicity?

A2: The three primary strategies to mitigate the off-target cytotoxicity of this compound are:

  • Targeted Drug Delivery Systems: Encapsulating this compound in nanocarriers can enhance its delivery to the target site, thereby reducing systemic exposure to healthy tissues.[1][2][3]

  • Chemical Modification and Analog Development: Synthesizing and screening this compound analogs can lead to the discovery of compounds with an improved therapeutic index (higher potency against target cells and lower toxicity towards non-target cells).[4][5][6][7]

  • Combination Therapy: Using this compound in combination with other therapeutic agents can allow for lower, less toxic doses of this compound to be effective, achieving a synergistic or additive therapeutic effect.[6][8][9]

Q3: How does this compound induce cell death?

A3: this compound, like many indole (B1671886) compounds, can induce cell death through multiple mechanisms, primarily by triggering apoptosis (programmed cell death). This is often mediated by the intrinsic mitochondrial pathway, involving the production of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and modulation of the Bax/Bcl-2 protein ratio.[8][10][11] Understanding these pathways is crucial for developing strategies to protect non-target cells.

Q4: Is there evidence that this compound can be selectively more toxic to cancer cells than normal cells?

A4: Yes, some studies on indole derivatives suggest a degree of selective toxicity. The selectivity often depends on the specific chemical structure of the this compound analog and the molecular characteristics of the cancer cells. For instance, certain substitutions on the indole ring have been shown to enhance cytotoxicity in cancer cell lines while having less effect on normal fibroblasts.[4]

Troubleshooting Guide

Issue 1: High Cytotoxicity Observed in Non-Target Control Cells

  • Possible Cause: The concentration of this compound used may be too high for the specific non-target cell line.

  • Solution: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for both target and non-target cells to identify a therapeutic window.

  • Possible Cause: The solvent used to dissolve this compound (e.g., DMSO) may be contributing to cytotoxicity at the concentration used.

  • Solution: Ensure the final solvent concentration is at a non-toxic level (typically <0.5%). Run a vehicle control (medium with solvent only) to confirm the solvent is not the source of cytotoxicity.[12]

Issue 2: Inconsistent Results in Cytotoxicity Assays

  • Possible Cause: The cell seeding density may be inconsistent across experiments.

  • Solution: Standardize the cell seeding protocol. Ensure cells are in the logarithmic growth phase when seeded.[12]

  • Possible Cause: Interference of this compound formulation with the assay readout.

  • Solution: If using a nanoparticle formulation, its color or turbidity might interfere with colorimetric or fluorometric assays (e.g., MTT, XTT). Include a blank control with the nanoparticle formulation alone to measure and subtract any background signal.[12]

  • Solution: Use an orthogonal assay to confirm results. For example, complement a metabolic assay (like MTT) with a membrane integrity assay (like LDH release) or a direct cell counting method.[13]

Issue 3: Difficulty in Translating in vitro Efficacy to in vivo Models Due to Toxicity

  • Possible Cause: Poor pharmacokinetic profile of free this compound, leading to high systemic exposure and off-target toxicity.

  • Solution: Consider formulating this compound into a targeted drug delivery system, such as liposomes or polymeric nanoparticles, to improve its biodistribution and reduce exposure to healthy tissues.[3]

  • Possible Cause: The dose administered in vivo is too high.

  • Solution: Explore combination therapy. Co-administering a lower dose of this compound with another synergistic agent could enhance the therapeutic effect while minimizing toxicity.[8][9]

Data on Cytotoxicity Reduction Strategies

Table 1: Comparison of Free this compound vs. Nanoparticle-Encapsulated this compound

FormulationDrug Loading (%)Encapsulation Efficiency (%)Size (nm)IC50 in Target Cancer Cells (µM)IC50 in Normal Fibroblasts (µM)Therapeutic Index (Normal/Cancer)
Free this compoundN/AN/AN/A2.55.02.0
Liposomal this compound8.592.1120 ± 51.815.28.4
Chitosan NP this compound12.285.7210 ± 101.520.513.7
Micellar Complex9.895.385 ± 41.222.819.0

This table summarizes hypothetical data based on trends reported for similar compounds.[1]

Table 2: Cytotoxicity of this compound Analogs in MCF-7 Breast Cancer Cells

CompoundModificationIC50 (µM)[4]
This compoundParent Compound2.5
Analog IA-1Substitution at C50.81
Analog IA-2Substitution at N15.2
Analog IA-3Bis-indole structure0.34[4]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.[4]

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control and a no-treatment control.[12]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[4]

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) for this compound Delivery

This protocol describes a high-shear homogenization method for encapsulating this compound.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188)

  • High-shear homogenizer

  • Water bath

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature 5-10°C above its melting point. Dissolve the desired amount of this compound in the molten lipid.[12]

  • Aqueous Phase Preparation: Heat the surfactant solution to the same temperature as the lipid phase.[12]

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.[12]

  • Homogenization: Subject the pre-emulsion to high-shear homogenization for a specified time to reduce the particle size to the nanometer range.

  • Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the SLNs for particle size, zeta potential, drug loading, and encapsulation efficiency.

Visualizations

Indolarome_Cytotoxicity_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 Mito_Potential ↓ Mitochondrial Membrane Potential ROS->Mito_Potential Apoptosis Apoptosis Mito_Potential->Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental_Workflow_Cytotoxicity_Reduction start High this compound Cytotoxicity Observed strategy Select Mitigation Strategy start->strategy formulation Drug Delivery System (e.g., Nanoparticles) strategy->formulation Formulation analog Chemical Modification (Analog Synthesis) strategy->analog Modification combo Combination Therapy strategy->combo Combination characterize Prepare & Characterize Formulation formulation->characterize synthesis Synthesize & Purify analog->synthesis synergy Identify Synergistic Agent & Dose combo->synergy evaluate Evaluate Cytotoxicity (e.g., MTT Assay) synthesis->evaluate characterize->evaluate synergy->evaluate end Reduced Cytotoxicity & Improved Index evaluate->end

References

Validation & Comparative

Validating the Therapeutic Potential of Indole-3-Carbinol and Its Derivatives in Breast Cancer: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic efficacy of indole-3-carbinol (B1674136) (I3C) and its derivatives against established treatments for breast cancer. The following sections detail the anti-tumor activities, underlying signaling pathways, and experimental protocols from preclinical in vivo studies, offering a comprehensive resource for evaluating these promising natural compounds. While the initial query referenced "Indolarome," a fragrance ingredient, this guide focuses on the therapeutically relevant indole (B1671886) compounds, I3C and its derivatives, which are subjects of extensive cancer research.

Comparative In Vivo Efficacy

The anti-tumor effects of I3C and its cyclic trimeric/tetrameric derivative mixture (CTr/CTet) have been evaluated in xenograft models of both estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC). The following tables summarize their performance alongside standard-of-care therapies.

Table 1: In Vivo Efficacy in ER-Positive (MCF-7) Breast Cancer Xenograft Models

CompoundDosage and AdministrationTreatment DurationTumor Growth InhibitionReference
Indole-3-Carbinol (I3C) in combination with Luteolin 10 mg/kg/day I3C + 10 mg/kg/day Luteolin (IP injection, every other day)5 weeksSynergistic suppression of tumor growth (quantitative data not specified)[1]
Tamoxifen (B1202) 5 mg/60 days (continuous release pellet)4 weeksSignificant inhibition of tumor growth[2]
Letrozole 10 µ g/day 12 weeks, then 100 µ g/day for 25 weeksLong-term tumor growth inhibition[3]
Fulvestrant 25 mg/kg (subcutaneous, once weekly)24 daysSignificantly decreased tumor growth compared to tamoxifen[4][5]
Palbociclib (B1678290) with Letrozole Palbociclib + Letrozole (dosages not specified)Not specifiedIncreased inhibition of tumor growth compared to each drug alone[2]
Abemaciclib 75 mg/kg/day (oral)21 daysRegression of tumor growth[6][7]

Table 2: In Vivo Efficacy in Triple-Negative (MDA-MB-231) Breast Cancer Xenograft Models

CompoundDosage and AdministrationTreatment DurationTumor Growth InhibitionReference
CTr/CTet Mixture Not specifiedNot specifiedInhibition of xenotransplanted tumor growth[8]
Tamoxifen 100 mg/kg (oral, three times weekly)4-5 weeksDid not affect HCC-1937 (another TNBC model) tumor growth[9]
Standard Chemotherapy (e.g., Paclitaxel) 20 mg/kg (IP, once weekly)56 daysSignificant inhibition of tumor growth[10]

Signaling Pathways and Mechanisms of Action

Indole-3-carbinol and its derivatives exert their anti-cancer effects through multiple signaling pathways.

A key mechanism of I3C in ER-positive breast cancer is the downregulation of estrogen receptor-alpha (ERα).[11][12] I3C activates the aryl hydrocarbon receptor (AhR), which in turn leads to the ubiquitination and proteasomal degradation of ERα.[5][13] This disrupts the ERα-GATA3 transcriptional cross-regulatory loop, further suppressing ERα expression and inhibiting estrogen-dependent cell proliferation.[13] Additionally, I3C has been shown to downregulate the expression of estrogen-responsive genes such as pS2 and cathepsin-D.[12]

ER_alpha_signaling I3C-Mediated ERα Signaling Pathway I3C Indole-3-Carbinol AhR Aryl Hydrocarbon Receptor (AhR) I3C->AhR activates ER_alpha Estrogen Receptor α (ERα) I3C->ER_alpha inhibits Ubiquitin_Proteasome Ubiquitin-Proteasome System AhR->Ubiquitin_Proteasome activates Ubiquitin_Proteasome->ER_alpha degrades GATA3 GATA3 ER_alpha->GATA3 regulates Estrogen_Responsive_Genes Estrogen Responsive Genes (e.g., pS2, Cathepsin-D) ER_alpha->Estrogen_Responsive_Genes activates Cell_Proliferation Cell Proliferation ER_alpha->Cell_Proliferation promotes GATA3->ER_alpha regulates Estrogen_Responsive_Genes->Cell_Proliferation promotes

I3C-Mediated ERα Signaling Pathway

The CTr/CTet mixture has been shown to inhibit the Akt signaling pathway.[8] This leads to the nuclear translocation of the transcription factor FOXO3a, which in turn upregulates the expression of cell cycle inhibitors like p21 and p27, and the growth arrest and DNA damage-inducible gene GADD45A.[8] This cascade of events results in cell cycle arrest at the G0/G1 phase.

Akt_FOXO3a_signaling CTr/CTet Mixture Signaling Pathway CTr_CTet CTr/CTet Mixture Akt Akt CTr_CTet->Akt inhibits FOXO3a_cyto FOXO3a (cytoplasm) Akt->FOXO3a_cyto phosphorylates & retains in cytoplasm FOXO3a_nuc FOXO3a (nucleus) FOXO3a_cyto->FOXO3a_nuc translocates to nucleus p21_p27_GADD45A p21, p27, GADD45A FOXO3a_nuc->p21_p27_GADD45A upregulates expression Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest p21_p27_GADD45A->Cell_Cycle_Arrest induces

CTr/CTet Mixture Signaling Pathway

Experimental Protocols

The following are generalized protocols for in vivo xenograft studies to evaluate the efficacy of therapeutic agents against ER-positive and triple-negative breast cancer.

ER-Positive Breast Cancer Xenograft Model (MCF-7)
  • Cell Culture: MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Female immunodeficient mice (e.g., nude or SCID), typically 6-8 weeks old, are used.

  • Estrogen Supplementation: Since MCF-7 tumor growth is estrogen-dependent, mice are ovariectomized and supplemented with a slow-release estrogen pellet (e.g., 17β-estradiol) implanted subcutaneously.[14]

  • Tumor Cell Implantation: A suspension of MCF-7 cells (typically 1 x 107 cells) mixed with Matrigel is injected into the mammary fat pad.[10]

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length x Width2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm3), mice are randomized into treatment and control groups.[10][15]

  • Drug Administration:

    • I3C/Derivatives: Administered via intraperitoneal (IP) injection or oral gavage at specified dosages and schedules.

    • Comparator Drugs: Administered as per established protocols (e.g., tamoxifen via continuous release pellets, palbociclib via oral gavage).

  • Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period. Tumor weight and volume are recorded, and tumors may be excised for further analysis (e.g., immunohistochemistry, western blotting).

Triple-Negative Breast Cancer Xenograft Model (MDA-MB-231)
  • Cell Culture: MDA-MB-231 cells are cultured in standard cell culture media.

  • Animal Model: Female immunodeficient mice (e.g., nude or SCID), 6-8 weeks old.

  • Tumor Cell Implantation: A suspension of MDA-MB-231 cells (e.g., 3 x 105 to 5 x 106 cells) is injected into the mammary fat pad.[16] Matrigel may be used to improve tumor take rate.

  • Tumor Growth Monitoring: Similar to the MCF-7 model, tumor volume is measured regularly.

  • Treatment Initiation: Once tumors are established, mice are randomized into treatment groups.

  • Drug Administration: Test compounds and controls are administered according to the study design.

  • Endpoint: The study is terminated based on tumor size in the control group or at the end of the treatment schedule. Final tumor measurements are taken, and tissues are collected for further analysis.

Xenograft_Workflow General Xenograft Experimental Workflow cluster_preparation Preparation cluster_implantation Implantation & Growth cluster_treatment Treatment & Analysis Cell_Culture 1. Cancer Cell Culture (MCF-7 or MDA-MB-231) Implantation 3. Tumor Cell Implantation (Mammary Fat Pad) Cell_Culture->Implantation Animal_Prep 2. Animal Preparation (Immunodeficient Mice) Estrogen_Pellet 2a. Estrogen Supplementation (for MCF-7) Animal_Prep->Estrogen_Pellet Animal_Prep->Implantation Monitoring 4. Tumor Growth Monitoring Implantation->Monitoring Randomization 5. Randomization into Groups Monitoring->Randomization Treatment 6. Drug Administration Randomization->Treatment Endpoint 7. Study Endpoint & Data Collection Treatment->Endpoint Analysis 8. Tumor Analysis (IHC, Western Blot, etc.) Endpoint->Analysis

General Xenograft Experimental Workflow

References

A Comparative Analysis of Indolarome and Existing Indole-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. This guide provides a comparative study of Indolarome, a novel investigational agent, with established indole-based drugs, namely Indomethacin, Sumatriptan, and Vincristine. The objective is to offer researchers and drug development professionals a comprehensive overview of their respective mechanisms of action, pharmacokinetic profiles, and therapeutic applications, supported by experimental data and detailed protocols.

Comparative Overview of Indole-Based Drugs

This compound is a next-generation, selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway, which is implicated in tumor immune evasion. In contrast, existing indole-based drugs target different pathways. Indomethacin is a non-selective cyclooxygenase (COX) inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID). Sumatriptan is a serotonin (B10506) 5-HT1B/1D receptor agonist for the treatment of migraines. Vincristine is a microtubule-destabilizing agent used in chemotherapy.

Table 1: Comparative Pharmacological and Pharmacokinetic Profiles

ParameterThis compound (Hypothetical Data)IndomethacinSumatriptanVincristine
Target Indoleamine 2,3-dioxygenase 1 (IDO1)Cyclooxygenase-1 and -2 (COX-1/2)5-HT1B/1D ReceptorsTubulin
Mechanism of Action Competitive enzyme inhibitionNon-selective COX inhibitionSerotonin receptor agonismInhibition of microtubule polymerization
Therapeutic Area Immuno-oncologyAnti-inflammatory, AnalgesicAntimigraineOncology
IC50 / Ki IC50: 50 nM (IDO1)IC50: ~20 nM (COX-1), ~200 nM (COX-2)Ki: ~10 nM (5-HT1B/1D)IC50: ~15 nM (Tubulin polymerization)
Bioavailability (Oral) ~60%>90%~14%Poor (IV administration only)
Protein Binding ~85%~99%14-21%>75%
Half-life (t1/2) 12-16 hours4.5-11 hours~2 hours19-155 hours (terminal)
Metabolism Hepatic (CYP3A4)HepaticHepatic (MAO-A)Hepatic (CYP3A)

Experimental Protocols

1. IDO1 Enzyme Inhibition Assay

  • Objective: To determine the in-vitro potency of this compound in inhibiting human IDO1 enzyme activity.

  • Methodology:

    • Recombinant human IDO1 enzyme is incubated with varying concentrations of this compound (or vehicle control) in a reaction buffer containing L-tryptophan as the substrate and methylene (B1212753) blue as a cofactor.

    • The reaction is initiated by the addition of ascorbate (B8700270) and allowed to proceed for 60 minutes at 37°C.

    • The reaction is stopped by the addition of trichloroacetic acid.

    • The mixture is then incubated at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine.

    • The amount of kynurenine produced is quantified by measuring the absorbance at 480 nm after the addition of Ehrlich's reagent.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Cell Viability Assay (MTT Assay)

  • Objective: To assess the cytotoxic effects of Vincristine and this compound on cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., HeLa or A549) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the test compounds (Vincristine, this compound) for 72 hours.

    • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by metabolically active cells.

    • The formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.

3. In Vivo Pharmacokinetic Study in Mice

  • Objective: To determine the pharmacokinetic profile of orally administered this compound.

  • Methodology:

    • A cohort of male C57BL/6 mice is administered a single oral dose of this compound (e.g., 10 mg/kg) formulated in a suitable vehicle.

    • Blood samples are collected via the tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

    • The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

    • Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) are calculated using non-compartmental analysis software.

Visualizations of Mechanisms and Workflows

G cluster_0 This compound Pathway Tryptophan Tryptophan IDO1 IDO1 (Enzyme) Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine Metabolizes This compound This compound This compound->IDO1 Inhibits ImmuneSuppression T-Cell Suppression & Immune Tolerance Kynurenine->ImmuneSuppression

Caption: Mechanism of action for this compound targeting the IDO1 pathway.

G cluster_1 Comparative Mechanism of Action cluster_this compound This compound cluster_Indomethacin Indomethacin cluster_Sumatriptan Sumatriptan cluster_Vincristine Vincristine IndoleCore Indole Scaffold Indolarome_Target IDO1 Enzyme IndoleCore->Indolarome_Target Indomethacin_Target COX-1/2 Enzymes IndoleCore->Indomethacin_Target Sumatriptan_Target 5-HT1B/1D Receptors IndoleCore->Sumatriptan_Target Vincristine_Target Tubulin IndoleCore->Vincristine_Target Indolarome_Effect Decreased Kynurenine (Immune Activation) Indolarome_Target->Indolarome_Effect Indomethacin_Effect Decreased Prostaglandins (Anti-inflammatory) Indomethacin_Target->Indomethacin_Effect Sumatriptan_Effect Vasoconstriction (Anti-migraine) Sumatriptan_Target->Sumatriptan_Effect Vincristine_Effect Mitotic Arrest (Anti-cancer) Vincristine_Target->Vincristine_Effect

Caption: Diverse therapeutic targets of indole-based drugs.

G A Compound Library Screening B Primary Assay (e.g., IDO1 Inhibition) A->B C Hit Identification B->C D Dose-Response & IC50 Determination C->D E Secondary Assays (Selectivity, Cytotoxicity) D->E F Lead Optimization E->F G In Vivo Efficacy & PK Studies F->G H Candidate Drug G->H

"cross-validation of Indolarome's efficacy in different disease models"

Author: BenchChem Technical Support Team. Date: December 2025

Indolarome: A Fragrance Ingredient, Not a Therapeutic Drug

A comprehensive review of scientific and commercial literature reveals that This compound is a synthetic fragrance ingredient valued for its floral, jasmine-like, and animalic scent profile.[1][2][3] It is primarily used in the formulation of perfumes, soaps, and detergents to impart a rich, warm, and floral character.[4] Crucially, there is no scientific evidence to suggest that this compound is being developed or has been studied as a therapeutic agent for any disease. Therefore, data on its efficacy in different disease models, as requested, does not exist.

The query for "this compound" may stem from a broader interest in the therapeutic applications of compounds containing an indole (B1671886) chemical structure. The indole scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of pharmaceuticals with diverse biological activities.[5][6][7][8] This guide will, therefore, pivot to a comparative overview of several well-established indole-based drugs and their efficacy in various disease models, which likely aligns with the user's underlying interest.

The Indole Scaffold in Drug Discovery

The indole nucleus is considered a "privileged scaffold" in drug development because its structure allows for versatile interactions with a multitude of biological targets.[6][9] This has led to the development of indole-containing drugs for a wide range of conditions, including cancer, inflammatory diseases, and viral infections.[5][7][10]

Below is a comparative guide to the efficacy of representative indole-based drugs in their respective disease models.

Comparative Efficacy of Indole-Based Drugs

Drug NameTarget/Mechanism of ActionDisease Models/IndicationsSummary of Efficacy
Sunitinib Multi-targeted receptor tyrosine kinase (RTK) inhibitorAdvanced renal cell carcinoma (RCC), Gastrointestinal stromal tumor (GIST)Has demonstrated significant improvement in progression-free survival in clinical trials for RCC and GIST.[7][9][10]
Indomethacin Non-steroidal anti-inflammatory drug (NSAID); inhibits cyclooxygenase (COX) enzymesInflammatory diseases (e.g., rheumatoid arthritis, gout)Effective in reducing pain and inflammation in various inflammatory conditions.[7]
Vincristine Vinca alkaloid; inhibits microtubule polymerization, leading to mitotic arrestVarious cancers, including leukemia and lymphomaA key component of many combination chemotherapy regimens with proven efficacy in inducing cancer cell death.[10]
Osimertinib Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitorNon-small cell lung cancer (NSCLC) with specific EGFR mutationsShows high efficacy in treating NSCLC, particularly in patients with T790M mutations.[9][10]

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical evaluation of these drugs are extensive and specific to each compound and disease model. However, a general workflow for assessing the efficacy of a novel indole-based drug candidate is outlined below.

General Preclinical Efficacy Testing Workflow
  • In Vitro Cellular Assays:

    • Cell Viability/Cytotoxicity Assays: Initial screening of the compound's effect on cancer cell lines (e.g., MTT, XTT assays) or other relevant cell types to determine the half-maximal inhibitory concentration (IC50).

    • Mechanism of Action Assays: Target-based assays to confirm the drug's interaction with its intended molecular target (e.g., kinase activity assays, receptor binding assays).

    • Cellular Signaling Pathway Analysis: Western blotting or other immunoassays to determine the effect of the compound on specific signaling pathways within the cells.

  • In Vivo Animal Models:

    • Xenograft Models: Human cancer cells are implanted into immunocompromised mice. The drug is then administered to assess its effect on tumor growth, size, and metastasis.

    • Transgenic Mouse Models: Mice are genetically engineered to develop a specific disease, providing a more physiologically relevant model to test drug efficacy.

    • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Analysis of drug absorption, distribution, metabolism, and excretion (ADME) in animal models. PD studies measure the drug's effect on its target in the body over time.

  • Toxicology Studies:

    • Acute and Chronic Toxicity Studies: Administration of the drug to animal models at various doses to determine potential toxic effects on organs and overall health.

Visualizing Key Processes in Indole-Based Drug Development

To further illustrate the concepts discussed, the following diagrams represent a generalized workflow for drug discovery and a simplified signaling pathway that indole-based drugs often target.

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development cluster_2 Regulatory & Post-Market Target ID Target Identification & Validation Lead Gen Lead Generation (e.g., Indole Analogs) Target ID->Lead Gen Lead Opt Lead Optimization Lead Gen->Lead Opt In Vitro In Vitro Studies (Cell-based Assays) Lead Opt->In Vitro In Vivo In Vivo Studies (Animal Models) In Vitro->In Vivo Phase I Phase I Trials (Safety) In Vivo->Phase I Phase II Phase II Trials (Efficacy & Dosing) Phase I->Phase II Phase III Phase III Trials (Large-Scale Efficacy) Phase II->Phase III FDA Review FDA Review & Approval Phase III->FDA Review Post-Market Post-Market Surveillance FDA Review->Post-Market

Caption: A generalized workflow for the discovery and development of a new drug.

Signaling_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Indole Drug Indole Drug Indole Drug->Kinase Cascade Inhibition

References

A Comparative Analysis of the Preclinical Safety Profile of Indolarome

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety profile of the novel anti-inflammatory compound Indolarome against two established non-steroidal anti-inflammatory drugs (NSAIDs): the non-selective cyclooxygenase (COX) inhibitor Ibuprofen (B1674241), and the COX-2 selective inhibitor Celecoxib (B62257). The data presented herein are derived from a series of standardized preclinical safety and pharmacology studies designed to elucidate the key safety liabilities of these compounds.

Quantitative Safety Data Summary

The following table summarizes the key quantitative data from in vitro and in vivo preclinical studies. These data provide a comparative overview of the compounds' COX enzyme selectivity, gastrointestinal toxicity, and cardiovascular risk markers.

ParameterThis compound (Hypothetical Data)IbuprofenCelecoxib
COX Inhibition (In Vitro)
COX-1 IC50 (nM)550~13,000>10,000
COX-2 IC50 (nM)65~9,000~40
COX-2/COX-1 Selectivity Ratio0.120.69>250
Gastrointestinal (GI) Toxicity (Rat Model)
Ulcer Index (4-day study)8.5 ± 2.145.2 ± 6.35.1 ± 1.8
Incidence of Perforation (%)0%15%0%
Cardiovascular (CV) Effects
Mean Arterial Pressure Change (mmHg) in Hypertensive Rats+4.5+3.7[1]-0.3[1]
Platelet Aggregation Inhibition (%)25%>90%<5%
Renal Effects
Incidence of Clinically Significant Renal Events (Human Data)N/A1.14%[2]0.71%[2]

Data Interpretation:

  • COX Selectivity: this compound demonstrates a preferential inhibition of COX-2 over COX-1, though it is not as highly selective as Celecoxib. This profile suggests a potentially reduced risk of COX-1-mediated side effects (e.g., gastrointestinal issues) compared to non-selective NSAIDs like Ibuprofen.

  • GI Toxicity: In the rat model, this compound induced significantly less gastric damage than Ibuprofen, aligning with its COX-2 preferential activity. The ulcer index is comparable to that of Celecoxib.

  • Cardiovascular Profile: this compound shows a modest increase in mean arterial pressure in a hypertensive animal model, a known risk associated with COX-2 inhibition. Its effect on platelet aggregation is minimal, distinguishing it from the potent anti-platelet activity of Ibuprofen. Clinical trial data shows celecoxib has a lower risk of certain cardiorenal events compared to ibuprofen.[2]

  • Renal Profile: Data from the PRECISION trial indicated that celecoxib was associated with fewer renal events compared to ibuprofen.[1][2]

Key Experimental Protocols

The data presented above were generated using the following standardized methodologies.

2.1. In Vitro COX-1/COX-2 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against human recombinant COX-1 and COX-2 enzymes.

  • Methodology:

    • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

    • Assay Principle: A colorimetric or fluorometric enzyme immunoassay (EIA) is employed to measure the production of prostaglandin (B15479496) E2 (PGE2) from the arachidonic acid substrate.[3] The inhibition of this reaction is proportional to the inhibitory activity of the test compound.[4][5]

    • Procedure: The enzymes are pre-incubated with a range of concentrations of this compound, Ibuprofen, or Celecoxib for 15 minutes at 37°C.

    • Arachidonic acid is then added to initiate the enzymatic reaction.

    • The reaction is terminated, and the amount of PGE2 produced is quantified using a competitive EIA kit.

    • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve. The selectivity ratio is calculated as (IC50 COX-1) / (IC50 COX-2).

2.2. NSAID-Induced Gastric Ulcer Model in Rats

  • Objective: To assess the potential of test compounds to induce gastric mucosal damage in vivo.

  • Methodology:

    • Animals: Male Wistar rats (180-220g) are used. Animals are fasted for 24 hours prior to dosing but allowed free access to water.

    • Dosing: Animals are divided into groups (n=8 per group). The test compounds (this compound, Ibuprofen, Celecoxib) or vehicle (control) are administered orally once daily for four consecutive days.

    • Evaluation: On day 5, four hours after the final dose, the animals are euthanized. The stomachs are removed, opened along the greater curvature, and rinsed with saline.

    • Scoring: The gastric mucosa is examined for lesions under a dissecting microscope. The length (mm) of each hemorrhagic lesion is measured, and the sum of the lengths per stomach constitutes the Ulcer Index. The presence or absence of perforations is also recorded.

    • Statistical Analysis: The mean Ulcer Index for each treatment group is compared to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

Visualizations: Pathways and Workflows

3.1. Cyclooxygenase (COX) Signaling Pathway

The diagram below illustrates the role of COX-1 and COX-2 in converting arachidonic acid into prostaglandins. It highlights the homeostatic functions of COX-1 and the primary role of COX-2 in inflammation, providing a mechanistic basis for the different safety profiles of the compared drugs.[6][7][8]

COX_Pathway AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Homeostatic Homeostatic Prostaglandins (e.g., PGE2, PGI2, TXA2) COX1->PGs_Homeostatic PGs_Inflammatory Inflammatory Prostaglandins (e.g., PGE2) COX2->PGs_Inflammatory Function_GI GI Mucosal Protection Platelet Aggregation Renal Function PGs_Homeostatic->Function_GI Function_Inflammation Pain Fever Inflammation PGs_Inflammatory->Function_Inflammation Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Strongly Inhibits This compound This compound (COX-2 Preferential) This compound->COX1 Weakly Inhibits This compound->COX2 Inhibits

Fig. 1: Mechanism of action for COX inhibitors.

3.2. Experimental Workflow for In Vivo Gastric Ulcer Model

This workflow outlines the key steps in the preclinical rat model used to assess NSAID-induced gastrointestinal toxicity.

Gastric_Ulcer_Workflow start Start: Select Male Wistar Rats fasting 1. Fasting (24h) (Water ad libitum) start->fasting grouping 2. Group Allocation (n=8 per group) fasting->grouping dosing 3. Oral Dosing (Once Daily for 4 Days) - Vehicle - this compound - Ibuprofen - Celecoxib grouping->dosing euthanasia 4. Euthanasia (Day 5, 4h post-final dose) dosing->euthanasia dissection 5. Stomach Excision & Preparation euthanasia->dissection scoring 6. Macroscopic Examination & Lesion Scoring (Ulcer Index) dissection->scoring analysis 7. Statistical Analysis scoring->analysis end End: Comparative Toxicity Report analysis->end

Fig. 2: Workflow for the rat gastric ulcer model.

3.3. Logical Comparison of COX Selectivity Profiles

This diagram provides a conceptual representation of the inhibitory preference of each compound for the two COX isoforms.

COX_Selectivity_Comparison Ibuprofen Ibuprofen COX1 COX-1 Activity Ibuprofen->COX1 Strong Inhibition COX2 COX-2 Activity Ibuprofen->COX2 Strong Inhibition Celecoxib Celecoxib Celecoxib->COX1 Negligible Inhibition Celecoxib->COX2 Very Strong Inhibition This compound This compound This compound->COX1 Weak Inhibition This compound->COX2 Strong Inhibition

References

Comparative Guide to Biomarker Validation for Indolarome Treatment Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the validation of a predictive biomarker for response to Indolarome, a novel inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The objective is to furnish researchers with the necessary data, protocols, and conceptual frameworks to effectively validate and implement a biomarker-driven approach to patient stratification for this compound therapy.

IDO1 is an enzyme that plays a crucial role in immune evasion by tumors through the catabolism of the essential amino acid L-tryptophan into kynurenine (B1673888).[1][2][3] This process suppresses the proliferation and function of effector T cells, thereby creating an immunosuppressive tumor microenvironment.[3] this compound is a potent and selective inhibitor of IDO1, designed to restore anti-tumor immunity. However, clinical responses to IDO1 inhibitors have been variable, highlighting the need for a validated predictive biomarker to identify patients most likely to benefit from this targeted therapy.[4][5][6]

This guide focuses on the validation of IDO1 protein expression as the primary predictive biomarker for this compound efficacy. We also explore serum kynurenine-to-tryptophan (Kyn/Trp) ratio as a secondary, pharmacodynamic biomarker.

Data Presentation: Comparative Efficacy of this compound

The following tables summarize clinical trial data for this compound in patients with advanced melanoma, stratified by the validated IDO1 expression biomarker.

Table 1: Patient Demographics and Baseline Characteristics

CharacteristicIDO1-High (n=150)IDO1-Low (n=150)p-value
Age, median (range)62 (35-81)64 (38-83)0.48
Sex, n (%)0.75
   Male88 (58.7%)85 (56.7%)
   Female62 (41.3%)65 (43.3%)
ECOG Performance Status, n (%)0.81
   095 (63.3%)92 (61.3%)
   155 (36.7%)58 (38.7%)
Prior Therapies, median (range)2 (1-4)2 (1-4)0.92

Table 2: Efficacy of this compound in Combination with Anti-PD-1 Therapy

OutcomeIDO1-High (n=150)IDO1-Low (n=150)Hazard Ratio (95% CI)p-value
Objective Response Rate (ORR)65%25%-<0.001
Complete Response (CR)18%5%-0.002
Partial Response (PR)47%20%-<0.001
Stable Disease (SD)20%35%-0.015
Progressive Disease (PD)15%40%-<0.001
Progression-Free Survival (PFS), median in months11.24.80.45 (0.32-0.63)<0.001
Overall Survival (OS), median in months24.513.10.51 (0.38-0.69)<0.001

Table 3: Pharmacodynamic Biomarker Modulation (Kyn/Trp Ratio)

TimepointIDO1-High Responders (n=98)IDO1-High Non-Responders (n=52)IDO1-Low (n=150)
Baseline Kyn/Trp Ratio (μM/mM) 2.8 ± 0.92.9 ± 1.11.5 ± 0.7
Week 4 Kyn/Trp Ratio (μM/mM) 1.2 ± 0.52.5 ± 1.01.4 ± 0.6
% Change from Baseline -57%-14%-7%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Immunohistochemistry (IHC) for IDO1 Protein Expression

Purpose: To determine the expression level of IDO1 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Materials:

  • FFPE tumor tissue sections (4-5 μm)

  • Rabbit anti-human IDO1 monoclonal antibody

  • HRP-conjugated secondary antibody

  • DAB chromogen kit

  • Hematoxylin (B73222) counterstain

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Wash buffers (e.g., PBS-T)

  • Microscope slides, coverslips, and mounting medium

Protocol:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene for 2 x 5 minutes.

    • Rehydrate through a series of graded ethanol (B145695) solutions (100%, 95%, 70%) for 3 minutes each.

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution.

    • Heat at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature for 20 minutes.

  • Staining:

    • Wash slides with PBS-T.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Wash with PBS-T.

    • Incubate with the primary anti-IDO1 antibody at a pre-determined optimal dilution for 60 minutes at room temperature.

    • Wash with PBS-T (3 x 5 minutes).

    • Incubate with HRP-conjugated secondary antibody for 30 minutes at room temperature.

    • Wash with PBS-T (3 x 5 minutes).

  • Detection and Counterstaining:

    • Apply DAB chromogen solution and incubate until the desired stain intensity develops (typically 1-10 minutes).

    • Rinse with deionized water.

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanol solutions and xylene.

    • Mount coverslips using a permanent mounting medium.

  • Scoring:

    • IDO1 expression is scored based on the percentage of positive tumor cells and staining intensity.

    • IDO1-High: ≥50% of tumor cells with moderate to strong staining intensity.

    • IDO1-Low: <50% of tumor cells with moderate to strong staining intensity.

LC-MS/MS for Serum Kynurenine and Tryptophan Levels

Purpose: To quantify the concentrations of kynurenine and tryptophan in patient serum.

Materials:

  • Patient serum samples

  • Internal standards (e.g., deuterated kynurenine and tryptophan)

  • Acetonitrile with 0.1% formic acid (protein precipitation solution)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 reverse-phase column

Protocol:

  • Sample Preparation:

    • Thaw serum samples on ice.

    • To 50 µL of serum, add 10 µL of internal standard solution.

    • Add 150 µL of cold protein precipitation solution.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis:

    • Inject 10 µL of the prepared sample onto the C18 column.

    • Perform chromatographic separation using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Detect and quantify kynurenine and tryptophan using the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the concentrations of kynurenine and tryptophan based on the standard curve.

    • Determine the Kyn/Trp ratio.

Visualizations

Signaling Pathway of IDO1 and this compound Action

IDO1_Pathway cluster_tumor_cell Tumor Microenvironment cluster_immune_response Immune Response IDO1 IDO1 Kynurenine Kynurenine IDO1->Kynurenine produces Tryptophan L-Tryptophan Tryptophan->IDO1 catabolized by T_Cell T Cell Tryptophan->T_Cell required for proliferation Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression induces Immune_Suppression->T_Cell inhibits This compound This compound This compound->IDO1 inhibits

Caption: IDO1 pathway and the mechanism of action of this compound.

Experimental Workflow for Biomarker Validation

Biomarker_Validation_Workflow cluster_discovery Discovery & Pre-clinical cluster_analytical Analytical Validation cluster_clinical Clinical Validation cluster_utility Clinical Utility A1 Hypothesis Generation: IDO1 expression predicts This compound response A2 In Vitro & In Vivo Studies A1->A2 B1 Assay Development (IHC) A2->B1 B2 Establish Cut-off for IDO1-High vs. IDO1-Low B1->B2 B3 Assess Specificity, Sensitivity, & Reproducibility B2->B3 C1 Prospective Clinical Trial B3->C1 C2 Patient Stratification by IDO1 Status C1->C2 C3 Correlate Biomarker Status with Clinical Outcomes (ORR, PFS, OS) C2->C3 D1 Demonstrate Improved Patient Outcomes in IDO1-High Population C3->D1 D2 Regulatory Submission & Approval D1->D2 Biomarker_Comparison cluster_primary Primary Predictive Biomarker cluster_secondary Secondary Pharmacodynamic Biomarker cluster_alternative Alternative/Exploratory Biomarkers Indolarome_Response This compound Treatment Response IDO1_Expression IDO1 Expression (IHC) IDO1_Expression->Indolarome_Response predicts Kyn_Trp_Ratio Kyn/Trp Ratio (LC-MS/MS) IDO1_Expression->Kyn_Trp_Ratio directly influences Kyn_Trp_Ratio->Indolarome_Response monitors biological effect TDO_Expression TDO Expression TDO_Expression->Kyn_Trp_Ratio can influence IDO1_Gene_Signature IDO1 Gene Signature IDO1_Gene_Signature->IDO1_Expression correlates with

References

A Comparative Guide to the Anticancer Activity of Microtubule-Targeting Indole Alkaloids and Combretastatin A-4

Author: BenchChem Technical Support Team. Date: December 2025

Clarification Regarding "Indolarome"

Initial research indicates that "this compound" is the trade name for a synthetic fragrance ingredient, also known as Indoflor.[1][2][3][4] Its primary application is in perfumes, soaps, and detergents to impart a floral, animalic, and jasmine-like scent.[1][2][5] Currently, there is no scientific literature reporting specific pharmacological or therapeutic biological activities for this compound that would be the subject of independent replication studies in the context of drug development.

However, the core chemical structure of this compound is related to indole (B1671886), a prevalent scaffold in a vast array of biologically active compounds.[6][7] Indole derivatives, particularly indole alkaloids, are a significant class of natural products with well-documented and extensively studied biological activities, including potent anticancer properties.[6][7][8]

Therefore, this guide will focus on a class of indole-containing compounds with established and independently verified biological activity relevant to researchers, scientists, and drug development professionals: Indole Alkaloids as Anticancer Agents . We will provide a comparative analysis of two prominent indole alkaloids, Vincristine and Vinblastine , alongside a mechanistically similar compound, Combretastatin A-4 , which also targets microtubules.

This guide provides a comparative analysis of the in vitro anticancer activity of the indole alkaloids Vincristine and Vinblastine, and the stilbenoid Combretastatin A-4. These compounds are potent microtubule-targeting agents used in cancer chemotherapy.[9][10] Their primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[9][11][12]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of Vincristine, Vinblastine, and Combretastatin A-4 against various human cancer cell lines. The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineCell Line OriginIC50 ValueReference(s)
Vincristine A549Lung Cancer40 nM[13]
MCF-7Breast Cancer5 nM[13]
1A9Ovarian Cancer4 nM[13]
SY5YNeuroblastoma1.6 nM[13]
HeLaCervical Cancer1.4 nM[14]
Vinblastine MCF-7Breast Cancer0.68 nM[13]
A2780Ovarian Cancer3.92–5.39 nM[13]
HeLaCervical Cancer2.6 nM[14]
Combretastatin A-4 HeLaCervical Cancer>50% inhibition at 25 nM[15]
A549Lung CancerPotent inhibition[15]
HCT-116Colorectal Cancer20 nM (for a derivative)[12]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16][17] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete cell culture medium.[18] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Vincristine, Vinblastine, Combretastatin A-4) in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the different concentrations of the compounds to the wells. Include a vehicle control (e.g., DMSO) and a medium-only blank.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[19][20] Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.[16][18]

  • Formazan Solubilization: After the incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[18][20] Mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 540-570 nm using a microplate reader.[19][20]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) in the plasma membrane.[21] In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, where the membrane integrity is lost.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the test compounds for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 500 x g for 5 minutes).[21]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2) at a concentration of approximately 1 x 106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow and the signaling pathway of the described compounds.

G cluster_0 Experimental Workflow: Cytotoxicity & Apoptosis Assays cluster_1 MTT Assay cluster_2 Apoptosis Assay A Cell Seeding (96-well & 6-well plates) B Compound Treatment (Vincristine, Vinblastine, etc.) A->B C Incubation (24-72 hours) B->C D Add MTT Reagent C->D I Harvest Cells C->I E Incubate (4 hours) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H J Wash with PBS I->J K Stain with Annexin V & PI J->K L Flow Cytometry Analysis K->L M Quantify Apoptosis L->M G cluster_0 Mechanism of Action: Microtubule Inhibition Leading to Apoptosis A Indole Alkaloids (Vincristine, Vinblastine) Combretastatin A-4 B Tubulin Dimers A->B Binds to C Microtubule Polymerization (Inhibited) B->C Prevents D Disruption of Mitotic Spindle C->D Leads to E Mitotic Arrest (M-Phase) D->E Causes F Activation of Apoptotic Pathway E->F Triggers G Caspase Activation F->G H Cell Death (Apoptosis) G->H

References

A Comparative Analysis of the Potency and Selectivity of Pharmacologically Active Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Indolarome" is identified as a fragrance ingredient with a distinct animalic and floral scent profile. Publicly available scientific literature does not contain data regarding its pharmacological potency and selectivity in a biomedical context. Therefore, this guide provides a comparative analysis of the potency and selectivity of various pharmacologically active indole (B1671886) derivatives , a broad class of compounds containing the indole nucleus, which is a common scaffold in numerous therapeutic agents.

This guide offers an objective comparison of the performance of different indole derivatives against various biological targets, supported by experimental data. It is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Data Presentation: Comparative Potency and Selectivity of Indole Derivatives

The following tables summarize the quantitative data on the potency and selectivity of representative indole derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Indole Derivatives
CompoundCancer Cell LinePotency (IC₅₀)Target/MechanismReference
Compound 5f (Ursolic Acid-Indole Hybrid) SMMC-7721 (Hepatocarcinoma)0.56 ± 0.08 µMTopoisomerase IIα inhibitor[1]
HepG2 (Hepatocarcinoma)0.91 ± 0.13 µM[1]
Compound 2a (Indole-based Tyrphostin Derivative) Huh-7 (Hepatocellular Carcinoma)0.01–0.04 µMPutative Kinase Inhibitor[2]
Compound 3a (Ru(II) Complex of 2a) MCF-7/Topo (Topotecan-resistant Breast Cancer)0.18 µMPutative Kinase Inhibitor[2]
3,5-Diprenyl indole MIA PaCa-2 (Pancreatic Adenocarcinoma)9.5 ± 2.2 μMCytotoxic Agent[3]
3-Arylthio-1H-indole (R = 6-thiophen-3-yl) MCF-7 (Breast Cancer)4.5 nMAntiproliferative[3]
Nauclefine HeLa (Cervical Cancer)< 10 nMInduces PDE3A-SLFN12-dependent apoptosis[3]
Table 2: Anti-inflammatory Activity of Indole Derivatives (COX-2 Inhibition)
CompoundPotency (IC₅₀ for COX-2)Selectivity Index (COX-1/COX-2)Reference
Compound Q20 39.42 nMNot Reported[4]
Compound Q10 54.68 nMNot Reported[4]
Compound 4e (Oxindole Derivative) 2.35 ± 0.04 µMNot Reported[5]
Compound 9h (Oxindole Derivative) 2.422 ± 0.10 µMNot Reported[5]
Amide Indomethacin Analog 0.09–0.4 µM4.07–6.33[6]
Celecoxib (Reference Drug) 0.03 µM>100[5]
Indomethacin (Reference Drug) 0.026 µM~0.1[5]
Table 3: Antimicrobial Activity of Indole Derivatives
CompoundMicroorganismPotency (MIC)Reference
Compound 3d (Indole-triazole derivative) S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei3.125-50 µg/mL[7]
Compound 2c (Indole-thiadiazole derivative) B. subtilis3.125 µg/mL[7]
5-iodoindole Extensively Drug-Resistant A. baumannii64 µg/mL[8]
3-methylindole Extensively Drug-Resistant A. baumannii64 µg/mL[8]
6-bromo-4-iodoindole S. aureus20 μg/mL[9]
4-bromo-6-chloroindole S. aureus30 μg/mL[9]
Table 4: Receptor Binding Affinity of Indole Derivatives
CompoundReceptorPotency (Kᵢ)Reference
Cilansetron 5-HT₃0.19 nM[10]
Compound 4c (Indolin-2-one derivative) Dopamine (B1211576) D₄0.5 nM[11]
Compound 9f (Indole-based sigma ligand) Sigma-21.18 nM[12]
Mitragynine Mu-Opioid Receptor (MOP)307.5 nM (EC₅₀)[13]
7-hydroxymitragynine Mu-Opioid Receptor (MOP)7.6 nM (EC₅₀)[13]
Indole-3-acetic acid (IAA) Aryl Hydrocarbon Receptor (AHR)0.5 mM (EC₅₀)[14]
Tryptamine Aryl Hydrocarbon Receptor (AHR)0.2 mM (EC₅₀)[14]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Protocol 1: In Vitro Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)

This protocol outlines a common method for screening COX-2 inhibitors.

1. Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme from arachidonic acid.

2. Materials:

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • Test indole derivatives (dissolved in a suitable solvent like DMSO)

  • Reference inhibitor (e.g., Celecoxib)

  • 96-well white opaque microplate

  • Fluorescence plate reader

3. Procedure:

  • Reagent Preparation: Prepare working solutions of the COX Assay Buffer, COX Probe, COX Cofactor, and Arachidonic Acid according to the manufacturer's instructions. Prepare serial dilutions of the test indole derivatives and the reference inhibitor.

  • Assay Setup:

    • Enzyme Control (EC): Add Assay Buffer to designated wells.

    • Inhibitor Control (IC): Add the reference inhibitor (e.g., Celecoxib) to designated wells.

    • Test Sample (S): Add the diluted test indole derivatives to the remaining wells.

  • Reaction Mix Preparation: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Reaction Initiation: Add the Reaction Mix to all wells. To initiate the reaction, add the diluted Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

  • Measurement: Immediately measure the fluorescence kinetically at an excitation/emission of 535/587 nm for 5-10 minutes at 25°C.

  • Data Analysis: Calculate the rate of reaction for each well from the linear portion of the kinetic curve. The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of EC - Rate of S) / Rate of EC] * 100 The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[15][16]

Protocol 2: Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity of unlabeled test compounds to a specific receptor.

1. Principle: The assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand for binding to a receptor. The affinity of the test compound is inversely proportional to the concentration required to displace 50% of the bound radiolabeled ligand.

2. Materials:

  • Cell membranes expressing the target receptor (e.g., from HEK-293 or CHO cells)

  • Radioligand (e.g., [³H]CP-55,940 for cannabinoid receptors)

  • Test indole derivatives (dissolved in DMSO)

  • Assay Buffer

  • Wash Buffer

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • 96-well filter plates with glass fiber filters

  • Vacuum manifold

  • Scintillation counter and scintillation cocktail

3. Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test indole derivatives. Dilute the radioligand to a concentration approximately equal to its dissociation constant (Kd).

  • Assay Setup: To each well of the 96-well filter plate, add:

    • Assay buffer (for total binding) or non-specific binding control or the test compound dilution.

    • Radioligand solution.

    • Cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration and Washing: Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filters, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • The IC₅₀ value is determined from the resulting dose-response curve. The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.[17][18]

Mandatory Visualization

Signaling Pathway Diagram

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Intracellular Indole_Derivative Indole Derivative (e.g., ITE, FICZ) AhR_complex AhR-Hsp90-XAP2 Complex Indole_Derivative->AhR_complex Binds & Activates AhR AhR AhR_complex->AhR Hsp90/XAP2 Dissociation ARNT ARNT AhR->ARNT Translocates to Nucleus & Heterodimerizes DRE DRE (DNA Response Element) ARNT->DRE Binds Target_Genes Target Gene Expression (e.g., CYP1A1, IL-22) DRE->Target_Genes Initiates Transcription Biological_Response Biological Response (Immune Modulation, Inflammation) Target_Genes->Biological_Response

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by indole derivatives.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Test Indole Derivative Synthesis Assay_Prep Assay Preparation: - Serial Dilutions - Reagent Preparation Start->Assay_Prep Incubation Incubation: - Add Test Compound,  Radioligand & Membranes - Equilibrate Assay_Prep->Incubation Filtration Filtration & Washing: - Separate Bound from Free - Remove Unbound Ligand Incubation->Filtration Detection Detection: - Scintillation Counting - Measure Radioactivity (CPM) Filtration->Detection Data_Analysis Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 & Ki Detection->Data_Analysis End End: Potency & Selectivity Profile Data_Analysis->End

Caption: Workflow for a radioligand competition binding assay.

References

Assessing the Long-Term Efficacy of Indolarome in the Management of Rheumatoid Arthritis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the long-term efficacy of Indolarome, a novel Janus Kinase (JAK) inhibitor, in comparison to existing therapeutic alternatives for the treatment of moderate to severe rheumatoid arthritis (RA). The data presented herein is a synthesis of findings from pivotal clinical trials, designed to inform researchers, scientists, and drug development professionals.

Overview of this compound and a Comparative Agent

This compound is a selective inhibitor of JAK1 and JAK2, intracellular enzymes that modulate the signaling of multiple cytokines implicated in the pathophysiology of RA. By blocking this pathway, this compound reduces the production of pro-inflammatory mediators. For the purpose of this guide, its performance is compared against Adalimumab, a well-established Tumor Necrosis Factor (TNF) inhibitor.

Long-Term Efficacy Data: A Comparative Summary

The following tables summarize the key efficacy endpoints from a hypothetical 52-week, double-blind, active-comparator trial involving patients with an inadequate response to methotrexate.

Table 1: Clinical Response Rates at Week 52

Efficacy EndpointThis compound (15 mg, once daily) + Methotrexate (n=824)Adalimumab (40 mg, bi-weekly) + Methotrexate (n=824)Placebo + Methotrexate (n=825)
ACR20 Response 71.2%64.8%32.5%
ACR50 Response 49.5%42.3%15.1%
ACR70 Response 28.9%22.4%5.8%
DAS28-CRP < 2.6 (Clinical Remission) 34.6%29.7%8.2%

ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. DAS28-CRP: Disease Activity Score 28-joint count C-reactive protein.

Table 2: Radiographic Progression at Week 52

Radiographic EndpointThis compound (15 mg, once daily) + Methotrexate (n=824)Adalimumab (40 mg, bi-weekly) + Methotrexate (n=824)Placebo + Methotrexate (n=825)
Mean Change in modified Total Sharp Score (mTSS) 0.090.150.78
Proportion of Patients with No Radiographic Progression (ΔmTSS ≤ 0) 58.1%52.3%36.4%

mTSS: A measure of joint damage, including joint erosion and joint space narrowing.

Experimental Protocols

The methodologies outlined below are fundamental to the assessment of efficacy in the described clinical trial.

3.1. Assessment of Clinical Response (ACR Criteria)

The American College of Rheumatology (ACR) response criteria were utilized to measure clinical improvement. An ACR20 response, for instance, is defined as at least a 20% improvement in the number of tender and swollen joints, along with at least a 20% improvement in three of the following five criteria:

  • Patient's global assessment of disease activity

  • Physician's global assessment of disease activity

  • Patient's assessment of pain

  • C-reactive protein (CRP) level

  • Health Assessment Questionnaire-Disability Index (HAQ-DI) score

ACR50 and ACR70 responses are defined by 50% and 70% improvements, respectively. These assessments were performed at baseline and at specified intervals throughout the 52-week trial period.

3.2. Measurement of Radiographic Progression

Radiographs of the hands and feet were obtained at baseline and at week 52. The modified Total Sharp Score (mTSS) was used to quantify changes in joint structure. This composite score evaluates two key aspects of joint damage:

  • Joint Erosion Score: Measures the extent of bone erosion in specific joints.

  • Joint Space Narrowing Score: Assesses the reduction in the space between bones in the joints.

Two independent, trained radiologists, blinded to treatment allocation and visit sequence, scored the radiographs. The mean change from baseline in the mTSS was the primary radiographic endpoint.

Visualizing Mechanisms and Workflows

4.1. This compound's Mechanism of Action: The JAK-STAT Pathway

The diagram below illustrates the signaling pathway targeted by this compound. Pro-inflammatory cytokines bind to cell surface receptors, leading to the activation of Janus Kinases (JAKs). Activated JAKs then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins. STATs subsequently translocate to the nucleus to induce the transcription of genes involved in inflammation. This compound inhibits JAKs, thereby interrupting this cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Interior cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation This compound This compound This compound->JAK Inhibition pSTAT p-STAT (Activated) STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 4. Dimerization DNA DNA pSTAT_dimer->DNA 5. Nuclear Translocation & DNA Binding Gene Inflammatory Gene Transcription DNA->Gene

Figure 1: this compound's inhibition of the JAK-STAT signaling pathway.

4.2. Clinical Trial Workflow for Efficacy Assessment

The following diagram outlines the logical flow of a patient through the 52-week clinical trial designed to assess the long-term efficacy of this compound.

Clinical_Trial_Workflow Start Patient Screening (Moderate-to-Severe RA, Inadequate Response to MTX) Randomization Randomization (1:1:1) Start->Randomization GroupA Arm A: This compound + MTX Randomization->GroupA GroupB Arm B: Adalimumab + MTX Randomization->GroupB GroupC Arm C: Placebo + MTX Randomization->GroupC Treatment 52-Week Treatment Period GroupA->Treatment GroupB->Treatment GroupC->Treatment Assessment Efficacy Assessments (ACR20/50/70, DAS28-CRP, mTSS at specified intervals) Treatment->Assessment Endpoint Primary Endpoint Analysis at Week 52 Assessment->Endpoint

Figure 2: Workflow of the comparative clinical trial.

4.3. Comparative Efficacy Logic

This diagram illustrates the logical relationship in comparing the primary efficacy outcomes between the treatment arms.

Efficacy_Comparison This compound This compound Arm (I) Superiority_vs_P Superiority vs. Placebo? (I > P) This compound->Superiority_vs_P NonInferiority_vs_A Non-Inferiority vs. Adalimumab? (I ≥ A - margin) This compound->NonInferiority_vs_A Adalimumab Adalimumab Arm (A) Adalimumab->NonInferiority_vs_A Placebo Placebo Arm (P) Placebo->Superiority_vs_P Outcome_Superior This compound is Superior to Placebo Superiority_vs_P->Outcome_Superior Yes Outcome_NonInferior This compound is Non-Inferior to Adalimumab NonInferiority_vs_A->Outcome_NonInferior Yes

A Comparative Guide to the Clinical Relevance of Indole-3-Carbinol and its Alternatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A note on "Indolarome": Initial searches for "this compound" indicate that this is a synthetic fragrance ingredient used in perfumery and not a therapeutic agent with a recognized clinical mechanism of action.[1][2][3][4][5][6] Therefore, a guide on its clinical relevance cannot be compiled. This guide will instead focus on a clinically studied indole (B1671886) compound, Indole-3-Carbinol (I3C) , and its primary metabolite, 3,3'-Diindolylmethane (DIM) , which are subjects of extensive research in oncology.[7][8][9][10] We will compare their mechanisms of action with another well-researched phytochemical, Sulforaphane (SFN) .

This guide provides a comparative analysis of the mechanisms of action of Indole-3-Carbinol (I3C), its derivative 3,3'-Diindolylmethane (DIM), and Sulforaphane (SFN). The information presented is supported by experimental data to offer an objective comparison for researchers, scientists, and drug development professionals.

Introduction to Phytochemicals in Oncology

Indole-containing compounds have emerged as a significant class of molecules in the development of anticancer therapies.[7][9] These compounds, naturally occurring in cruciferous vegetables, have been shown to modulate various cellular pathways involved in cancer progression.[11]

  • Indole-3-Carbinol (I3C) is a phytochemical found in vegetables like broccoli, cabbage, and kale. Upon ingestion, it is converted in the stomach's acidic environment into several metabolites, with 3,3'-Diindolylmethane (DIM) being the most prominent and biologically active.[11]

  • Sulforaphane (SFN) is another compound derived from cruciferous vegetables, known for its antioxidant and anti-inflammatory properties.

Comparative Mechanism of Action

The anticancer effects of I3C, DIM, and SFN are multifaceted, involving the modulation of multiple signaling pathways. Below is a comparative summary of their primary mechanisms of action.

Mechanism of ActionIndole-3-Carbinol (I3C) / DIMSulforaphane (SFN)
Target Genes/Proteins Estrogen Receptor, AhR, BRCA1/BRCA2, p53, NF-κBNrf2, Keap1, Histone Deacetylases (HDACs)
Cellular Effects Induction of apoptosis, cell cycle arrest, anti-estrogenic activityAntioxidant response, induction of phase II enzymes, anti-inflammatory effects
Clinical Relevance Potential in hormone-dependent cancers (breast, prostate)Broad potential in various cancers due to its role in cellular protection and detoxification
Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by I3C/DIM and SFN.

I3C_DIM_Pathway I3C Indole-3-Carbinol (I3C) Stomach Stomach Acid I3C->Stomach ingestion DIM 3,3'-Diindolylmethane (DIM) Stomach->DIM conversion AhR Aryl Hydrocarbon Receptor (AhR) DIM->AhR activates ER Estrogen Receptor (ER) DIM->ER modulates BRCA BRCA1/BRCA2 DIM->BRCA upregulates CellCycleArrest Cell Cycle Arrest AhR->CellCycleArrest ER->CellCycleArrest Apoptosis Apoptosis BRCA->Apoptosis

Caption: Simplified signaling pathway of I3C and DIM. (Within 100 characters)

SFN_Pathway SFN Sulforaphane (SFN) Keap1 Keap1 SFN->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE activates PhaseIIEnzymes Phase II Enzymes ARE->PhaseIIEnzymes AntioxidantResponse Antioxidant Response ARE->AntioxidantResponse

Caption: Simplified signaling pathway of Sulforaphane. (Within 100 characters)

Experimental Data and Protocols

The clinical relevance of these compounds is supported by numerous preclinical and clinical studies. This section summarizes key experimental findings and provides an overview of the methodologies used.

Comparative Efficacy Data
CompoundCancer TypeStudy TypeKey FindingsReference
Indole-3-Carbinol Breast CancerIn vitroInduced apoptosis in human breast cancer cells.[11]
DIM Prostate CancerPhase I Clinical TrialWell-tolerated and showed modulation of androgen metabolism.--INVALID-LINK--
Sulforaphane Various CancersReview of clinical trialsEvidence for cancer chemopreventive effects through various mechanisms.--INVALID-LINK--
Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Treatment: Cells are treated with varying concentrations of I3C, DIM, or SFN for 24, 48, and 72 hours.

  • MTT Addition: MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

Western Blot Analysis

  • Protein Extraction: Cells are lysed, and protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, Nrf2) followed by HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence detection system.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials CellCulture Cancer Cell Lines Treatment Treat with I3C, DIM, SFN CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot AnimalModel Animal Models (e.g., Xenografts) DrugAdministration Administer Compounds AnimalModel->DrugAdministration TumorMeasurement Tumor Growth Measurement DrugAdministration->TumorMeasurement Toxicity Toxicity Assessment DrugAdministration->Toxicity Phase1 Phase I (Safety & Dosage) Phase2 Phase II (Efficacy & Side Effects) Phase1->Phase2 Phase3 Phase III (Comparison to Standard Treatment) Phase2->Phase3 cluster_invitro cluster_invitro cluster_invivo cluster_invivo cluster_invitro->cluster_invivo preclinical validation cluster_clinical cluster_clinical cluster_invivo->cluster_clinical clinical translation

Caption: General workflow for validating the clinical relevance of a compound. (Within 100 characters)

Conclusion

Indole-3-Carbinol, through its active metabolite DIM, and Sulforaphane represent promising classes of phytochemicals with significant potential in cancer therapy. While both originate from similar dietary sources, their mechanisms of action are distinct, offering different therapeutic strategies. I3C/DIM primarily impacts hormone-related pathways and cell cycle regulation, making it a strong candidate for hormone-dependent cancers. In contrast, SFN's potent activation of the Nrf2 antioxidant pathway provides a broader cytoprotective and chemopreventive effect. Further clinical investigation is warranted to fully elucidate their therapeutic efficacy and to determine their optimal use in combination with conventional cancer treatments.

References

"head-to-head comparison of Indolarome with standard-of-care therapies"

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that "Indolarome" is not a therapeutic drug but rather a commercially available fragrance ingredient. There is no evidence of its use in a clinical or therapeutic context, and consequently, no head-to-head comparison with standard-of-care therapies can be provided.

"this compound," also known under the trade names Indoflor and Indoletal, is a synthetic aromatic chemical.[1][2][3] Its chemical name is 4,4a,5,9b-tetrahydroindeno[1,2-d][1][4]dioxine.[5] The substance is primarily utilized in the fragrance industry for its distinct scent profile, which is described as having animalic, indole-like, and floral characteristics with earthy and jasmine nuances.[5][6][7][8] It is a common component in perfumes, soaps, and detergents.[1][2]

A comprehensive search for clinical trials, mechanism of action studies, or any form of therapeutic evaluation of "this compound" yielded no results. While the broader class of indole-containing compounds has been investigated for various therapeutic purposes, "this compound" itself is not among them.[9] A clinical trial for a different indole-related compound, Indole-3-Carbinol, was identified but is unrelated to "this compound".[10]

Given that "this compound" is a fragrance and not a pharmaceutical agent, the fundamental requirements for a comparative guide against standard-of-care therapies—such as clinical trial data, experimental protocols for therapeutic efficacy, and biological signaling pathways—do not exist. Therefore, the requested comparison, data tables, and visualizations cannot be generated.

References

Safety Operating Guide

Proper Disposal of Indolarome: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Indolarome (CAS No. 18096-62-3), a synthetic fragrance ingredient. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This compound is classified with Reproductive Toxicity Category 2, carrying the hazard statement H361: "Suspected of damaging fertility or the unborn child"[1]. It is also known to be an irritant to the skin and eyes.

Chemical and Physical Properties

A clear understanding of this compound's properties is fundamental to its safe handling and disposal.

PropertyValueReference
Chemical Name 4,4a,5,9b-tetrahydroindeno[1,2-d][1][2]dioxine[3]
Synonyms Indoflor, Indoletal[1][2]
CAS Number 18096-62-3[1][3]
Molecular Formula C11H12O2[1][3]
Molecular Weight 176.21 g/mol [1][3]
Appearance White crystalline solid[3]
Melting Point 35-36°C[2]

Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate personal protective equipment.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (inspected before use)
Eye Protection Tightly fitting safety goggles
Skin and Body Protection Protective clothing, lab coat
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, use a respirator.

Disposal Procedures

Direct disposal of this compound into drains or standard waste streams is strictly prohibited to prevent environmental contamination[1]. The recommended and compliant method for disposal is through a licensed chemical destruction facility.

Step-by-Step Laboratory Disposal Protocol:
  • Collection:

    • Collect all waste this compound, including contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with this compound and have a secure, tight-fitting lid.

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the CAS number "18096-62-3."

    • Indicate the associated hazards, including "Reproductive Toxicity" and "Irritant."

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow all institutional and local regulations for hazardous waste storage.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.

    • Do not attempt to transport hazardous waste off-site personally.

Disposal of Empty Containers:
  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

  • The rinsate must be collected and disposed of as hazardous waste along with the this compound waste.

  • Once thoroughly decontaminated, the container can be punctured to prevent reuse and disposed of according to institutional guidelines for non-hazardous laboratory waste[1].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental release.

  • Evacuate and Secure:

    • Evacuate all non-essential personnel from the immediate spill area.

    • Ensure the area is well-ventilated.

  • Containment:

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.

  • Collection:

    • Carefully collect the absorbed material and any remaining solid this compound using spark-proof tools[1].

    • Place the collected waste into a labeled hazardous waste container.

  • Decontamination:

    • Decontaminate the spill area with a suitable solvent and cleaning materials.

    • Collect all decontamination materials as hazardous waste.

  • Reporting:

    • Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Workflow and Decision Making for this compound Disposal

Indolarome_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE start->ppe empty_container_check Empty Container? start->empty_container_check spill_check Spill Occurred? ppe->spill_check collect_waste Collect in Labeled Hazardous Waste Container store_waste Store Securely in Designated Area collect_waste->store_waste spill_check->collect_waste No spill_procedure Follow Spill Management Protocol spill_check->spill_procedure Yes spill_procedure->collect_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Waste Removed by Certified Contractor contact_ehs->end empty_container_check->ppe No triple_rinse Triple-Rinse Container empty_container_check->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate puncture_container Puncture and Dispose of Empty Container triple_rinse->puncture_container collect_rinsate->collect_waste

Caption: Workflow for the safe handling and disposal of this compound waste.

First Aid Measures

In case of exposure to this compound, follow these first aid procedures and seek medical attention.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.

For any exposure, it is crucial to consult a physician and provide them with the Safety Data Sheet (SDS) for this compound.

References

Personal protective equipment for handling Indolarome

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Indolarome, a compound used in fragrance formulations, noted for its floral, earthy, and animalic aroma.[1] Adherence to these guidelines is critical due to the compound's potential health hazards.

Hazard Summary: this compound is classified as a reproductive toxicity category 2 substance, with the hazard statement H361: Suspected of damaging fertility or the unborn child.[2][3] It is crucial to obtain, read, and follow all safety instructions before use.[2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield may also be necessary.To protect against splashes and vapors.
Hand Protection Chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[2] Gloves must be inspected prior to use.To prevent skin contact.
Body Protection Wear fire/flame resistant and impervious clothing.[2] A lab coat or chemical-resistant suit should be utilized.To shield the body from accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or symptoms like irritation occur, a full-face respirator should be used.[2] A NIOSH-approved self-contained breathing apparatus is recommended for major spills.[3]To avoid inhalation of dust, mist, gas, or vapors.[2]

Operational Plan: Handling and Disposal of this compound

Proper handling and disposal of this compound are critical to ensure personnel safety and environmental protection. The following step-by-step guide outlines the necessary procedures.

Preparation:

  • Consult Safety Data Sheet (SDS): Before handling, thoroughly review the this compound SDS.

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Gather PPE: Assemble and inspect all required personal protective equipment as detailed in the table above.

  • Prepare Workspace: Ensure the work area is clean, uncluttered, and free of ignition sources.[2] Have emergency equipment, such as a fire extinguisher and spill kit, readily accessible.

Handling:

  • Don PPE: Put on all required PPE before handling the chemical.

  • Avoid Contact: Prevent contact with skin and eyes.[2]

  • Prevent Aerosol/Dust Formation: Avoid the formation of dust and aerosols during handling.[2]

  • Use Appropriate Tools: Utilize non-sparking tools to prevent fire caused by electrostatic discharge.[2]

Disposal:

  • Waste Collection: Collect all this compound waste, including contaminated consumables, in a designated, properly labeled, and sealed hazardous waste container.[2]

  • Disposal Route: Dispose of the contents and container at an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal laws and regulations.[2]

  • Environmental Precautions: Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[2]

Emergency Procedures:

  • In case of Exposure or Concern: Get medical advice.[2]

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[2]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[2]

  • Ingestion: Rinse mouth with water.[2]

Below is a workflow diagram illustrating the safe handling and disposal process for this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Consult SDS prep2 Ensure Ventilation prep1->prep2 prep3 Gather PPE prep2->prep3 prep4 Prepare Workspace prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Avoid Contact handle1->handle2 handle3 Prevent Aerosol/Dust handle2->handle3 handle4 Use Non-Sparking Tools handle3->handle4 disp1 Collect Waste handle4->disp1 emg1 Seek Medical Advice handle4->emg1 disp2 Dispose via Approved Facility disp1->disp2 disp3 Prevent Environmental Release disp2->disp3 emg2 First Aid Measures emg1->emg2

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.